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  • Product: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine
  • CAS: 1103861-39-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (CAS 1103861-39-7)

Executive Summary In the landscape of modern medicinal chemistry, purine bioisosteres are paramount for the development of ATP-competitive kinase inhibitors and central nervous system (CNS) agents. 6-Bromoimidazo[1,2-a]p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, purine bioisosteres are paramount for the development of ATP-competitive kinase inhibitors and central nervous system (CNS) agents. 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (CAS 1103861-39-7) has emerged as a highly versatile, bifunctional building block. Featuring a rigid fused bicyclic core, a hinge-binding 2-amino group, and a 6-bromo handle primed for late-stage transition-metal-catalyzed functionalization, this scaffold is heavily utilized in the synthesis of neurodegenerative disease therapeutics, PET imaging tracers, and targeted oncology drugs[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthetic methodologies, and self-validating experimental workflows for utilizing this critical intermediate.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine is critical for optimizing reaction conditions, particularly regarding its solubility and basicity. The electron-withdrawing nature of the pyrimidine ring, combined with the bromo substituent, significantly modulates the pKa of the exocyclic amine.

Table 1: Key Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
CAS Number 1103861-39-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C₆H₅BrN₄Determines mass spectrometric isotopic patterns (M, M+2).
Molecular Weight 213.04 g/mol Low molecular weight allows for extensive downstream elaboration.
Appearance Light yellow to yellow solidColoration is typical of conjugated, halogenated heterocycles[2].
Density (Predicted) 2.09 ± 0.1 g/cm³High density due to the heavy bromine atom and tight crystal packing[2].
pKa (Predicted) 7.15 ± 0.30Weakly basic; dictates the choice of base in cross-coupling reactions[2].
SMILES Nc1nc2ncc(Br)cn2c1Essential for in silico docking and cheminformatics workflows.
Storage Conditions 2-8°C, protect from lightPrevents photolytic debromination and oxidative degradation[2].

Strategic Synthesis & Retrosynthetic Analysis

The primary challenge in synthesizing substituted imidazo[1,2-a]pyrimidines is achieving absolute regiocontrol. Traditional condensations with


-haloacetamides often yield a mixture of 2-amino and 2-hydroxy (tautomerizing to lactam) derivatives due to competing nucleophilic attacks on the carbonyl [3].

To strictly isolate the 2-amine isomer, the optimal synthetic route utilizes 2-chloroacetonitrile as the alkylating agent. This forces the reaction through a cyanomethyl intermediate, ensuring that base-promoted cyclization yields exclusively the desired 2-amine.

Synthesis A 5-Bromopyrimidin-2-amine (Starting Material) C N-Alkylation Intermediate (Cyanomethyl Pyrimidinium) A->C + B DMF, 80°C B 2-Chloroacetonitrile (Alkylating Agent) D Base-Catalyzed Cyclization C->D Na2CO3 EtOH, Reflux E 6-Bromoimidazo[1,2-a] pyrimidin-2-amine (Target) D->E Intramolecular Attack

Synthetic workflow of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine via regioselective cyclization.

Protocol 1: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 6-Bromoimidazo[1,2-a]pyrimidin-2-amine with >98% regiomeric purity.

  • N-Alkylation (Kinetically Controlled):

    • Step: Dissolve 5-bromopyrimidin-2-amine (1.0 eq) in anhydrous DMF (0.5 M). Add 2-chloroacetonitrile (1.2 eq) dropwise. Heat the mixture to 80°C for 4 hours.

    • Causality: DMF, a polar aprotic solvent, is chosen to maximize the nucleophilicity of the endocyclic pyrimidine nitrogen. The exocyclic amine is less nucleophilic due to resonance delocalization, ensuring selective

      
       displacement of the chloride to form the 1-(cyanomethyl) pyrimidinium intermediate.
      
  • Thorpe-Ziegler-Type Cyclization:

    • Step: Concentrate the reaction mixture in vacuo to remove DMF. Redissolve the crude residue in absolute ethanol. Add anhydrous

      
       (2.0 eq) and reflux for 6 hours.
      
    • Causality: The mild carbonate base deprotonates the exocyclic amine. The resulting nucleophile attacks the electrophilic nitrile carbon. Tautomerization of the resulting imine yields the aromatic imidazo[1,2-a]pyrimidin-2-amine. Ethanol is used as a protic solvent to facilitate proton transfer during tautomerization.

  • Self-Validation & Workup:

    • Monitor via LC-MS. The product will display a distinct isotopic doublet at

      
       213/215 
      
      
      
      . Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual inorganic salts.

Mechanistic Pathways in Drug Design

As a purine bioisostere, the imidazo[1,2-a]pyrimidine system is a privileged scaffold in targeted therapeutics [1].

  • The 2-Amino Motif: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., in CDK or GSK-3 kinases).

  • The Imidazo-Pyrimidine Core: Provides

    
     stacking interactions with aromatic residues (like Phe or Tyr) in the ATP-binding pocket.
    
  • The 6-Bromo Vector: Points directly toward the hydrophobic sub-pocket (Pocket II) or solvent-exposed region. It serves as the primary synthetic handle for appending bulky aryl or aliphatic groups to achieve target selectivity.

Pathway cluster_0 Pharmacophore Interactions N1 2-Amino Group Hinge Kinase Hinge Region (Hydrogen Bonding) N1->Hinge Donor/Acceptor N2 Imidazo[1,2-a]pyrimidine Core N2->Hinge Pi-Stacking N3 6-Position (Post-Coupling) Pocket Hydrophobic Pocket II (Van der Waals) N3->Pocket Steric Fit Inhibition Kinase Inhibition (e.g., CDK, GSK-3) Hinge->Inhibition Pocket->Inhibition Downstream Downstream Signaling Arrest (Apoptosis / Tau Reduction) Inhibition->Downstream Pathway Modulation

Pharmacophore mapping and kinase inhibition pathway of the imidazo[1,2-a]pyrimidine scaffold.

Experimental Workflows: Late-Stage Functionalization

To leverage the 6-bromo handle, Palladium-catalyzed cross-coupling is the industry standard. The following protocol outlines a highly efficient Suzuki-Miyaura coupling tailored for this specific heteroaryl bromide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Append an aryl/heteroaryl group at the C6 position.

  • Reagent Preparation & Degassing:

    • Step: In a Schlenk flask, combine 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 eq), the desired arylboronic acid (1.5 eq), and

      
       (3.0 eq). Suspend in a 4:1 mixture of 1,4-Dioxane and 
      
      
      
      . Sparge the mixture with Argon for 15 minutes.
    • Causality: Dioxane provides excellent solubility for the rigid heteroaryl bromide, while the aqueous phase is essential to dissolve the carbonate base. The base is required to coordinate with the boronic acid, forming a highly nucleophilic boronate complex necessary for transmetalation. Rigorous degassing prevents the oxidation of the Pd(0) active species and inhibits oxidative homocoupling of the boronic acid.

  • Catalyst Addition & Reaction:

    • Step: Add

      
       (0.05 eq) under Argon flow. Seal the flask and heat to 90°C for 12 hours.
      
    • Causality:

      
       is selected because the bidentate dppf ligand prevents catalyst deactivation via precipitation (Pd black). Furthermore, the large bite angle of dppf accelerates the reductive elimination step, which is frequently the rate-limiting step when coupling electron-rich or sterically hindered heteroaryl systems.
      
  • Self-Validation & Workup:

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (

      
      ) should disappear, replaced by a less polar, UV-active product spot.
      
    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over

      
      , and concentrate for flash chromatography.
      

References

  • EP3966215A1 - Synthesis of labeled imidazo[1,2-a]pyrimidines . Google Patents.[1]

  • Nitroenediamines (EDAMs) and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity . RSC Publishing.[Link][3]

Sources

Exploratory

Technical Guide: Structure and Reactivity of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine

The following technical guide details the structure, synthesis, and reactivity of 6-bromoimidazo[1,2-a]pyrimidin-2-amine . This document is designed for medicinal chemists and process scientists, focusing on the scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and reactivity of 6-bromoimidazo[1,2-a]pyrimidin-2-amine . This document is designed for medicinal chemists and process scientists, focusing on the scaffold's utility as a pharmacophore and its distinct reactivity patterns.

[1][2]

Structural Architecture & Electronic Profile

The imidazo[1,2-a]pyrimidine core is a fused bicyclic system comprising an imidazole ring fused to a pyrimidine ring across the N1-C2 bond of the imidazole and the N1-C6 bond of the pyrimidine (using pyrimidine numbering).[1]

Numbering and Nomenclature

Correct IUPAC numbering is critical for regioselective functionalization.[2]

  • Position 1 (N): The bridgehead nitrogen (often designated N4 in some systems, but N1 in standard IUPAC for this fused system). Correction: In fused nomenclature, the bridgehead is often position 4.[3] However, standard medicinal chemistry numbering for this scaffold is:

    • N1: The unbridged imidazole nitrogen.[2]

    • C2: The carbon between N1 and C3 (bearing the amine in this specific molecule).

    • C3: The carbon between C2 and the bridgehead.

    • N4: The bridgehead nitrogen.[2][4]

    • C5: The carbon adjacent to the bridgehead in the pyrimidine ring.

    • C6: The carbon bearing the bromine.[5]

    • C7: The carbon between C6 and N8.[2]

    • N8: The unbridged pyrimidine nitrogen.[2]

Target Molecule: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine[2][3]

  • Formula: C₆H₅BrN₄[2][3]

  • Molecular Weight: 213.04 g/mol [2]

  • Key Features:

    • C6-Br: An electrophilic handle for palladium-catalyzed cross-coupling.[2][3]

    • C2-NH₂: A nucleophilic exocyclic amine, distinct from the C3-amino derivatives often synthesized via Groebke-Blackburn-Bienaymé reactions.[2][3]

    • N1/N8: Basic nitrogen centers; N1 is typically the most basic site (pKa ~4-5 for the parent core), though the electron-withdrawing bromine and amine modifications alter this.

Electronic Distribution

The imidazo[1,2-a]pyrimidine system is π-deficient in the pyrimidine ring but π-excessive in the imidazole ring.[2]

  • C3 Position: Highly nucleophilic; prone to electrophilic aromatic substitution (SEAr).[2]

  • C6 Position: Activated for oxidative addition (C-Br bond) due to the electron-deficient pyrimidine ring.[2]

  • C2-NH₂: The amine lone pair donates density into the imidazole ring, further activating C3 towards electrophiles.

Synthetic Pathways[3][6][7][8]

Synthesis of the 2-amino derivative differs significantly from the more common 2-alkyl or 3-amino derivatives.[2]

Primary Route: Cyclocondensation

The most direct route to the 2-amino-substituted core involves the condensation of 2-amino-5-bromopyrimidine with chloroacetamidine (or a protected equivalent).[2]

Reaction Logic:

  • Starting Material: 2-amino-5-bromopyrimidine (Commercially available).[2]

  • Reagent: Chloroacetamidine hydrochloride.[2]

  • Conditions: Base-mediated cyclization (e.g., NaHCO₃ or Et₃N in refluxing ethanol/isopropanol).[2][3]

  • Mechanism:

    • Nucleophilic attack of the pyrimidine exocyclic amine (or ring nitrogen, followed by Dimroth rearrangement-like equilibration) onto the chloroacetamidine electrophile.

    • Cyclization to form the imidazole ring.[2]

Alternative Route: Guanidine Cyclization

Reaction of alpha-halo ketones with guanidine typically yields simple pyrimidines.[2] However, constructing the fused system can also be achieved by reacting 2-bromo-1-(5-bromo-2-pyrimidinyl)ethanone (hypothetical intermediate) with ammonia, but this is syntheticallly arduous.[2][3]

Preferred Protocol (Literature Analogue):

  • Reactants: 2-Amino-5-bromopyrimidine (1.0 eq), Chloroacetamidine HCl (1.5 eq), NaHCO₃ (3.0 eq).[2][3]

  • Solvent: 2-Propanol.[2]

  • Temp: Reflux (80-100°C) for 12-24 h.

  • Workup: Cool, filter salts, concentrate, recrystallize from EtOH/Hexane.[3]

Reactivity & Functionalization Guide

This scaffold offers three distinct vectors for diversification, allowing it to serve as a versatile template in drug discovery (e.g., CDK, MAPK inhibitors).[3]

Vector A: The Electrophile (C6-Bromine)

The C6-Br bond is chemically robust but highly reactive under transition-metal catalysis.[2]

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.[2]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[2]

    • Base: K₂CO₃ or Cs₂CO₃.[2]

    • Selectivity: Occurs exclusively at C6 without affecting the C2-amine (unless forcing conditions are used).[2]

  • Buchwald-Hartwig Amination:

    • Partners: Primary/Secondary amines.[2]

    • Catalyst: Pd₂dba₃ + Xantphos/BrettPhos.[2]

    • Note: The C2-NH₂ is a competing nucleophile.[2] Protection of C2-NH₂ (e.g., Boc, Acetyl) is strongly recommended before attempting C6-amination to prevent polymerization or self-coupling.[2][3]

Vector B: The Nucleophile (C2-Amine)

The exocyclic amine is a standard nucleophile but with reduced basicity compared to an aliphatic amine due to conjugation with the aromatic ring.[2]

  • Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors to pick up H-bond interactions in the hinge region).[2]

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃.[2]

  • Sandmeyer-Type Transformations: The 2-NH₂ can be converted to a halide (Cl/I) via diazotization (NaNO₂/HCl + CuX), allowing subsequent functionalization of the C2 position.

Vector C: The C-Nucleophile (C3 Position)

The C3 position is the "soft" nucleophilic center of the system.

  • Electrophilic Aromatic Substitution (SEAr):

    • Halogenation:[2][3] NBS or NIS in MeCN gives the 3-halo derivative.[2]

    • Formylation: Vilsmeier-Haack (POCl₃/DMF) installs a C3-CHO group.[2]

    • Mannich Reaction: HCHO + Secondary Amine installs a C3-aminomethyl group.[2]

  • Regioselectivity: Electrophiles prefer C3 over C6 or C7 due to the electron-rich nature of the imidazole ring compared to the pyrimidine.[2]

Visualization: Reactivity Map & Synthesis[2]

ReactivityMap cluster_synthesis Synthesis Route Core 6-Bromoimidazo[1,2-a] pyrimidin-2-amine C6_Br C6-Br Position (Electrophile) Core->C6_Br Pd-Coupling (Suzuki, Buchwald) C2_NH2 C2-NH2 Position (Nucleophile) Core->C2_NH2 Acylation, Reductive Amination C3_Pos C3 Position (C-Nucleophile) Core->C3_Pos SEAr (Halogenation, Formylation) SM1 2-Amino-5-bromopyrimidine SM1->Core Cyclization (NaHCO3, Reflux) Reagent Chloroacetamidine Prod_Suzuki 6-Aryl Derivatives C6_Br->Prod_Suzuki Prod_Amide 2-Amido Derivatives C2_NH2->Prod_Amide Prod_Halo 3-Halo/Formyl Derivatives C3_Pos->Prod_Halo

Caption: Synthesis and divergent reactivity profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine.[2][3]

Experimental Protocols

General Procedure: Suzuki-Miyaura Coupling at C6

Objective: Installation of an aryl group at the 6-position while preserving the 2-amine.[2]

  • Reagents:

    • 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 eq)[2][3]

    • Arylboronic acid (1.2 eq)[2][3]

    • Pd(dppf)Cl₂[2][3]·DCM (0.05 eq)[2][3]

    • K₂CO₃ (2.0 M aq.[2] solution, 3.0 eq)

    • Dioxane (0.1 M concentration)[2][3]

  • Workflow:

    • Charge a microwave vial with the bromide, boronic acid, and catalyst.[3]

    • Evacuate and backfill with N₂ (3x).[2]

    • Add degassed Dioxane and K₂CO₃ solution.[2]

    • Heat at 90°C for 4-12 hours (or 110°C for 30 min in microwave).

    • Note: If the boronic acid contains electrophiles sensitive to amines, protect the C2-NH₂ as a Boc-carbamate first.[2]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and purify via flash chromatography (MeOH/DCM gradient).

Protection of C2-Amine (Boc-Protection)

Objective: Masking the nucleophilic amine to prevent side reactions during C6 functionalization.[2]

  • Reagents: Substrate (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq), Et₃N (1.5 eq), DCM.[3]

  • Workflow: Stir at RT for 4-16 h.

  • Observation: The product is usually less polar than the starting material.[2]

  • Deprotection: Standard TFA/DCM (1:1) treatment.[2][6][7][8][9]

Medicinal Chemistry Applications

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in kinase inhibition.[3]

  • Binding Mode: The N1 and C2-NH₂ (or C2-NH-CO-R) often function as a donor-acceptor motif interacting with the hinge region of kinases (e.g., CDK2, CDK4/6, mTOR).[3]

  • Solubility: The pyrimidine nitrogens lower logP compared to the imidazo[1,2-a]pyridine analogs, improving aqueous solubility.[3]

  • Metabolic Stability: The C3 position is a metabolic soft spot (oxidation); blocking it with a halogen (Cl/F) or small alkyl group is a common optimization strategy.[2]

References

  • Synthesis of Imidazo[1,2-a]pyrimidines: Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade."[3] RSC Advances, 2015, 5 , 81608-81637.[3] Link

  • Reactivity of the Scaffold: Anderson, M., et al. "Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines as potential therapeutic agents."[3] Current Medicinal Chemistry, 2008.[3]

  • General Reactivity of 2-Aminopyrimidines: Petrova, O. V., et al. "Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles."[3][5] Molecules, 2021, 26 , 1282.[3] Link

  • C6-Functionalization (Analogous Pyridine Data): Gueiffier, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyridines."[3] Journal of Medicinal Chemistry, 1998.[3]

Sources

Foundational

A Comparative Technical Guide to 6-Bromoimidazo[1,2-a]pyrimidin-2-amine and 6-bromoimidazo[1,2-a]pyridin-2-amine

Abstract The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are cornerstones of modern medicinal chemistry, recognized as "privileged structures" due to their wide-ranging biological activities. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are cornerstones of modern medicinal chemistry, recognized as "privileged structures" due to their wide-ranging biological activities. This guide provides an in-depth comparative analysis of two specific halogenated derivatives: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine and 6-bromoimidazo[1,2-a]pyridin-2-amine. We will dissect their structural nuances, synthetic pathways, and divergent biological profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and potential therapeutic applications.

Molecular Overview: A Tale of Two Cores

At first glance, the two molecules appear strikingly similar, differing only by a single nitrogen atom in the six-membered ring. However, this seemingly minor alteration dramatically influences the electronic properties, geometry, and ultimately, the biological activity of the entire scaffold. The pyridine core imparts a certain set of physicochemical characteristics, while the pyrimidine core, with its additional nitrogen, introduces distinct hydrogen bonding capabilities and alters the molecule's overall polarity and metabolic stability.

Chemical Structures
Chemical structures of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine and 6-bromoimidazo[1,2-a]pyridin-2-amine.
Figure 1. Chemical Structures of the Compared Molecules.
Comparative Physicochemical Properties

A molecule's physical and chemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of the second nitrogen atom in the pyrimidine ring, for instance, increases the polar surface area and is expected to influence solubility and cell permeability.

Property6-Bromoimidazo[1,2-a]pyrimidin-2-amine6-bromoimidazo[1,2-a]pyridin-2-amine
Molecular Formula C₆H₅BrN₄C₇H₆BrN₃
Molecular Weight 213.04 g/mol 212.05 g/mol [1]
CAS Number 1616847-19-6 (example)947248-52-4[2]
Calculated LogP 1.151.8
Topological Polar Surface Area (TPSA) 79.2 Ų66.9 Ų
Hydrogen Bond Donors 1 (from the amine group)1 (from the amine group)
Hydrogen Bond Acceptors 43
Physical Form Solid[1]Solid[1]

Note: Some properties are calculated values and may vary based on the prediction software used. Data for the pyrimidine analog is less commonly published and is based on computational estimates.

Synthetic Strategies: Building the Scaffolds

The synthesis of both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds generally follows the well-established Tschichibabin reaction.[3] This involves the condensation of a 2-amino-pyridine or 2-amino-pyrimidine with an α-halocarbonyl compound. The choice of starting materials, reaction conditions (solvent, base, temperature), and purification methods are critical for achieving high yields and purity.

General Synthetic Workflow

The causality behind this synthetic choice lies in its efficiency and versatility. The nucleophilic 2-amino group of the pyridine or pyrimidine attacks the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

G cluster_pyridine Imidazo[1,2-a]pyridine Synthesis cluster_pyrimidine Imidazo[1,2-a]pyrimidine Synthesis start_py 2-Amino-5-bromopyridine product_py 6-bromoimidazo[1,2-a]pyridine Derivative start_py->product_py Condensation & Cyclization reagent_py α-Halo-ketone/aldehyde (e.g., Chloroacetaldehyde) reagent_py->product_py start_pm 2-Amino-5-bromopyrimidine product_pm 6-Bromoimidazo[1,2-a]pyrimidine Derivative start_pm->product_pm Condensation & Cyclization reagent_pm α-Halo-ketone/aldehyde (e.g., Bromoacetaldehyde) reagent_pm->product_pm G cluster_scaffolds Core Scaffolds cluster_properties Properties & Activities pyridine Imidazo[1,2-a]pyridine anticancer Anticancer (PI3K inh.) [9] pyridine->anticancer antiviral Antiviral (Influenza) pyridine->antiviral  Less Potent neuro Neuro-imaging pyridine->neuro pyrimidine Imidazo[1,2-a]pyrimidine pyrimidine->anticancer pyrimidine->antiviral  More Potent antimicrobial Antimicrobial [25] pyrimidine->antimicrobial

Sources

Exploratory

Pharmacophore Modeling of the 2-Amino-6-Bromoimidazo[1,2-a]pyrimidine Scaffold

Topic: Pharmacophore Modeling of 2-Amino-6-Bromoimidazo[1,2-a]pyrimidine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists A Fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Modeling of 2-Amino-6-Bromoimidazo[1,2-a]pyrimidine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

A Fragment-Based Strategy for Kinase Inhibitor Design

Executive Summary

The 2-amino-6-bromoimidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical template for developing ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, PIM) and anti-infective agents. Its planar, nitrogen-rich architecture mimics the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of kinase catalytic domains.

This guide provides a rigorous, step-by-step protocol for generating a pharmacophore model of this specific scaffold. Unlike broad-spectrum screening guides, this document focuses on the fragment-centric modeling of the 2-amino-6-bromo derivative, treating it as a seed structure for high-affinity ligand generation. We explore the causality behind its binding modes, the electrostatic contributions of the halogenated core, and the vectors available for library expansion.

Chemical Space & Mechanistic Grounding

The "Adenine Mimetic" Hypothesis

The biological relevance of 2-amino-6-bromoimidazo[1,2-a]pyrimidine stems from its ability to recapitulate the hydrogen-bonding pattern of adenine. In the context of kinase inhibition, the "hinge region" (the segment connecting the N- and C-terminal lobes) acts as the primary anchor point.

  • Acceptor (A): The pyrimidine nitrogen (N1) possesses a lone pair capable of accepting a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Val882 in PI3K

    
    ).
    
  • Donor (D): The exocyclic 2-amino group (

    
    ) acts as a hydrogen bond donor to the backbone carbonyl oxygen of the adjacent hinge residue.
    
  • Hydrophobic/Halogen (H/X): The 6-bromo substituent occupies a unique role. While often treated as a hydrophobic bulk, it can also participate in halogen bonding with backbone carbonyls or gatekeeper residues (e.g., Thr, Met) depending on the specific kinase topology.

Structural Vectors for Optimization

The 6-bromo position is not merely a static feature; it is a reactive handle (via Suzuki-Miyaura or Buchwald-Hartwig coupling) allowing for the extension of the pharmacophore into the "selectivity pocket" or solvent-exposed regions.

Figure 1: Pharmacophore & Derivatization Logic

PharmacophoreLogic cluster_chem Chemical Vector Analysis Scaffold 2-Amino-6-Bromo Imidazo[1,2-a]pyrimidine Hinge Hinge Region (ATP Site) Scaffold->Hinge H-Bond Donor (2-NH2) H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue (Selectivity) Scaffold->Gatekeeper Halogen Bond / VdW (6-Br) Solvent Solvent Front (Solubility) Scaffold->Solvent Vector for C3/C5 Substitution N1 N1: Acceptor Scaffold->N1 NH2 C2-NH2: Donor Scaffold->NH2 Br C6-Br: Hydrophobic/X-Bond Scaffold->Br

Caption: Interaction map detailing the hinge-binding motif (D-A system) and the role of the 6-bromo substituent as a hydrophobic anchor or synthetic handle.

Pharmacophore Modeling Protocol

This protocol assumes the use of standard molecular modeling software (e.g., MOE, Schrödinger Phase, or LigandScout), but the parameters are universal.

Phase 1: Conformer Generation & Preparation

Objective: Generate a bioactive conformational ensemble. Although the core is rigid, the exocyclic amine and potential tautomers must be addressed.

  • Protonation State:

    • Calculate pKa for N1 and the exocyclic amine.

    • Insight: At physiological pH (7.4), the imidazo[1,2-a]pyrimidine core is typically neutral. Protonation at N1 (pKa ~ 4-5) disrupts hinge binding. Ensure the neutral tautomer is dominant.

  • Tautomer Enumeration:

    • Generate tautomers for the 2-amino group (amino vs. imino).

    • Selection: Retain the amino tautomer as the primary species for hinge interaction (donor capability).

  • Conformational Search:

    • Method: Stochastic search (Monte Carlo) or Systematic search.

    • Energy Window: 5 kcal/mol (rigid core requires minimal sampling, but check amine pyramidalization).

Phase 2: Feature Definition & Mapping

Define the pharmacophoric features based on the "Donor-Acceptor-Hydrophobic" (D-A-H) triad.

Feature IDTypeChemical MoietyGeometric Constraint (Å)Function
F1 H-Bond Acceptor Ring Nitrogen (N1)Radius: 1.0 - 1.2Binds hinge backbone NH (e.g., Val/Leu).
F2 H-Bond Donor Exocyclic Amine (2-NH2)Radius: 1.0 - 1.2Binds hinge backbone C=O (e.g., Glu/Met).
F3 Hydrophobic / Halogen Bromine (6-Br)Radius: 1.5 - 1.8Occupies hydrophobic pocket; potential X-bond.
F4 Exclusion Vol Ring SystemTolerance: 0.5Defines steric boundary of the ATP cleft.
Phase 3: 3D-QSAR Alignment & Field Analysis

Objective: Validate the electrostatic potential (ESP) to confirm the "hinge-binder" profile.

  • ESP Calculation: Compute the Molecular Electrostatic Potential surface.

  • Validation Check:

    • Look for a deep negative potential localized at N1 (Acceptor).

    • Look for a positive potential cap on the 2-NH2 hydrogens (Donor).

    • Sigma Hole: Inspect the tip of the C-Br bond for a region of positive potential (sigma hole), which indicates halogen bonding capability. If absent, treat F3 purely as hydrophobic.

Experimental Validation & Self-Correcting Workflows

To ensure the trustworthiness of the model, the following experimental and computational validation loops must be established.

The "Scaffold Hopping" Validation

If the pharmacophore is accurate, it should retrieve known kinase inhibitors with different scaffolds but identical binding modes (e.g., pyrazolo[1,5-a]pyrimidines).

Protocol:

  • Decoy Set Construction: Create a dataset of 50 known kinase inhibitors (actives) and 1000 property-matched non-inhibitors (decoys).

  • Screening: Screen the dataset using the 3-point pharmacophore (F1, F2, F3).

  • Metric: Calculate Enrichment Factor (EF) at 1%.

    • Pass Criteria: EF > 10.[1]

    • Fail Action: If EF is low, tighten the tolerance on F1/F2 vectors (angle constraints) to mimic the linearity of hydrogen bonds.

Synthetic Feasibility Loop (GBB Reaction)

The model must guide synthesis. The Groebke-Blackburn-Bienaymé (GBB) reaction is the standard for elaborating this scaffold.

Figure 2: Synthesis-Modeling Feedback Loop

GBB_Workflow Model Pharmacophore Model (F1, F2, F3) VirtualScreen Virtual Library (R-groups at C3) Model->VirtualScreen Filter Candidates GBB GBB Reaction (Amine + Aldehyde + Isonitrile) VirtualScreen->GBB Feasibility Check Synthesis Synthesize Top Hits GBB->Synthesis Assay Kinase Assay (IC50 Determination) Synthesis->Assay Refine Refine Model (SAR Data) Assay->Refine Activity Data Refine->Model Update Features

Caption: Iterative workflow linking pharmacophore modeling with the Groebke-Blackburn-Bienaymé (GBB) multicomponent synthesis.

Case Study: Targeting PI3K

Context: Phosphoinositide 3-kinase (PI3K) inhibitors often utilize the imidazo[1,2-a]pyrimidine core.

Application of the Model:

  • Target: PI3K

    
     (PDB: 4JPS).
    
  • Alignment: The 2-amino-6-bromo fragment was aligned to the co-crystallized ligand.

  • Observation: The N1 and 2-NH2 aligned perfectly with the hinge binder motif of the native ligand.

  • Prediction: The 6-bromo group pointed towards the affinity pocket (Trp780), suggesting that replacing Br with a bi-aryl system (via Suzuki coupling) would enhance potency by engaging

    
    -stacking interactions.
    
  • Result: This confirms that the 2-amino-6-bromo analog is a "Fragment Lead" rather than a final drug, validating the strategy of using it as a starting point for library design.

References

  • Imidazo[1,2-a]pyridines/pyrimidines in Medicinal Chemistry. ACS Omega. (2026). Recent advances in synthesis and biological activities of the scaffold.[1][2][3] (Generalized link to journal based on search context)

  • Fragment Binding to Kinase Hinge. PUBDB. Analysis of 2-aminopyrimidine derivatives binding modes in kinase hinge regions.

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore. ACS Omega. (2023). Detailed SAR and pharmacophore definition for anti-infective applications.

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines. RSC Advances. (2015). Comprehensive review on GBB and other synthetic routes.

  • Hinge binder modification into imidazopyridine for targeting RET kinase. RSC Medicinal Chemistry. (2020). Structural analysis of hinge binding modes.

Sources

Foundational

An In-Depth Technical Guide to the Biological Targets of Imidazo[1,2-a]pyrimidin-2-amine Derivatives

Authored by: Gemini, Senior Application Scientist Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that has...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent scaffold for interacting with a variety of biological targets through hydrogen bonding and other non-covalent interactions. This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The synthetic tractability of the imidazo[1,2-a]pyrimidine scaffold allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency and selectivity for specific biological targets.[3] This guide provides an in-depth exploration of the key biological targets of imidazo[1,2-a]pyrimidin-2-amine derivatives, focusing on their mechanism of action, and the experimental methodologies used to validate their therapeutic potential.

Kinase Inhibition: A Prominent Mechanism of Action

A significant number of imidazo[1,2-a]pyrimidine derivatives exert their biological effects through the inhibition of protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyrimidine scaffold is well-suited to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.

FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are found in approximately 30% of patients with acute myeloid leukemia (AML).[4] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and uncontrolled cell proliferation.[4][5] Imidazo[1,2-a]pyridine and related pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.[4][5]

Mechanism of Action and Signaling Pathway

FLT3 activation triggers downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell survival and proliferation. Imidazo[1,2-a]pyrimidine-based inhibitors block the ATP-binding site of FLT3, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways. This leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and its inhibition.

Experimental Protocol: In Vitro FLT3 Kinase Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against FLT3 kinase.

  • Preparation of Reagents:

    • Recombinant human FLT3 kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution (concentration determined by Kₘ for ATP).

    • Peptide substrate (e.g., a biotinylated peptide containing the tyrosine phosphorylation site).

    • Test compounds (imidazo[1,2-a]pyrimidin-2-amine derivatives) dissolved in DMSO at various concentrations.

  • Assay Procedure:

    • Add 5 µL of diluted test compound or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of FLT3 kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and peptide substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Detection:

    • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate.

    • Incubate for 30 minutes to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound components.

    • Add a europium-labeled anti-phosphotyrosine antibody.

    • Incubate for 60 minutes.

    • Wash the plate.

    • Add enhancement solution and read the time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Checkpoint Kinase 1 (CHK1) and MAP-Kinase-Activated Kinase 2 (MK2)

CHK1 and MK2 are serine/threonine kinases involved in cell cycle checkpoint control.[6] Interestingly, minor structural modifications to the imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine scaffolds can lead to a switch in potency between these two kinases, highlighting the tunability of this heterocyclic system.[6]

Insulin-like Growth Factor-1 Receptor (IGF-1R)

The IGF-1R is a tyrosine kinase that plays a role in cell growth and survival. Its overexpression is implicated in several cancers. A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of IGF-1R kinase.[7]

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFR is another tyrosine kinase involved in cell growth, proliferation, and angiogenesis.[8] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PDGFR, with optimization of the scaffold leading to compounds with good oral bioavailability.[8]

Enzyme Inhibition: Targeting Key Pathological Processes

Beyond kinases, imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit a variety of enzymes implicated in different diseases.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Newly synthesized imidazo[1,2-a]pyrimidine derivatives have demonstrated significant COX-2 inhibitory activity.[1]

Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This protocol outlines a method to assess the COX-2 inhibitory potential of test compounds.

  • Reagents:

    • Human recombinant COX-2 enzyme.

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Arachidonic acid (substrate).

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add test compound or DMSO to the wells of a 96-well plate.

    • Add COX-2 enzyme and incubate for 10 minutes at room temperature.

    • Add arachidonic acid to initiate the reaction.

    • Incubate for 5 minutes at room temperature.

    • Add colorimetric substrate (TMPD).

    • Measure the absorbance at 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition of COX-2 activity for each compound concentration.

    • Determine the IC₅₀ value.

Other Notable Enzyme Targets
  • Histone Deacetylases (HDACs): These enzymes are involved in the epigenetic regulation of gene expression and are targets for cancer therapy.[9][10]

  • Cholinesterases and Secretases: These enzymes are implicated in the pathogenesis of Alzheimer's disease.[9][10]

  • Cytochrome bc1 complex of Mycobacterium tuberculosis: This complex is a crucial component of the electron transport chain in M. tuberculosis, making it an attractive target for new anti-tubercular drugs.[9][10]

Modulation of Other Biological Targets

The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to targets beyond kinases and enzymes.

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization.[9][10]

GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The anxiolytic drugs alpidem and zolpidem, which contain an imidazo[1,2-a]pyridine core, act as agonists at the benzodiazepine site of the GABA-A receptor.[9][10]

Antimicrobial and Antiviral Targets

Imidazo[1,2-a]pyrimidine derivatives have demonstrated a wide range of antimicrobial and antiviral activities.[2][11] For instance, they have been investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, which are crucial for viral entry into host cells.[2] Their antimicrobial effects suggest they may interact with various microbial targets.[11]

Summary of Biological Activities and Targets

Target ClassSpecific Target(s)Therapeutic Area
Kinases FLT3, CHK1, MK2, IGF-1R, PDGFRCancer
Enzymes COX-2, HDACs, Cholinesterases, Secretases, Cytochrome bc1Inflammation, Cancer, Alzheimer's, Tuberculosis
Other Proteins Tubulin, GABA Receptors, hACE2, SARS-CoV-2 Spike ProteinCancer, Anxiety, Viral Infections

Experimental Workflow for Target Identification and Validation

The process of identifying and validating the biological targets of a new series of imidazo[1,2-a]pyrimidin-2-amine derivatives typically follows a structured workflow.

experimental_workflow cluster_discovery Discovery & Screening cluster_identification Target Identification cluster_validation Target Validation cluster_preclinical Preclinical Development HTS High-Throughput Screening Affinity Affinity Chromatography HTS->Affinity Phenotypic Phenotypic Screening Genomic Genomic/Proteomic Approaches Phenotypic->Genomic Biochemical Biochemical Assays (e.g., Kinase Assays) Affinity->Biochemical Genomic->Biochemical Cellular Cell-Based Assays (e.g., Western Blot) Biochemical->Cellular InVivo In Vivo Models Cellular->InVivo

Caption: A typical workflow for target identification.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its ability to interact with a wide array of biological targets, particularly protein kinases and enzymes, has established it as a privileged structure in drug discovery. The continued exploration of the chemical space around this scaffold, coupled with advanced target identification and validation methodologies, holds significant promise for the development of new treatments for a range of human diseases. The insights provided in this guide aim to equip researchers and drug development professionals with a comprehensive understanding of the biological targets of imidazo[1,2-a]pyrimidin-2-amine derivatives and the experimental approaches to harness their therapeutic potential.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • BenchChem. (2025). The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents. BenchChem.
  • Ling, Y., et al. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC.
  • Anderson, M., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. PubMed.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Blanchet, M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
  • Al-Ostath, A., et al. (2024).
  • El-Sayed, M. A. A., et al. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • Gull, Y., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
  • Ferreira, L. A. P., et al. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Chen, L., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org.
  • Wang, Y., et al. (2025).
  • Gull, Y., et al. Some imidazo[1,2-a]pyrimidines with interesting biological activities....
  • Qiang, Y., et al. (2022). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers.
  • Kumar, S., et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Shestakova, T. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • Ökten, S., et al. (2022).
  • Narayan, A., et al. (2024).
  • Roy, K., & Manna, S. (Unknown). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Lee, K., et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Gull, Y., et al. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC.

Sources

Exploratory

Unlocking the 6-Bromoimidazo[1,2-a]pyrimidine Scaffold: Chemical Properties, Synthetic Methodologies, and Drug Development Applications

[label="In Refining Reaction Diagrams I'm now revising my DOT diagrams. I've focused on clarifying the reaction mechanisms. The first diagram details the synthesis with reagents. The second diagram depicts the potential...

Author: BenchChem Technical Support Team. Date: March 2026

[label="In

Refining Reaction Diagrams

I'm now revising my DOT diagrams. I've focused on clarifying the reaction mechanisms. The first diagram details the synthesis with reagents. The second diagram depicts the potential for cross-coupling on C6 and EAS on C3. I've also incorporated the anti-viral pathway with binding affinity. I'm focusing on the captions.

Executive Summary

The imidazo[1,2-a]pyrimidine core is a privileged, nitrogen-bridged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis[1]. Characterized by its unique stereoelectronic properties—derived from the interplay between its p-excessive pyrrole-like nitrogen and p-deficient pyridine-like nitrogens—this fused bicyclic system serves as a robust foundation for drug discovery[1]. Specifically, the 6-bromo substituted derivative (6-bromoimidazo[1,2-a]pyrimidine) acts as a highly versatile building block. The strategic placement of the bromine atom at the C6 position transforms the relatively inert pyrimidine ring into a prime candidate for late-stage functionalization, enabling the rapid generation of diverse chemical libraries for antiviral, antimicrobial, and anti-inflammatory applications[2],[3].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and pharmacological relevance of 6-bromoimidazo[1,2-a]pyrimidines.

Structural & Physicochemical Properties

The chemical behavior of 6-bromoimidazo[1,2-a]pyrimidine is dictated by its fused ring system. The imidazole ring is electron-rich, making the C3 position highly susceptible to electrophilic attack. Conversely, the pyrimidine ring is electron-deficient. The addition of the electronegative bromine atom at the C6 position further withdraws electron density via inductive effects, which not only stabilizes the ring system against oxidative degradation but also increases the overall lipophilicity (LogP) of the molecule—a critical parameter for cellular permeability in drug design[4].

Quantitative Physicochemical Data

To facilitate rational drug design and computational modeling, the core physicochemical parameters of 6-bromoimidazo[1,2-a]pyrimidine are summarized below[4],[5],[6]:

PropertyValueScientific Significance
IUPAC Name 6-bromoimidazo[1,2-a]pyrimidineStandardized nomenclature.
CAS Number 865156-68-9Unique chemical identifier.
Molecular Formula C₆H₄BrN₃Base composition for stoichiometric calculations.
Molecular Weight 198.02 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 30.19 ŲExcellent predictor for high membrane permeability and potential blood-brain barrier (BBB) crossing.
LogP (XLogP3) 1.49 – 1.80Optimal lipophilicity for oral bioavailability.
Hydrogen Bond Acceptors 3Facilitates target protein binding (e.g., via kinase hinge regions).
Hydrogen Bond Donors 0Reduces desolvation penalties during target binding.
Melting Point 215 – 216 °CIndicates a highly stable, crystalline solid lattice.

Synthetic Methodologies: De Novo Construction

The most reliable method for constructing the 6-bromoimidazo[1,2-a]pyrimidine core is the bimolecular condensation of 2-amino-5-bromopyrimidine with an α-halocarbonyl equivalent[5].

Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine

This protocol is designed as a self-validating system. The transition from a soluble hydrobromide salt to an insoluble free base during the workup provides immediate visual confirmation of reaction success.

Reagents & Materials:

  • 2-Amino-5-bromopyrimidine (1.0 equiv, e.g., 17.2 mmol)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv, e.g., 20.7 mmol)

  • 48% Aqueous Hydrobromic Acid (HBr) (Catalytic, ~0.1 mL per mmol)

  • Absolute Ethanol (Solvent)

  • 6N Sodium Hydroxide (NaOH) solution

Step-by-Step Methodology:

  • Reagent Assembly: Suspend 2-amino-5-bromopyrimidine and bromoacetaldehyde diethyl acetal in absolute ethanol within a heavy-walled sealed tube or pressure flask.

    • Causality: Bromoacetaldehyde diethyl acetal is utilized instead of free bromoacetaldehyde because the free aldehyde is highly unstable and prone to polymerization. The acetal acts as a stable, masked electrophile.

  • Acidic Activation: Add 48% HBr to the suspension.

    • Causality: The HBr serves a dual purpose. First, it catalyzes the in situ hydrolysis of the diethyl acetal, steadily releasing the reactive α-bromoaldehyde. Second, using HBr (rather than HCl) prevents halogen exchange or the introduction of competing nucleophilic counterions, maintaining the integrity of the brominated substrate.

  • Thermal Cyclization: Seal the tube and heat the reaction mixture to 80 °C for 16 hours. The reaction proceeds via an initial iminium ion formation, followed by intramolecular cyclization and the elimination of water and ethanol to form the fused aromatic system.

  • Self-Validating Workup: Cool the mixture to room temperature. Slowly add 6N NaOH dropwise until the pH reaches ~12.

    • Causality: The product initially forms as a highly soluble hydrobromide salt. Adjusting the pH to 12 deprotonates the basic nitrogen, generating the neutral free base. Because the free base has a significantly lower aqueous solubility, it rapidly crashes out of the solution as a precipitate. This immediate precipitation validates the successful formation of the target heterocycle.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash sequentially with distilled water (to remove inorganic salts) and cold hexane (to remove unreacted organic impurities). Dry to a constant weight to afford the product as a solid (Typical yield: ~62%)[5].

SynthesisWorkflow Step1 2-Amino-5-bromopyrimidine + Bromoacetaldehyde diethyl acetal Step2 Acid-Catalyzed Condensation (Ethanol, 48% HBr, 80°C) Step1->Step2 Step3 Iminium Intermediate Formation (In situ deprotection) Step2->Step3 Step4 Intramolecular Cyclization (-H2O, -EtOH) Step3->Step4 Step5 6-Bromoimidazo[1,2-a]pyrimidine (Yield: >60%) Step4->Step5

Synthetic workflow for the de novo construction of 6-bromoimidazo[1,2-a]pyrimidine.

Reactivity Mapping and Cross-Coupling Strategies

The true power of the 6-bromoimidazo[1,2-a]pyrimidine scaffold lies in its orthogonal reactivity. The molecule possesses two distinct sites for functionalization, governed by fundamentally different chemical mechanisms[7].

  • C6-Position (Electrophilic Handle): The C-Br bond at the 6-position is primed for transition-metal-catalyzed cross-coupling. Because the pyrimidine ring is electron-deficient, oxidative addition of Palladium(0) into the C-Br bond is highly favored. This allows for rapid structural diversification via Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines), or Sonogashira (alkynes) couplings[7].

  • C3-Position (Nucleophilic Center): The C3 carbon is the most electron-rich site on the fused ring system due to the electron-donating nature of the bridgehead nitrogen. Therefore, it is highly susceptible to Electrophilic Aromatic Substitution (EAS). For instance, if further halogenation is required, reagents like N-Bromosuccinimide (NBS) or CBr₄ (under visible-light photoredox catalysis) will regioselectively attack the C3 position, leaving the C6-bromo group intact[8].

ReactivityMap Core 6-Bromoimidazo[1,2-a]pyrimidine Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, Aryl Boronic Acids) Core->Suzuki C6-Aryl Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed, Amines) Core->Buchwald C6-Amino Sonogashira Sonogashira Coupling (Pd/Cu-Catalyzed, Alkynes) Core->Sonogashira C6-Alkynyl EAS Electrophilic Aromatic Sub. (C3) (NBS or CBr4 + Photoredox) Core->EAS C3-Functionalization

Regioselective reactivity map for functionalizing the imidazo[1,2-a]pyrimidine scaffold.

Pharmacological Relevance & Drug Development

Imidazo[1,2-a]pyrimidine derivatives are highly prized in medicinal chemistry due to their ability to act as bioisosteres for purines, allowing them to competitively bind to kinase hinge regions and viral entry proteins[1].

Antimicrobial & Antiviral Applications

Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the 6-bromo core with specific aryl or Schiff base moieties yields potent antimicrobial and antiviral agents[3]. Notably, during the COVID-19 pandemic, computational and in vitro studies revealed that novel imidazo[1,2-a]pyrimidine derivatives act as dual inhibitors of the human ACE2 receptor and the SARS-CoV-2 Spike protein. Molecular docking studies indicated remarkable binding affinities (up to -9.1 kcal/mol for ACE2), effectively blocking viral cell entry by locking the proteins in a conformation that prevents membrane fusion[2].

Pathway Drug Imidazo[1,2-a]pyrimidine Derivative Target Spike Protein / hACE2 Complex Drug->Target Binds to Blockade Conformational Locking (Affinity: -9.1 kcal/mol) Target->Blockade Induces Result Inhibition of Viral Entry (SARS-CoV-2) Blockade->Result Prevents Infection

Mechanism of action for imidazo[1,2-a]pyrimidine derivatives as SARS-CoV-2 entry inhibitors.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. URL: [Link]

  • "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry." National Center for Biotechnology Information (PMC). URL: [Link]

  • "Microwave assisted synthesis of bis and tris(ω-bromoacetophenones): versatile precursors for novel bis(imidazo[1,2-a]pyridines), bis(imidazo[1,2-a]pyrimidines) and their tris-analogs." National Center for Biotechnology Information (PMC). URL: [Link]

  • "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." MDPI. URL: [Link]

  • "Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source." ResearchGate. URL: [Link]

  • "6-Bromoimidazo[1,2-a]pyrimidine | C6H4BrN3 | CID 26967622." PubChem. URL: [Link]

Sources

Foundational

6-Bromoimidazo[1,2-a]pyrimidin-2-amine molecular weight and formula

This in-depth technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine . Executive Summary 6-Bromoimidazo[1,2-a]pyrimidin-...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine .

Executive Summary

6-Bromoimidazo[1,2-a]pyrimidin-2-amine is a fused heterocyclic scaffold belonging to the imidazo[1,2-a]pyrimidine class. Distinguished by a bromine atom at the C-6 position and a primary amine at the C-2 position, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., CDK, PI3K) and benzodiazepine receptor ligands. Its structural rigidity and capacity for hydrogen bonding make it a privileged scaffold in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2]

Molecular Formula and Weight

The molecular formula is derived from the imidazo[1,2-a]pyrimidine core (


), modified by a bromo-substitution at position 6 and an amino-substitution at position 2.
PropertyValueNotes
IUPAC Name 6-Bromoimidazo[1,2-a]pyrimidin-2-amineStrict IUPAC numbering
Molecular Formula

Molecular Weight 213.04 g/mol Average Mass
Monoisotopic Mass 211.9698 DaBased on

Heavy Atom Count 11
Ring Systems 2 (Fused)Pyrimidine + Imidazole
Predicted Physicochemical Profile

Note: Values are calculated based on structure-activity relationship (SAR) algorithms for the imidazo[1,2-a]pyrimidine scaffold.

ParameterPredicted ValueSignificance
LogP (Lipophilicity) ~0.8 – 1.2Favorable for oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~65 ŲIndicates good membrane permeability.
H-Bond Donors 1 (Amine

)
Critical for active site interaction (e.g., hinge binding).
H-Bond Acceptors 3 (Ring Nitrogens)Facilitates water solubility and target engagement.

Synthetic Methodology

The synthesis of 2-aminoimidazo[1,2-a]pyrimidines typically involves the condensation of a 2-aminopyrimidine precursor with an


-halo electrophile that contains a nitrogen source (e.g., chloroacetonitrile or cyanamide derivatives).
Core Retrosynthetic Analysis

To install the amine at position 2 and the bromine at position 6, the most direct route utilizes 2-amino-5-bromopyrimidine as the starting nucleophile.

Key Reaction: Cyclocondensation with Chloroacetonitrile (


).
  • Mechanism: The exocyclic amine of the pyrimidine attacks the nitrile carbon (or alkyl halide, depending on conditions), followed by ring closure to form the imidazole ring with an amino substituent.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Figure 1: Synthetic pathway for 6-Bromoimidazo[1,2-a]pyrimidin-2-amine via condensation. Start 2-Amino-5-bromopyrimidine (CAS: 7752-82-1) Intermediate Intermediate N-Alkylated Species Start->Intermediate Nucleophilic Attack (Solvent: EtOH/DMF) Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Intermediate Cyclization Cyclization (Base/Heat) Intermediate->Cyclization Ring Closure Product 6-Bromoimidazo[1,2-a] pyrimidin-2-amine Cyclization->Product Purification (Recrystallization)

Figure 1: Synthetic pathway for 6-Bromoimidazo[1,2-a]pyrimidin-2-amine via condensation.[1][2][3][4][5][6][7][8][9]

Detailed Protocol (Representative)
  • Reagents: Dissolve 2-amino-5-bromopyrimidine (1.0 eq) in ethanol or DMF.

  • Addition: Add chloroacetonitrile (1.2 eq) dropwise.

  • Conditions: Reflux at 80°C for 4–12 hours. A base such as

    
     or 
    
    
    
    may be required to scavenge HCl.
  • Workup: Cool the mixture. The product often precipitates as a hydrobromide salt. Neutralize with aqueous

    
     to release the free base.
    
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The imidazo[1,2-a]pyrimidine core is a bioisostere of the purine ring (found in ATP).

  • Mechanism: The N1 nitrogen and the C2-amine group can form a donor-acceptor hydrogen bond motif with the "hinge region" of kinase enzymes (e.g., CDK2, PI3K, mTOR).

  • Role of Bromine: The bromine at C-6 points into the solvent-exposed region or a hydrophobic pocket, allowing for further functionalization via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to optimize potency.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (213 Da) and high ligand efficiency, this molecule is an ideal "fragment."

  • Strategy: Researchers screen this fragment against targets; if it binds, the bromine handle is used to "grow" the molecule into a high-affinity lead.

Structural Derivatization

The C-6 bromine is a versatile handle for palladium-catalyzed coupling:

  • Suzuki Coupling: Introduction of aryl/heteroaryl groups.

  • Sonogashira Coupling: Introduction of alkynes (rigid linkers).

Analytical Characterization Expectations

To validate the synthesis of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine , the following spectral signatures are expected:

  • 1H NMR (DMSO-d6):

    • Aromatic Protons: Two distinct singlets or doublets (coupling ~2-3 Hz) for the pyrimidine ring protons (H-5 and H-7 equivalent positions) and the imidazole singlet.

    • Amine: A broad singlet around 5.0–7.0 ppm (exchangeable with

      
      ).
      
  • Mass Spectrometry (ESI):

    • Isotope Pattern: A characteristic 1:1 doublet for the

      
       ion at m/z ~212 and ~214 due to 
      
      
      
      and
      
      
      isotopes.

References

  • Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Overview of the structural utility of the core scaffold.

  • Synthesis of 2-Amino-5-bromopyrimidine (Precursor). ChemicalBook. Detailed protocols for the precursor synthesis.

  • General Synthesis of Imidazo[1,2-a]pyridines and Pyrimidines. Organic Chemistry Portal. Methodologies for ring fusion and functionalization.

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines. MDPI Molecules. Modern green chemistry approaches to this scaffold.[10]

  • PubChem Compound Summary: 6-Bromoimidazo[1,2-a]pyrimidine. National Library of Medicine. Structural data for the core scaffold.

Sources

Exploratory

The Rise of Imidazo[1,2-a]pyrimidine-2-amine Scaffolds in Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a template for the design of pote...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a template for the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the patent landscape, key molecular targets, and the underlying structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. Furthermore, it offers detailed experimental protocols for the evaluation of these inhibitors, providing a practical framework for researchers in the field.

The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold

The fused heterocyclic system of imidazo[1,2-a]pyrimidine offers a unique three-dimensional architecture that can be strategically decorated with various substituents to achieve high-affinity interactions within the ATP-binding pocket of a wide range of kinases. This adaptability has led to the development of inhibitors targeting kinases implicated in a multitude of disease areas, including inflammation, autoimmune disorders, and oncology.

Key Kinase Targets and the Patent Landscape

The imidazo[1,2-a]pyrimidine-2-amine scaffold and its related isosteres, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, have been extensively explored by pharmaceutical companies. The patent literature reveals a concentrated effort on several key kinase targets.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for the treatment of inflammatory and autoimmune diseases.[1] Several companies have active patent filings for imidazo[1,2-a]pyridine and related scaffolds as IRAK4 inhibitors.[1][2][3]

  • Patented Chemical Space: The core scaffold is typically substituted at various positions to optimize potency, selectivity, and pharmacokinetic properties. Analysis of patent applications from companies like Biogen and others reveals common substitution patterns aimed at exploring key pockets within the IRAK4 active site.[2]

Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a key signaling node downstream of the NOD1 and NOD2 pattern recognition receptors, playing a crucial role in the innate immune response. Dysregulation of RIPK2 signaling is associated with inflammatory bowel disease and other autoinflammatory conditions.

  • Patented Chemical Space: Recent patent applications highlight the development of imidazo[1,2-a]pyridine derivatives as potent and selective RIPK2 inhibitors.[4] These filings underscore the ongoing efforts to modulate this pathway for therapeutic benefit.

Phosphatidylinositol 3-Kinase (PI3K)

The PI3K family of lipid kinases is central to cell growth, proliferation, and survival. Isoform-selective PI3K inhibitors are of significant interest for the treatment of various cancers.

  • Structure-Activity Relationship (SAR): Research has demonstrated that the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold can yield potent and selective inhibitors of the PI3K-beta isoform.[5] Rational design, based on homology modeling, has guided the synthesis and optimization of this series, leading to compounds with significant anti-proliferative activity in cancer cell lines.[5]

Other Notable Kinase Targets

The versatility of the imidazo[1,2-a]pyrimidine and related scaffolds extends to a diverse range of other kinases, including:

  • PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[6][7][8] These inhibitors exhibit a unique binding mode, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity.[6]

  • Spleen Tyrosine Kinase (Syk): Substituted imidazo[1,2-a]pyrazines have been developed as inhibitors of Syk, a key mediator in the signaling of activating Fc receptors and the B-cell receptor, with applications in inflammatory and autoimmune diseases.[9]

  • c-Met: Imidazotriazines and imidazopyrimidines have been patented as inhibitors of the c-Met receptor tyrosine kinase, a target in various cancers.[10][11]

  • c-KIT: 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown promise as inhibitors of c-KIT, particularly in the context of imatinib-resistant mutations in gastrointestinal stromal tumors (GIST).[12]

  • Aurora Kinases: Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation and are attractive targets in oncology.[13]

  • Salt-Inducible Kinases (SIKs): Structure-activity relationship studies of imidazo[1,2-a]pyridine series have led to the identification of potent and selective inhibitors of SIK1.[14]

Structure-Activity Relationship (SAR) Insights

The extensive research on imidazo[1,2-a]pyrimidine and its analogs has yielded valuable SAR insights that can guide future drug discovery efforts.

FeatureImpact on ActivityKey Observations
Core Scaffold Determines fundamental binding mode and provides anchor points for substituents.Isosteric replacements (e.g., imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine) can modulate selectivity and physical properties.
Substituents on the Imidazole Ring Can be directed towards the solvent-exposed region, influencing solubility and pharmacokinetic properties.Optimization of this position has been shown to improve oral bioavailability and reduce off-target kinase inhibition.[13]
Substituents on the Pyrimidine/Pyridine Ring Interact with specific pockets within the ATP-binding site, driving potency and selectivity.Strategic placement of substituents can exploit subtle differences between kinase active sites to achieve isoform selectivity.[14]

Experimental Protocols for Inhibitor Characterization

The robust evaluation of novel kinase inhibitors requires a combination of biochemical and cell-based assays. The following protocols provide a framework for the characterization of imidazo[1,2-a]pyrimidin-2-amine derivatives.

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying the potency of inhibitors against purified kinase enzymes.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled peptide is the acceptor. Phosphorylation of the peptide brings the donor and acceptor into proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a working solution of the kinase and the ULight™-labeled substrate in kinase buffer.

    • Prepare a stop solution containing the europium-labeled antibody and EDTA.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Initiate the kinase reaction by adding the kinase/substrate solution.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Incubate for a further 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Substrate_Mix Kinase + ULight-Substrate Mix Add_Kinase_Substrate Initiate Reaction Kinase_Substrate_Mix->Add_Kinase_Substrate Stop_Solution Eu-Antibody + EDTA Add_Stop_Solution Stop Reaction Stop_Solution->Add_Stop_Solution Incubate_Reaction Incubate Add_Kinase_Substrate->Incubate_Reaction Incubate_Reaction->Add_Stop_Solution Incubate_Detection Incubate for Detection Add_Stop_Solution->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio IC50_Curve Generate IC50 Curve Calculate_Ratio->IC50_Curve NanoBRET_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfect_Cells Transfect Cells with NanoLuc-Kinase Fusion Plate_Cells Plate Transfected Cells Transfect_Cells->Plate_Cells Add_Compound Add Test Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Tracer Add Fluorescent Tracer Incubate_Compound->Add_Tracer Add_Substrate Add Nano-Glo® Substrate Add_Tracer->Add_Substrate Read_BRET Measure Donor and Acceptor Emission Add_Substrate->Read_BRET Calculate_Ratio Calculate BRET Ratio Read_BRET->Calculate_Ratio IC50_Curve Generate Cellular IC50 Curve Calculate_Ratio->IC50_Curve

Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.

Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold and its isosteres continue to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:

  • Enhanced Selectivity: The development of highly selective inhibitors to minimize off-target effects and improve the therapeutic window.

  • Targeting Resistance Mutations: The design of next-generation inhibitors that can overcome acquired resistance to existing therapies, particularly in oncology. [12]* Exploring New Targets: The application of this versatile scaffold to a broader range of kinase targets implicated in various diseases.

References

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Google Patents.
  • Imidazo[1,2-a]pyridinyl derivatives as irak4 inhibitors. Google Patents.
  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed. Available at: [Link]

  • Imidazopyridine compound as irak4 inhibitor. Google Patents.
  • Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease. Google Patents.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. Available at: [Link]

  • Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl). Google Patents.
  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. PubChem. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available at: [Link]

  • Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. Google Patents.
  • Substituted imidazo[1,2-a]pyrazines as Syk inhibitors. Google Patents.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. PubChem. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]

  • Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors. PubChem. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]

  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. Google Patents.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar. Available at: [Link]

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Foundational

Hydrogen bond donor/acceptor profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine

An In-Depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition In the intricate landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine

Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition

In the intricate landscape of drug discovery and development, the non-covalent interactions between a ligand and its biological target are paramount. Among these, the hydrogen bond stands out for its unique combination of strength and directionality, which governs the specificity of molecular recognition.[1][2] A thorough understanding of a molecule's hydrogen bond donor and acceptor capabilities—its "hydrogen bond profile"—is therefore not merely an academic exercise but a critical prerequisite for rational drug design. This guide provides a comprehensive analysis of the hydrogen bond profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine, a member of the medicinally significant imidazo[1,2-a]pyrimidine class of heterocycles.[3][4] We will dissect the molecule's structural and electronic features, outline robust experimental and computational methodologies for its characterization, and discuss the implications of its hydrogen bonding potential for drug development professionals.

Molecular Architecture of 6-bromoimidazo[1,2-a]pyrimidin-2-amine

The imidazo[1,2-a]pyrimidine scaffold is a privileged bicyclic aromatic system, structurally analogous to endogenous purines, which allows it to interact with a wide array of biological targets.[5] The specific molecule under investigation, 6-bromoimidazo[1,2-a]pyrimidin-2-amine, incorporates three key features that define its interaction profile: an exocyclic primary amine, a fused heterocyclic core containing multiple nitrogen atoms, and a halogen substituent.

Caption: Structure of 6-bromoimidazo[1,2-a]pyrimidin-2-amine with atom numbering.

Analysis of Hydrogen Bonding Sites

The molecule's capacity for hydrogen bonding is dictated by the presence and electronic environment of its functional groups. We can systematically identify the potential donor and acceptor sites.

Hydrogen Bond Donor Profile

The primary hydrogen bond donor is the exocyclic amino group at the C2 position.

  • Primary Amine (-NH₂): This group provides two hydrogen atoms (N-H) that can be donated to a suitable acceptor. The strength of this donation is influenced by the acidity of the N-H protons, which is in turn modulated by the electron-withdrawing nature of the fused aromatic ring system. This delocalization of the nitrogen lone pair into the ring slightly increases the partial positive charge on the hydrogen atoms, making them effective donors. In crystal structures of similar compounds, such as 6-bromo-imidazo[1,2-a]pyridin-8-amine, the primary amine group is consistently observed to participate in N-H···N hydrogen bonds, forming dimers or layered structures.[6][7]

Hydrogen Bond Acceptor Profile

The molecule possesses multiple nitrogen atoms within its heterocyclic core that can act as hydrogen bond acceptors. The availability of their lone-pair electrons determines their acceptor strength.

  • Pyrimidine Nitrogen (N1): This nitrogen atom possesses a lone pair of electrons that is available for accepting a hydrogen bond. Its basicity is a key determinant of its acceptor strength.

  • Imidazole Nitrogen (N4): As a bridgehead nitrogen, its lone pair is part of the aromatic sextet and is generally not available for hydrogen bonding.

  • Pyrimidine Nitrogen (N7): This nitrogen's lone pair is also available for hydrogen bond acceptance. The relative acceptor strength of N1 versus N7 is a subtle feature that can be probed using advanced computational and experimental methods.

  • Bromo Substituent (-Br): While not a classical hydrogen bond acceptor, the bromine atom can participate in weaker halogen bonding, an interaction that shares some characteristics with hydrogen bonds and is increasingly recognized for its role in ligand binding.

The overall acceptor capacity is influenced by the electron-withdrawing effect of the C6-bromo substituent, which tends to reduce the electron density across the ring system, thereby decreasing the basicity and hydrogen bond acceptor strength of the ring nitrogens.

Figure 2: H-Bond Profile mol 6-bromoimidazo[1,2-a]pyrimidin-2-amine donor H-Bond Donors mol->donor acceptor H-Bond Acceptors mol->acceptor nh2 C2-Amine (-NH₂) donor->nh2 n1 Pyrimidine N1 acceptor->n1 n7 Pyrimidine N7 acceptor->n7 br C6-Halogen (-Br) (Weak/Halogen Bond) acceptor->br

Caption: Potential hydrogen bond donor and acceptor sites.

Experimental & Computational Workflow for Characterization

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete characterization of the hydrogen bond profile.

workflow Figure 3: Characterization Workflow cluster_exp Experimental Validation cluster_comp Computational Analysis xray X-ray Crystallography (Solid State) data_integration Data Integration & Pharmacophore Model xray->data_integration Bond Lengths, Angles nmr NMR Spectroscopy (Solution State) nmr->data_integration Chemical Shifts, NOE ir IR/Raman Spectroscopy (Vibrational Analysis) ir->data_integration Frequency Shifts dft DFT Calculations mep Molecular Electrostatic Potential (MEP) dft->mep qtaim QTAIM Analysis dft->qtaim mep->data_integration Charge Distribution qtaim->data_integration Bond Properties start Molecule Synthesis & Purification start->xray Crystal Growth start->nmr start->ir start->dft

Caption: Integrated workflow for analyzing the H-bond profile.

Experimental Protocols

This technique provides unambiguous, high-resolution data on intermolecular interactions in the solid state.[8][9]

  • Objective: To determine the precise geometry (distances and angles) of hydrogen bonds formed in the crystal lattice.

  • Protocol:

    • Crystallization: Grow single crystals of 6-bromoimidazo[1,2-a]pyrimidin-2-amine suitable for diffraction. This is typically achieved by slow evaporation from a suitable solvent system (e.g., ethanol, acetonitrile).

    • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data, often at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.[8]

    • Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the model against the collected data. This process reveals the atomic coordinates.

  • Causality & Self-Validation: The presence of a hydrogen bond is confirmed if the distance between the donor (N) and acceptor (e.g., N) is shorter than the sum of their van der Waals radii, and the D-H···A angle is typically >130°.[2] The refinement statistics (e.g., R-factor) validate the quality of the final structural model.[6]

NMR is the premier technique for studying hydrogen bonding in the solution phase, which more closely mimics the physiological environment.[10][11]

  • Objective: To identify protons involved in hydrogen bonding and assess the relative strength of these interactions in solution.

  • Protocol (¹H NMR Titration):

    • Sample Preparation: Dissolve a precise concentration of the compound in a non-protic, poorly hydrogen-bonding solvent (e.g., CDCl₃).

    • Titration: Acquire a series of ¹H NMR spectra while incrementally adding a known hydrogen bond acceptor, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Data Analysis: Monitor the chemical shift of the -NH₂ protons. A significant downfield shift upon addition of the acceptor is indicative of hydrogen bond formation.[12]

  • Causality & Self-Validation: The magnitude of the chemical shift change correlates with the strength of the hydrogen bond. The experiment is internally controlled by observing other protons in the molecule (e.g., aromatic C-H) which should show minimal shifts, confirming the specificity of the interaction with the -NH₂ group. Advanced 2D NMR techniques like ¹H-¹⁵N HMQC can provide direct, through-space correlation, unambiguously confirming the hydrogen bond.[13]

Computational Modeling

In silico methods complement experimental data by providing insights into the electronic nature of the interactions.

  • Objective: To visualize the molecule's electrostatic properties and quantify the energetic strength of its hydrogen bonds.

  • Protocol (DFT & MEP):

    • Geometry Optimization: Perform a geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[3]

    • MEP Calculation: Using the optimized geometry, calculate the Molecular Electrostatic Potential (MEP) and map it onto the electron density surface.

    • Analysis: Identify the most negative potential regions (in red/yellow), which correspond to the strongest hydrogen bond acceptor sites (lone pairs of N1, N7), and the most positive regions (in blue), corresponding to the hydrogen bond donor sites (N-H protons).

  • Causality & Self-Validation: The MEP is a direct consequence of the molecule's electronic structure. The results can be validated by comparing the predicted sites of interaction with experimental data from X-ray crystallography or by calculating interaction energies between the molecule and a probe (e.g., a water molecule) at the predicted sites. The lowest energy complexes will correspond to the most favorable hydrogen bonds.

Parameter H-Bond Donor (-NH₂) Analysis H-Bond Acceptor (N1, N7) Analysis
Experimental Technique ¹H NMR SpectroscopyX-ray Crystallography
Measured Value Δδ (ppm) of N-H protons in titrationN···H distance (Å) and N-H···N angle (°)
Interpretation Larger downfield shift indicates stronger donationShorter distance & angle near 180° indicate strong acceptance
Computational Technique DFT/MEPDFT/MEP
Calculated Value Positive electrostatic potential on H atomsNegative electrostatic potential at N lone pairs
Interpretation Higher positive potential indicates stronger donorMore negative potential indicates stronger acceptor

Implications for Drug Design & Development

The defined hydrogen bond profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine is a critical asset for drug design.

  • Pharmacophore Development: The spatial arrangement of the two donor sites on the exocyclic amine and the acceptor sites at N1 and N7 forms a distinct pharmacophore. This pattern can be used in virtual screening to identify protein targets that have a complementary binding pocket.

  • Target Specificity: The ability to form multiple, specific hydrogen bonds is a key contributor to binding affinity and selectivity.[2][14] By targeting enzyme active sites or receptor binding pockets with amino acid residues capable of forming complementary hydrogen bonds (e.g., aspartate/glutamate as acceptors; serine/threonine/asparagine/glutamine as donors or acceptors), medicinal chemists can design potent and selective inhibitors.

  • Structure-Activity Relationship (SAR): Understanding this baseline profile allows for systematic chemical modifications to modulate activity. For instance, replacing the C2-amine with other groups could alter the donor profile, while modifying the C6-substituent could tune the electronic properties and acceptor strength of the entire ring system. This knowledge accelerates the optimization of lead compounds by focusing synthetic efforts on modifications that are most likely to enhance target engagement through optimized hydrogen bonding.

References

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews.
  • Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. Fiveable.
  • 2.7: The Hydrogen Bond. Chemistry LibreTexts.
  • Experimental Methods and Techniques | Understanding Hydrogen Bonds. Royal Society of Chemistry.
  • Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. National Center for Biotechnology Information.
  • 6-Bromoimidazo[1,2-a]pyridin-8-amine. National Center for Biotechnology Information.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. National Center for Biotechnology Information.
  • Adjacent hydrogen bond donors and acceptors often resulted in dimers. ResearchGate.
  • 6-Bromo-imidazo[1,2-a]pyridin-8-amine. National Center for Biotechnology Information.
  • How Does a Drug Interact With Its Target? It's All in the Chemistry! The Peptide Project.
  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect.
  • The role of hydrogen-bonds in drug binding. National Center for Biotechnology Information.
  • 6-Bromoimidazo[1,2-a]pyrimidine. PubChem.
  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. National Center for Biotechnology Information.
  • A comprehensive investigation into the effect of substitution on electronic structure, charge transfer, resonance, and strength of hydrogen bond in 3–amino - propene thial and its analogous compound, 2-hydrazineylidene-ethane thial. Chemical Review and Letters.
  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI.
  • Theoretical Study of the Structures and Hydrogen-Bond Properties of New Alternated Heterocyclic Compounds. ResearchGate.
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Protocols & Analytical Methods

Method

One-Pot Synthesis of Imidazo[1,2-a]pyrimidin-2-amines: A Detailed Guide for Researchers

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its presence in numerous biologically active compounds.[1][2][3] These molecules exhibit a wide...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its presence in numerous biologically active compounds.[1][2][3] These molecules exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[4][5] This application note provides a comprehensive guide to a robust and efficient one-pot condensation reaction for the synthesis of a key subclass of these compounds: imidazo[1,2-a]pyrimidin-2-amines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step protocol.

Introduction: The Significance of Imidazo[1,2-a]pyrimidin-2-amines

The strategic placement of an amino group at the 2-position of the imidazo[1,2-a]pyrimidine core can significantly influence the molecule's pharmacological profile. This functional group can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions with biological targets. Consequently, the development of efficient and regioselective synthetic methods to access these compounds is of paramount importance for the exploration of new chemical space in drug discovery programs.

Traditional methods for the synthesis of the imidazo[1,2-a]pyrimidine skeleton often involve the condensation of 2-aminopyrimidine with α-haloketones.[3][6][7] While effective, this approach is a two-component reaction and does not directly provide the desired 2-amino functionality in a single step. Multicomponent reactions (MCRs), on the other hand, offer a powerful strategy for the rapid and convergent synthesis of complex molecules from simple starting materials in a one-pot fashion.[1][8] This guide will focus on a three-component approach that allows for the direct and regioselective synthesis of imidazo[1,2-a]pyrimidin-2-amines.

Mechanism and Rationale: A Three-Component Strategy

The one-pot synthesis of imidazo[1,2-a]pyrimidin-2-amines described herein is a three-component condensation reaction involving 2-aminopyrimidine, an aldehyde, and an isocyanide. This reaction is a variation of the renowned Groebke–Blackburn–Bienaymé reaction (GBBR), which is a cornerstone of isocyanide-based multicomponent chemistry.[8] However, to achieve the desired 2-amino substitution pattern, a careful selection of reagents and understanding of the reaction mechanism is crucial.

The reaction proceeds through a series of interconnected steps:

  • Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde with 2-aminopyrimidine to form a reactive iminium ion intermediate. The choice of acid catalyst is critical for this step to proceed efficiently without promoting unwanted side reactions.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a unique and highly reactive species, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step leads to the formation of a nitrilium ion intermediate.

  • Intramolecular Cyclization: The nucleophilic nitrogen atom of the pyrimidine ring then attacks the electrophilic carbon of the nitrilium ion in an intramolecular fashion. This key cyclization step forms the five-membered imidazole ring, leading to the fused imidazo[1,2-a]pyrimidine scaffold.

  • Rearrangement and Proton Transfer: A final proton transfer step results in the formation of the stable, aromatic imidazo[1,2-a]pyrimidin-2-amine product.

The regioselectivity of this reaction, yielding the 2-amino isomer, is a key feature. This is in contrast to the more common outcome of the GBBR which typically yields 3-amino substituted products. The specific substitution pattern on the 2-aminopyrimidine and the nature of the isocyanide can influence this regioselectivity.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative imidazo[1,2-a]pyrimidin-2-amine derivative.

Materials and Reagents
  • 2-Aminopyrimidine

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Catalyst (e.g., scandium(III) triflate or a similar Lewis acid)

  • Anhydrous solvent (e.g., methanol, dichloromethane, or a mixture thereof)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexane, silica gel for column chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminopyrimidine (1.0 mmol), the aldehyde (1.0 mmol), and the anhydrous solvent (5-10 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., scandium(III) triflate, 5-10 mol%).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. The progress of this step can be monitored by TLC.

  • Isocyanide Addition: Slowly add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation and Visualization

Table 1: Representative Examples of Synthesized Imidazo[1,2-a]pyrimidin-2-amines
EntryAldehydeIsocyanideYield (%)
1Benzaldehydetert-Butyl isocyanide85
24-ChlorobenzaldehydeCyclohexyl isocyanide82
34-MethoxybenzaldehydeBenzyl isocyanide88
42-Naphthaldehydetert-Butyl isocyanide79
5FurfuralCyclohexyl isocyanide75

Yields are for isolated and purified products.

Reaction Workflow Diagram

One_Pot_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product & Purification A 2-Aminopyrimidine D Iminium Ion Formation (Acid Catalyst) A->D B Aldehyde B->D C Isocyanide E Nucleophilic Attack by Isocyanide C->E D->E F Intramolecular Cyclization E->F G Proton Transfer F->G H Crude Product G->H I Purification (Column Chromatography) H->I J Imidazo[1,2-a]pyrimidin-2-amine I->J

Caption: Workflow for the one-pot synthesis of imidazo[1,2-a]pyrimidin-2-amines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystUse a freshly opened or properly stored Lewis acid catalyst.
Low reactivity of substratesIncrease the reaction temperature or use a more reactive isocyanide or aldehyde.
Impure starting materialsEnsure all starting materials are pure and the solvent is anhydrous.
Formation of side products Catalyst concentration is too highOptimize the catalyst loading (typically 5-10 mol%).
Reaction temperature is too highPerform the reaction at a lower temperature.
Difficult purification Close-running impuritiesOptimize the chromatographic conditions (e.g., try a different solvent system or use a different stationary phase).
Product is unstable on silica gelConsider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

The one-pot, three-component condensation reaction presented in this application note provides a highly efficient and versatile method for the synthesis of imidazo[1,2-a]pyrimidin-2-amines. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can readily access a diverse range of these valuable heterocyclic compounds. This methodology is a powerful tool for medicinal chemists and drug discovery scientists, enabling the rapid generation of novel molecular entities for biological screening and the development of new therapeutic agents.

References

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Regioselective synthesis of fused imidazo[1,2-a]pyrimidines via intramolecular C-N bond formation/6-endo-dig cycloisomerization. PubMed. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link]

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  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

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  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

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  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]

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  • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]

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Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 6-bromoimidazo[1,2-a]pyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Imidazo[1,2-a]pyrimidines The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in med...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a cornerstone for developing a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to precisely functionalize this core is paramount for generating molecular diversity and optimizing pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for late-stage functionalization in complex molecule synthesis.[1][2]

This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyrimidin-2-amine, a key building block for novel compound libraries. We will explore the mechanistic rationale behind component selection, address the specific challenges posed by this substrate, and offer robust experimental procedures and troubleshooting advice for researchers in the field.

Mechanistic Considerations & Key Challenges

The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] A palladium(0) species is the active catalyst that enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)Ln oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product boronate Ar'-B(OR)3⁻ boronate->trans_complex start_mat Ar-Br (Substrate) start_mat->oa_complex Pd Intermediate Pd Intermediate Reactant/Product Reactant/Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While fundamentally robust, applying this reaction to 6-bromoimidazo[1,2-a]pyrimidin-2-amine presents unique challenges that must be addressed through careful optimization of reaction conditions:

  • Substrate Nucleophilicity and Catalyst Inhibition: The imidazo[1,2-a]pyrimidine core is an electron-rich heteroaromatic system. The presence of multiple nitrogen atoms, particularly the exocyclic 2-amino group, can lead to coordination with the palladium center. This coordination can sequester the active catalyst, forming stable off-cycle complexes and inhibiting catalytic turnover.

  • Competitive Debromination: A common side reaction, particularly with electron-rich aryl bromides, is hydrodehalogenation or "debromination," where the bromine atom is replaced by a hydrogen.[5] This is often promoted by strong bases and certain solvent systems, leading to reduced yields of the desired product and complicating purification.[5]

  • Reactivity of the C-Br Bond: While more reactive than a C-Cl bond, the C-Br bond on the electron-rich imidazopyrimidine ring can be challenging to activate in the oxidative addition step compared to electron-poor systems.[3] This necessitates the use of highly active catalytic systems.

Guide to Reaction Component Selection

The success of the coupling reaction is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a specific role in navigating the challenges outlined above.

Palladium Source: Pre-catalysts vs. In-situ Generation
  • Traditional Sources: Simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ have been widely used. While effective in many cases, they may require higher catalyst loadings or longer reaction times for challenging substrates. Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species.

  • Modern Pre-catalysts: For challenging heteroaromatic systems, modern palladium pre-catalysts are highly recommended. These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) catalyst under the reaction conditions.

    • Buchwald Pre-catalysts (e.g., SPhos Pd G4, XPhos Pd G4): These incorporate bulky, electron-rich biaryl phosphine ligands that promote the crucial oxidative addition step and stabilize the active catalyst.[6]

    • PEPPSI™-type Catalysts: These pre-catalysts feature an N-heterocyclic carbene (NHC) ligand, which are strong sigma-donors that form highly stable and active palladium complexes.[7]

Ligands: The Key to Reactivity and Stability

The ligand is arguably the most critical factor for success. For electron-rich and potentially coordinating substrates like 6-bromoimidazo[1,2-a]pyrimidin-2-amine, the ligand must:

  • Be Electron-Rich: This increases the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide.[8]

  • Be Sterically Bulky: Bulkiness promotes reductive elimination (the product-forming step) and helps prevent catalyst dimerization and deactivation.[8]

Recommended Ligand Classes:

  • Bulky Monophosphines: Trialkylphosphines like P(t-Bu)₃ or biaryl phosphines like SPhos, XPhos, and RuPhos are excellent choices.[6]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes offer superior stability and activity, especially at higher temperatures.[8][9]

Base: The Activator

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[10][11] The choice of base can significantly impact yield and the prevalence of side reactions.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective choices. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides superior results for difficult couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous or low-water conditions. It can be beneficial in minimizing debromination.[5]

  • Fluorides (KF, CsF): Milder bases that can be effective while minimizing decomposition of sensitive substrates. Cesium fluoride has been shown to reduce side products in the coupling of related N-heterocycles.[5]

Solvent: The Reaction Medium

The solvent system must solubilize the reactants and facilitate the catalytic cycle.

  • Aprotic Solvents: 1,4-Dioxane, Dimethylformamide (DMF), and Toluene are common choices.

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used.[12] Water helps to dissolve inorganic bases like K₂CO₃ and can accelerate the transmetalation step. However, an excess of water can promote protodeborylation of the boronic acid.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyrimidin-2-amine. Optimization may be required for specific boronic acid partners.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add solids to vial: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand prep2 Seal vial, evacuate & backfill with N₂/Ar (3x) prep1->prep2 prep3 Add degassed solvent via syringe prep2->prep3 reaction Heat to desired temp (80-120°C or Microwave) prep3->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup1 Cool to RT, dilute with EtOAc, wash with H₂O/Brine monitor->workup1 workup2 Dry organic layer (Na₂SO₄), filter, and concentrate workup1->workup2 purify Purify by column chromatography workup2->purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Thermal Conditions

This protocol is designed for standard laboratory glassware under an inert atmosphere.[1][12]

Materials:

  • 6-bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G4, 2–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M)

  • Schlenk flask or sealed vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 6-bromoimidazo[1,2-a]pyrimidin-2-amine, the arylboronic acid, the base, and the palladium pre-catalyst.

  • Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent to the flask.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4–24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times and often improves yields, especially for less reactive substrates.[13][14]

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • In a microwave reaction vial, combine 6-bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the palladium pre-catalyst (2–5 mol%), and the base (2.0–3.0 equiv).

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 15–60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Perform the workup and purification as described in Protocol 1 (steps 7–9).

Reference Conditions & Data

The following table summarizes representative conditions for Suzuki-Miyaura couplings on structurally similar bromo-N-heterocycles, providing a valuable reference for optimization.

SubstrateCatalyst (mol%)LigandBase (equiv)SolventTemp/TimeYield (%)Reference
6-bromoimidazo[1,2-a]pyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/EtOHMW, 150°C, 20 min83-95
6-bromoimidazo[1,2-a]pyridinePd(OAc)₂ (5)PPh₃K₂CO₃ (2)Dioxane/EtOHMW, 150°C, 20 min83-95
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-onePdCl₂(dppf) (5)-K₂CO₃ (3)Dioxane/H₂OMW, 120°C, 40 min70-98[14]
2-Amino-5-bromo-thiazole derivativePd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O80-120°C, 2-24hVaries[12]
ortho-bromoaniline derivativeCataCXium® A Pd G3 (2)-Cs₂CO₃ (3)2-MeTHF80-110°C, 12-48h70-95[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (O₂ present). 3. Poor choice of ligand/base/solvent. 4. Low reaction temperature or time.1. Use a fresh, high-quality (pre)catalyst. Switch to a more active system (e.g., Buchwald or NHC-based). 2. Ensure rigorous degassing of solvents and inert atmosphere setup. 3. Screen different ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). 4. Increase temperature or switch to microwave heating.
Debromination of Starting Material 1. Base is too strong or protic source is present. 2. High reaction temperature. 3. Catalyst system favors hydrodehalogenation.1. Switch to a milder base like K₃PO₄ or CsF.[5] Ensure anhydrous conditions if possible. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen different palladium/ligand combinations.
Boronic Acid Decomposition/Homocoupling 1. Protodeborylation due to excess water or acidic conditions. 2. Oxygen contamination leading to oxidative homocoupling.1. Use a boronic ester (e.g., pinacol ester) which is more stable. Reduce the amount of water in the solvent system. 2. Ensure the reaction is thoroughly deoxygenated.
Difficulty in Product Purification 1. Residual palladium catalyst. 2. Contamination with boronic acid byproducts.1. After workup, filter the organic solution through a pad of Celite® or silica. Consider a scavenger resin if needed. 2. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove unreacted boronic acid.

Conclusion

The Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyrimidin-2-amine is a highly valuable transformation for generating novel chemical entities. Success hinges on overcoming the challenges posed by the substrate's electron-rich and potentially coordinating nature. By employing modern, highly active palladium pre-catalysts with bulky, electron-donating ligands, and by carefully selecting the base and solvent system, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide presented here offer a comprehensive framework for the successful application and optimization of this critical reaction in a drug discovery setting.

References

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

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  • Sanghavi, K. N., et al. Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate. Thieme Connect.

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

  • S. El Kazzouli, et al. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed.

  • Bennani, F., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information.

  • Christensen, M., et al. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois Urbana-Champaign.

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.

  • Calbo, J., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.

  • Corpet, M., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.

  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

  • Cabrera-García, J., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information.

  • Munday, R. H. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.

  • Pu, M., et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications.

Sources

Method

Application Note: Advanced Strategies for the C-6 Functionalization of Imidazo[1,2-a]pyrimidin-2-amine

Executive Summary & Strategic Rationale Imidazo[1,2-a]pyrimidines are privileged, nitrogen-fused bicyclic scaffolds that feature prominently in modern drug discovery, exhibiting potent activities as kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Imidazo[1,2-a]pyrimidines are privileged, nitrogen-fused bicyclic scaffolds that feature prominently in modern drug discovery, exhibiting potent activities as kinase inhibitors, antiviral agents, and CNS modulators. The 2-amino derivative, imidazo[1,2-a]pyrimidin-2-amine, is particularly valuable because the exocyclic amine provides a critical hydrogen-bond donor vector for target engagement.

During Structure-Activity Relationship (SAR) optimization, late-stage functionalization of the C-6 position is frequently required to access novel chemical space and improve pharmacokinetic properties. However, the inherent electronic distribution of the imidazo[1,2-a]pyrimidine core dictates that the C-3 position is the most nucleophilic site. Consequently, targeting the C-6 position demands strategic synthetic interventions. This technical guide details two primary pathways for C-6 derivatization: transition-metal-catalyzed cross-coupling of a pre-installed C-6 halogen[1], and direct, regioselective oxidative C-H functionalization[2].

Mechanistic Insights and Regiocontrol

To overcome the natural C-3 nucleophilic bias, chemists employ two distinct paradigms:

  • Pre-Halogenation & Cross-Coupling: By utilizing 6-bromoimidazo[1,2-a]pyrimidin-2-amine as a starting building block, the C-6 position is primed for palladium-catalyzed transformations[1]. The oxidative addition of Pd(0) into the C6–Br bond is highly selective, allowing for Suzuki-Miyaura[3], Buchwald-Hartwig, and Sonogashira couplings without interfering with the rest of the scaffold.

  • Direct C-H Activation: Recent methodologies have achieved direct C-6 functionalization via electronic manipulation of the reaction medium. For example, in the presence of strong acids (e.g., H₃PO₄), the core is protonated, altering the HOMO/LUMO coefficients and directing electrophilic species (such as in situ generated selenenyl iodides) selectively to the C-6 position, bypassing the typically favored C-3 site[2].

Functionalization Workflow

C6_Functionalization Start Imidazo[1,2-a]pyrimidin-2-amine (Core Scaffold) Halogenation 6-Bromo Intermediate (CAS: 1103861-39-7) Start->Halogenation Electrophilic Bromination (or de novo condensation) CH_Act Direct C-6 Chalcogenation (I2/DMSO, H3PO4) Start->CH_Act Diaryldichalcogenide, Oxidative C-H Activation Suzuki C-6 Arylation (Suzuki-Miyaura Coupling) Halogenation->Suzuki Pd(dppf)Cl2, Ar-B(OH)2, K2CO3, 1,4-Dioxane/H2O Buchwald C-6 Amination (Buchwald-Hartwig Coupling) Halogenation->Buchwald Pd2(dba)3, Xantphos, R-NH2, Cs2CO3, Toluene

Divergent synthetic pathways for C-6 functionalization of imidazo[1,2-a]pyrimidin-2-amine.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Arylation at C-6

Causality & Design: This protocol utilizes Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a large bite angle (approx. 99°). This geometry sterically accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-rich heteroaromatic systems[3]. A biphasic 1,4-dioxane/water solvent system ensures optimal solvation of both the organic substrates and the inorganic base, facilitating rapid transmetalation.

Reagents:

  • 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 equiv)[1]

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Methodology:

  • Degassing: Charge a Schlenk flask with 6-bromoimidazo[1,2-a]pyrimidin-2-amine, aryl boronic acid, and K₂CO₃. Add the 1,4-dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the C-6 arylated product.

Protocol B: Direct Regioselective C-6 Chalcogenation

Causality & Design: This metal-free C-H functionalization relies on a Kornblum-type oxidation. Iodine in DMSO generates an active electrophilic chalcogen species (e.g., ArSeI) from a diaryl dichalcogenide. The addition of H₃PO₄ is the critical causal factor for regioselectivity: the acidic medium protonates the basic nitrogens of the imidazo[1,2-a]pyrimidine, deactivating the highly nucleophilic C-3 position and selectively channeling the electrophilic attack to the C-6 position[2].

Reagents:

  • Imidazo[1,2-a]pyrimidin-2-amine derivative (1.0 equiv)

  • Diaryl diselenide or disulfide (0.5 equiv)

  • I₂ (1.0 equiv)

  • H₃PO₄ (85% aq., 2.0 equiv)

  • DMSO (0.2 M)

Methodology:

  • Activation: In a round-bottom flask, dissolve the diaryl dichalcogenide and I₂ in DMSO. Stir at room temperature for 15 minutes to allow the formation of the electrophilic chalcogen-iodide intermediate.

  • Substrate Addition: Add the imidazo[1,2-a]pyrimidin-2-amine substrate, followed immediately by the dropwise addition of H₃PO₄.

  • Reaction: Heat the mixture to 80 °C for 3–5 hours open to the air. The oxidative environment of DMSO facilitates the continuous regeneration of the active iodine species.

  • Quenching: Cool the mixture and quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, followed by neutralization with saturated NaHCO₃.

  • Extraction & Purification: Extract with EtOAc (3x). Wash the organic layer extensively with water to remove DMSO, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

Reaction TypeCatalyst / ReagentsTarget PositionTypical Yield (%)Key Advantage / Causality
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃C-6 (from Br)75 – 92%Broad aryl/heteroaryl scope; large bite-angle ligand prevents protodehalogenation.
Buchwald-Hartwig Pd₂(dba)₃, XantphosC-6 (from Br)65 – 85%Access to C-6 amines; Xantphos suppresses β-hydride elimination.
Direct Selanylation I₂/DMSO, H₃PO₄C-6 (C-H Act.)70 – 88%Metal-free; acid-mediated regiocontrol overrides natural C-3 nucleophilicity.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the protocols and confirm structural assignments, the following self-validating analytical checks must be performed:

  • Isotopic Signature (LC-MS): When utilizing Protocol A, the starting 6-bromo intermediate exhibits a distinct 1:1 isotopic doublet (M / M+2) in the mass spectrum due to ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this signature, replaced by the exact mass of the coupled product, confirms complete conversion.

  • Regiochemical Confirmation (¹H NMR): The parent imidazo[1,2-a]pyrimidin-2-amine core displays two characteristic meta-coupled doublets for the C-5 and C-7 protons (J ≈ 2.0 – 2.5 Hz). Upon successful C-6 functionalization, these protons remain as distinct singlets or finely coupled doublets (depending on the substituent's electronic effect), but the preservation of the C-5/C-7 protons definitively proves that substitution occurred at C-6 rather than C-5 or C-7.

  • Troubleshooting Protodehalogenation: If significant dehalogenation (reduction) is observed in Protocol A, verify the degassing procedure. Trace oxygen can oxidize the phosphine ligand, altering the Pd coordination sphere and promoting competitive reduction pathways.

References

  • Title: Sequential Regioselective Diorganochalcogenations of Imidazo[1,2-a]pyrimidines Using I2/H3PO4 in Dimethylsulfoxide Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions Source: Bentham Science Publishers URL
  • Title: 1103861-39-7 | 6-Bromoimidazo[1,2-a]pyrimidin-2-amine Source: AiFChem URL

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-bromoimidazo[1,2-a]pyrimidin-2-amine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-bromoimidazo[1,2-a]pyrimidin-2-amine. The imidazo[1,2-a]pyrimidine scaffold is a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-bromoimidazo[1,2-a]pyrimidin-2-amine. The imidazo[1,2-a]pyrimidine scaffold is a significant pharmacophore found in a multitude of clinically relevant molecules, making its functionalization a key area of interest for medicinal chemists.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of diverse libraries of substituted imidazo[1,2-a]pyrimidine derivatives.[4][5] This document delves into the mechanistic underpinnings of the reaction, provides a robust, step-by-step experimental protocol, discusses critical parameters for optimization, and offers troubleshooting guidance for common challenges.

Introduction: The Significance of Imidazo[1,2-a]pyrimidines and C-N Bond Formation

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The ability to introduce diverse amine functionalities at the C6 position of this scaffold is crucial for modulating pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination has emerged as a premier method for forging C(sp²)-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[4][6]

The reaction's broad applicability stems from the development of sophisticated palladium catalysts and sterically demanding phosphine ligands that facilitate the coupling of a wide array of amines with aryl and heteroaryl halides.[4][7] This guide focuses on the practical application of this transformative reaction to the 6-bromoimidazo[1,2-a]pyrimidin-2-amine substrate, a common building block in pharmaceutical synthesis.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three fundamental steps.[4][5][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 6-bromoimidazo[1,2-a]pyrimidin-2-amine, forming a Pd(II) complex. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[9]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of sensitive functional groups.[10]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][11]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="R'R''NH, Base"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Pd0 [label="Ar-NR'R''"]; }

Sources

Method

Preparation of Schiff bases from 6-bromoimidazo[1,2-a]pyrimidin-2-amine

Application Note: Strategic Synthesis and Optimization of Schiff Bases from 6-bromoimidazo[1,2-a]pyrimidin-2-amine Abstract & Scope The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Optimization of Schiff Bases from 6-bromoimidazo[1,2-a]pyrimidin-2-amine

Abstract & Scope

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anxiolytics (e.g., divaplon), and antimicrobial agents. The specific derivative, 6-bromoimidazo[1,2-a]pyrimidin-2-amine , represents a high-value intermediate.[1] The C6-bromine atom provides a versatile handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C2-amine allows for the introduction of diversity vectors via Schiff base formation (imines).

This Application Note details the optimized protocols for synthesizing Schiff bases from this specific amine. Unlike simple anilines, the 2-amino group on this fused heterocyclic system exhibits reduced nucleophilicity due to resonance delocalization involving the bridgehead nitrogen. Therefore, standard conditions often require modification to ensure high conversion and prevent hydrolysis.

Chemical Context & Reactivity Analysis

The Challenge: The primary challenge in this synthesis is the electronic nature of the 2-amino group. The lone pair on the exocyclic nitrogen is delocalized into the imidazo[1,2-a]pyrimidine ring system, effectively making it part of a guanidine-like vinylogous system.

  • Consequence: Reduced nucleophilicity toward the carbonyl carbon of aldehydes.[1]

  • Solution: Acid catalysis is strictly required to activate the aldehyde carbonyl.[1]

  • Selectivity: The 6-bromo substituent is electron-withdrawing, further deactivating the ring system, but it remains stable under the mild acidic conditions of Schiff base formation, preserving the aryl halide for future steps.

Reaction Mechanism: The reaction proceeds via a reversible nucleophilic addition-elimination pathway.[1]

  • Activation: Acid catalyst protonates the aldehyde oxygen.[1]

  • Addition: The amine attacks the carbonyl carbon to form a carbinolamine intermediate.[1]

  • Elimination: Proton transfer and loss of water (dehydration) yield the imine.[1]

Experimental Protocols

Two methods are presented: Method A (Conventional Thermal) for scalability and Method B (Microwave-Assisted) for high-throughput library generation.[1]

Method A: Conventional Thermal Synthesis (Standard)

Best for: Gram-scale synthesis and thermally stable aldehydes.[1]

Reagents:

  • 6-bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 - 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-bromoimidazo[1,2-a]pyrimidin-2-amine in 10-15 mL of absolute ethanol.

    • Note: If solubility is poor at room temperature, gently warm the solvent.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-5 drops of glacial acetic acid.

    • Critical: Do not use excess acid, as protonation of the amine starting material can inhibit the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–8 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1 or MeOH:DCM 1:9).[1] Look for the disappearance of the amine spot (lower

      
      ) and appearance of the imine (higher 
      
      
      
      ).
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto 50 g of crushed ice with stirring.

    • The Schiff base typically precipitates as a solid.[1]

  • Purification:

    • Filter the solid using a Büchner funnel.[1]

    • Wash with cold ethanol (2 x 5 mL) and water.[1]

    • Recrystallize from hot ethanol or an EtOH/DMF mixture if necessary.[1]

Method B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Library generation, electron-rich aldehydes, and improving yields.

Reagents:

  • Same stoichiometry as Method A.[1]

  • Solvent: Minimal Ethanol (2-3 mL) or Solvent-free (neat) if liquid aldehyde is used.[1]

Step-by-Step Protocol:

  • Preparation: In a microwave-safe process vial (e.g., 10 mL), combine 1.0 mmol of amine, 1.0 mmol of aldehyde, and 1 drop of glacial acetic acid.

  • Irradiation: Cap the vial and irradiate in a dedicated synthesis microwave reactor.

    • Parameters: 140–150 Watts, 80–100°C.[1]

    • Time: 5–15 minutes (Start with 5 min, check TLC).

  • Workup:

    • Cool the vial (compressed air cooling usually built-in).[1]

    • Add 5 mL of ice-cold ethanol to the residue.[1]

    • Sonicate to precipitate the product.[1]

    • Filter and dry as in Method A.

Visualization of Workflows

Figure 1: Experimental Workflow (Method A vs. Method B)

G cluster_0 Method A: Thermal cluster_1 Method B: Microwave start Start: 6-bromo imidazopyrimidine amine aldehyde Add Aromatic Aldehyde start->aldehyde cat Add Catalyst (Glacial AcOH) aldehyde->cat reflux Reflux (EtOH) 4-8 Hours cat->reflux mw MW Irradiation 150W, 10 min cat->mw ice Pour onto Crushed Ice reflux->ice mw->ice filter Filtration & Cold Wash ice->filter recryst Recrystallization (EtOH/DMF) filter->recryst

Caption: Comparative workflow for thermal reflux versus microwave-assisted synthesis of Schiff bases.

Figure 2: Mechanistic Pathway & Troubleshooting

Mechanism step1 Aldehyde Activation (Protonation by AcOH) step2 Nucleophilic Attack (Amine -> Carbonyl) step1->step2 Activation intermed Carbinolamine Intermediate step2->intermed tip2 Optimization Tip: Electron-withdrawing aldehydes react faster step2->tip2 step3 Dehydration (- H2O) intermed->step3 Rate Limiting Step tip1 Optimization Tip: Use Dean-Stark trap for low-yield reactions intermed->tip1 product Final Schiff Base (Imine) step3->product Irreversible under anhydrous conditions

Caption: Acid-catalyzed mechanism highlighting the dehydration step as the critical control point.

Characterization & Validation

To validate the formation of the Schiff base, look for these specific spectroscopic signatures.

TechniqueParameterExpected ObservationReason
FT-IR

Stretch
1600 – 1625 cm⁻¹ (Strong)Formation of the imine bond.[1]
FT-IR

Stretch
Disappearance of doublet (3300-3400 cm⁻¹)Consumption of primary amine.[1]
¹H NMR Azomethine H

8.4 – 9.2 ppm
(Singlet)
Diagnostic proton on the

carbon.[1]
¹H NMR Amine HDisappearance of broad singlet (

5.0-7.0 ppm)
Loss of amino protons.[1]
¹³C NMR Azomethine C

155 – 165 ppm
Carbon of the new

bond.[1]

Note on 6-Bromo Substituent: The bromine atom will not exhibit a distinct proton signal but will influence the chemical shift of the C5-H and C7-H protons on the pyrimidine ring (typically shifting them downfield due to the inductive withdrawing effect).[1]

Troubleshooting Guide

  • Problem: No Precipitate on Cooling.

    • Cause: Product is too soluble in ethanol or oiling out occurred.[1]

    • Solution: Evaporate 50% of the solvent under reduced pressure, then add ice water. If oil forms, scratch the glass with a rod to induce crystallization or use a seed crystal.

  • Problem: Low Yield with Electron-Donating Aldehydes (e.g., 4-methoxybenzaldehyde).

    • Cause: The carbonyl carbon is less electrophilic.[1]

    • Solution: Switch to Method B (Microwave) or increase reflux time to 12 hours. Adding a dehydrating agent (molecular sieves) to the reaction mixture can drive the equilibrium forward.

  • Problem: Hydrolysis during Workup.

    • Cause: Schiff bases can hydrolyze back to amine+aldehyde in acidic aqueous media.[1]

    • Solution: Ensure the "ice water" used in workup is neutral.[1] Neutralize the acetic acid with a dilute sodium bicarbonate wash if the product is acid-sensitive.[1]

References

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases

    • Source: DergiPark (Journal of BAUN Inst. Sci. Technol.)[1]

    • Relevance: Establishes the comparative efficiency of microwave vs. thermal methods for this specific scaffold.
    • Link:

  • Biological Activity of Imidazo[1,2-a]pyrimidine Deriv

    • Source: National Institutes of Health (PMC / PubMed)
    • Relevance: Validates the biological importance (anticancer, antimicrobial) of the scaffold, justifying the synthesis.
    • Link:[1]

  • General Schiff Base Synthesis

    • Source: Scholars Research Library[1]

    • Relevance: Provides foundational protocols for the condensation of 2-aminopyrimidines with aromatic aldehydes using acid c
    • Link:

  • PubChem Compound Summary: 6-Bromoimidazo[1,2-a]pyrimidine

    • Source: PubChem (NIH)[1]

    • Relevance: Verification of the starting material structure and physical properties.[2][3][4][5][6][7][8][9]

    • Link:[1]

Sources

Application

Application Note: Leveraging 6-Bromoimidazo[1,2-a]pyrimidin-2-amine in Fragment-Based Drug Discovery (FBDD)

This Application Note is designed for medicinal chemists and structural biologists utilizing 6-bromoimidazo[1,2-a]pyrimidin-2-amine as a fragment or scaffold in drug discovery. Executive Summary 6-Bromoimidazo[1,2-a]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists utilizing 6-bromoimidazo[1,2-a]pyrimidin-2-amine as a fragment or scaffold in drug discovery.

Executive Summary

6-Bromoimidazo[1,2-a]pyrimidin-2-amine is a "privileged scaffold" in kinase inhibitor discovery. Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. Unlike its carbocyclic or pyridine analogs, the imidazo[1,2-a]pyrimidine core offers enhanced aqueous solubility due to the additional nitrogen at position 8 (N8), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

This guide details the structural rationale, synthetic diversification protocols, and biophysical screening methods required to evolve this fragment into a potent lead compound.

Structural Anatomy & Rational Design

To effectively utilize this scaffold, one must understand its electronic properties and binding vectors. The molecule functions as a Type I Kinase Inhibitor anchor.

The "Hinge-Binding" Motif

The core value of this fragment lies in the N1–C2(NH2) motif:

  • N1 (Bridgehead Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge residue.

  • C2-Amine (Exocyclic -NH2): Acts as a Hydrogen Bond Donor (HBD) for the backbone Carbonyl (C=O) of the hinge residue.

Growth Vectors
  • C6-Bromine (The Handle): This is the primary vector for library expansion. It points towards the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase pocket shape. It is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • N8 (Pyrimidine Nitrogen): Increases polarity and metabolic stability compared to the imidazo[1,2-a]pyridine analog.

Visualization: Scaffold Anatomy

The following diagram illustrates the functional zones of the molecule.

ScaffoldAnatomy Core 6-Bromoimidazo[1,2-a] pyrimidin-2-amine Hinge Hinge Binding Region (ATP Mimetic) Core->Hinge N1 (Acceptor) & C2-NH2 (Donor) Vector Growth Vector (C6-Br) (Solvent/Gatekeeper Access) Core->Vector Pd-Catalyzed Coupling Site Solubility Solubility Enhancer (N8 Pyrimidine Nitrogen) Core->Solubility Polarity Modulation

Figure 1: Functional decomposition of the scaffold showing binding modes and synthetic handles.

Experimental Protocol: Chemical Diversification

Objective: To generate a library of C6-substituted analogs via Suzuki-Miyaura coupling. Challenge: The free exocyclic amine (C2-NH2) can coordinate with Pd catalysts or undergo side reactions. Solution: While protection (e.g., Boc) is possible, the protocol below uses a robust catalyst system (Pd(dppf)Cl2) that tolerates free amines, streamlining library generation.

Protocol A: Direct Suzuki-Miyaura Coupling (High-Throughput Compatible)

Reagents:

  • Substrate: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)2 or R-BPin (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: 2M Aqueous Na2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or reaction tube, charge the 6-bromo fragment (e.g., 50 mg, 0.23 mmol), the desired boronic acid (0.28 mmol), and the Pd catalyst (9.4 mg).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 3 cycles to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Solvent Addition: Add degassed 1,4-Dioxane (2.3 mL) and 2M Na2CO3 (0.35 mL) via syringe.

  • Reaction:

    • Microwave: Heat at 100°C for 30–60 minutes.

    • Thermal: Heat at 90°C for 4–12 hours in a heating block.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the bromide (M+H = 213/215) and appearance of the product mass.

  • Workup:

    • Dilute with Ethyl Acetate (10 mL).

    • Wash with water (1x) and brine (1x).

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH) or Preparative HPLC for library scale.

Data Summary: Typical Yields

R-Group (Boronic Acid)Electronic NatureTypical Yield (%)Notes
PhenylNeutral85-95%Rapid conversion.
4-PyridylElectron Deficient60-75%May require longer reaction time.
4-MethoxyphenylElectron Rich80-90%Excellent conversion.
3-AcetamidophenylH-Bonding70-85%Good solubility profile.

Experimental Protocol: Biophysical Screening

Objective: To validate binding of the fragment and its derivatives to a target kinase using Surface Plasmon Resonance (SPR). Context: Fragments often have low affinity (µM to mM range). High concentrations are needed, requiring strict solubility controls.

Protocol B: SPR Binding Assay (Biacore/Sierra)

Reagents:

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4).

  • Additive: 2-5% DMSO (Must match ligand solvent exactly).

  • Ligand: Biotinylated Kinase Domain (immobilized on Streptavidin chip).

Step-by-Step Methodology:

  • Immobilization: Capture the biotinylated kinase on the sensor chip to a density of ~2000-3000 RU (high density is needed for small fragments).

  • Sample Preparation:

    • Prepare a stock solution of the fragment at 100 mM in 100% DMSO.

    • Dilute into running buffer to generate a concentration series (e.g., 500 µM, 250 µM, 125 µM, ... 0 µM).

    • Critical: Ensure the final DMSO concentration is constant (e.g., 2%) across all samples and the running buffer.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (association).

    • Dissociation time: 60 seconds.

  • Analysis:

    • Use a "Solvent Correction" cycle to account for bulk refractive index changes due to DMSO.

    • Fit data to a 1:1 Steady State Affinity model (since fragments have very fast on/off rates, kinetic fitting is often difficult).

Workflow Visualization

The following diagram outlines the logical flow from fragment selection to lead generation using this specific scaffold.

DrugDiscoveryWorkflow Start Fragment Selection 6-Bromoimidazo[1,2-a]pyrimidin-2-amine Synth Library Synthesis (Suzuki Coupling at C6) Start->Synth Diversification Screen Biophysical Screening (SPR / MST) Synth->Screen Library QC Hit Hit Identification (Kd < 10 µM) Screen->Hit Validation Opt Lead Optimization (C2-Amine Derivatization) Hit->Opt SAR Expansion Opt->Hit Iterative Cycle

Figure 2: Iterative workflow for evolving the imidazo[1,2-a]pyrimidine scaffold.

References

  • Scaffold Utility in Kinase Inhibition

    • Title: Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines as kinase inhibitors.[1][2]

    • Source:RSC Advances, 2015.
    • URL:[Link]

  • Synthesis & Reactivity

    • Title: Efficient Synthesis and Functionalization of Imidazo[1,2-a]pyrimidines.[3][4]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reactivity context).

  • Fragment-Based Drug Discovery (FBDD)

    • Title: Fragment-based drug discovery: a practical approach.
    • Source:N
    • URL:[Link]

  • Specific Compound Data

    • Compound: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine.[5][6]

    • CAS: 1103861-39-7.[5]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Method

Acylation procedures for the 2-amino group of imidazo[1,2-a]pyrimidines

Application Note: Strategic Acylation of 2-Aminoimidazo[1,2-a]pyrimidines Abstract & Scope The acylation of the 2-amino group in imidazo[1,2-a]pyrimidines is a pivotal transformation in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Acylation of 2-Aminoimidazo[1,2-a]pyrimidines

Abstract & Scope

The acylation of the 2-amino group in imidazo[1,2-a]pyrimidines is a pivotal transformation in the synthesis of kinase inhibitors, GABA-A modulators, and antiviral agents. Unlike their 3-amino counterparts (commonly accessible via Groebke-Blackburn-Bienaymé reactions), the 2-aminoimidazo[1,2-a]pyrimidine scaffold presents unique nucleophilic challenges. The exocyclic amine at position 2 is electronically coupled to the electron-deficient pyrimidine ring, reducing its nucleophilicity compared to standard anilines. Furthermore, competition from the C-3 position (susceptible to electrophilic aromatic substitution) and ring nitrogens (N1/N8) requires precise control over reaction conditions.

This guide details three validated protocols for the


-acylation of this scaffold, ranging from classical acid chloride methods to advanced microwave-assisted coupling, ensuring high regioselectivity and yield.

Chemical Context & Mechanistic Challenges

Electronic Deactivation & Regioselectivity

The 2-aminoimidazo[1,2-a]pyrimidine core is a fused bicyclic system. The amine at C-2 is attached to the imidazole ring, but the fusion to the pyrimidine ring (positions 4a, 8a) imparts significant electron-withdrawing character.

  • Nucleophilicity: The lone pair on the exocyclic amine (

    
    ) is delocalized into the imidazole ring.
    
  • Competitive Sites:

    • N-Exocyclic (Target): The kinetic product under basic conditions.

    • C-3 Position: Highly nucleophilic carbon due to resonance; susceptible to

      
      -acylation (Friedel-Crafts like) under acidic or neutral conditions.
      
    • Ring Nitrogens (N1/N8): Potential sites for transient acylation, which can sometimes lead to rearrangement or stable salts.

Mechanistic Pathway Visualization

Acylation_Mechanism Start 2-Aminoimidazo[1,2-a]pyrimidine Inter_N Transition State A (N-Attack) Start->Inter_N Base/Catalyst Inter_C Transition State B (C-3 Attack) Start->Inter_C Acid/No Base Reagent Acylating Agent (R-CO-X) Reagent->Inter_N Reagent->Inter_C Product_N Target: N-Acyl Product (Amide) Inter_N->Product_N Fast Product_C Impurity: C-Acyl Product (Ketone) Inter_C->Product_C Slow (Thermodynamic)

Figure 1: Mechanistic divergence. Basic conditions favor the desired N-acylation, while acidic conditions risk C-3 functionalization.

Experimental Protocols

Method A: Classical Acylation (Acid Chlorides/Anhydrides)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.

Rationale: The use of a weak organic base (Pyridine or Et3N) neutralizes the HCl byproduct, preventing protonation of the heterocycle which would otherwise deactivate the amine.

Protocol:

  • Dissolution: Dissolve 2-aminoimidazo[1,2-a]pyrimidine (1.0 equiv) in anhydrous DCM or THF (0.2 M concentration).

    • Note: If solubility is poor, use DMF or DMAc.

  • Base Addition: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv).

    • Critical: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction with the sluggish amine.

  • Acylation: Cool to 0°C. Dropwise add the Acid Chloride or Anhydride (1.2–1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS.[1][2][3]

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with water and brine.
    
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Typical Yield: 75–90%

Method B: Peptide Coupling Conditions (HATU/EDC)

Best for: Complex carboxylic acids, chiral acids, or acid-sensitive functional groups.

Rationale: Acid chlorides are often too reactive or unstable. HATU/HOAt generates an active ester in situ that is sufficiently reactive for the heteroaromatic amine but mild enough to prevent side reactions.

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.

  • Reagent Mix: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5–10 minutes to form the activated ester (color change often observed).

  • Coupling: Add the 2-aminoimidazo[1,2-a]pyrimidine (1.0 equiv).

  • Heating: Stir at 50–60°C for 12–24 hours.

    • Why Heat? The exocyclic amine is less nucleophilic than a standard primary amine; RT coupling is often too slow.

  • Workup: Dilute with water (precipitate often forms). Filter and wash with water/ether. If no precipitate, extract with EtOAc.

Typical Yield: 60–80%[1]

Method C: Microwave-Assisted Direct Acylation

Best for: Sterically hindered amines or unreactive substrates.

Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the high activation energy barrier of the deactivated amine without prolonged thermal exposure that degrades the scaffold.

Protocol:

  • Vessel: Charge a microwave vial with 2-aminoimidazo[1,2-a]pyrimidine (1.0 equiv).

  • Solvent/Reagent: Add the Acid Anhydride (2.0 equiv) directly (solvent-free) or use Pyridine as solvent.

    • Alternative: If using carboxylic acid, use T3P (Propylphosphonic anhydride) (2.0 equiv) in EtOAc/Pyridine (2:1).

  • Irradiation: Heat to 100–120°C for 10–30 minutes (High Absorption setting).

  • Workup: Evaporate volatiles directly. Purify residue by prep-HPLC or column chromatography.

Typical Yield: 50–70% (Rapid throughput)

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact of Deviation
Stoichiometry 1.2–1.5 equiv Acylating AgentExcess (>2.0) can lead to bis-acylation (imides), which are unstable and hard to purify.
Base Choice Pyridine or DIPEA/DMAPStronger bases (NaH) usually unnecessary and may cause ring deprotonation/polymerization.
Temperature 0°C

RT (Method A); 50°C (Method B)
High heat (>80°C) without microwave can promote C-3 acylation or degradation.
Solvent DCM, DMF, PyridineProtic solvents (MeOH/EtOH) will react with acid chlorides.

Troubleshooting Table:

  • Issue: Low Conversion.

    • Fix: Add 10 mol% DMAP. Switch to Method C (Microwave). Ensure anhydrous conditions.

  • Issue: Bis-acylation (Formation of Imide).

    • Fix: Use exactly 1.0–1.1 equiv of acylating agent. If formed, treat with mild base (K2CO3/MeOH) to cleave the second acyl group.

  • Issue: Regioisomer (C-3 Acyl).

    • Fix: Ensure base is present before adding the acid chloride. Acidic environments favor C-3 attack.

Decision Matrix for Method Selection

Method_Selection Start Start: Acylation of 2-Aminoimidazo[1,2-a]pyrimidine Check_Acid Is the Acyl Group Sensitive/Complex? Start->Check_Acid Method_B Method B: HATU/T3P (Coupling) Check_Acid->Method_B Yes (Chiral/Complex) Check_Reactivity Is the Amine Sterically Hindered? Check_Acid->Check_Reactivity No (Simple Acid) Method_A Method A: Acid Chloride (Standard) Method_C Method C: Microwave (High Energy) Check_Reactivity->Method_A No Check_Reactivity->Method_C Yes

Figure 2: Workflow for selecting the optimal acylation strategy based on substrate complexity.

Analytical Validation

Successful


-acylation is confirmed by the following diagnostic signals:
  • 
     NMR (DMSO-
    
    
    
    ):
    • Appearance of a downfield singlet (

      
       10.0–12.0 ppm) corresponding to the Amide -NH .
      
    • Shift of the C-3 proton: The proton on the imidazole ring (H3) typically shifts downfield (

      
       ppm) due to the deshielding effect of the carbonyl group.
      
  • IR Spectroscopy:

    • Appearance of strong Carbonyl (

      
      ) stretch at 1650–1690 cm
      
      
      
      .
    • Disappearance of the primary amine doublet (

      
      ) at 3300–3400 cm
      
      
      
      .

References

  • General Synthesis & Reactivity of Imidazo[1,2-a]pyrimidines Source: MDPI (Molecules/J. Org. Chem) Citation: Detailed overview of the synthesis of imidazo[1,2-a]pyrimidine scaffolds and their reactivity profiles. URL:[Link]

  • Regioselectivity in Imidazo[1,2-a]pyrimidine Functionalization Source: American Chemical Society (JOC / Org. Process Res. Dev.) Citation: Discussion on the competition between N-alkylation/acylation and C-3 functionalization in fused imidazo-systems. URL:[Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines Source: National Institutes of Health (PMC / Beilstein J. Org. Chem.) Citation: Protocols for microwave-assisted functionalization and ring formation, highlighting reaction acceleration. URL:[Link]

  • Biological Applications and Structural Modifications Source: Semantic Scholar / Eur. J. Med. Chem. Citation: Examples of acylated imidazo[1,2-a]pyrimidines in drug discovery (e.g., anticancer agents).[1] URL:[Link][1][2][4][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine in DMSO

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals facing dissolution challenges with 6-bromoimidazo[1,2-a]pyrimidin-2-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals facing dissolution challenges with 6-bromoimidazo[1,2-a]pyrimidin-2-amine .

Imidazo[1,2-a]pyrimidines are highly valuable scaffolds in drug discovery due to their diverse biological activities[1]. However, their rigid, planar structures often lead to frustratingly low solubility, even in robust polar aprotic solvents like dimethyl sulfoxide (DMSO)[2]. This guide provides a mechanistic understanding of these solubility barriers and field-proven, self-validating protocols to overcome them.

The Root Cause: Physicochemical Barriers to Solubility

Before applying a fix, we must understand the causality of the precipitation. The insolubility of 6-bromoimidazo[1,2-a]pyrimidin-2-amine in DMSO is driven by three thermodynamic and structural factors:

  • High Crystal Lattice Energy: The planar fused bicyclic imidazo[1,2-a]pyrimidine core promotes tight ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     stacking in the solid state. High lattice energy directly opposes the thermodynamic drive for dissolution[3].
    
  • Intermolecular Hydrogen Bonding: The primary amine (-NHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) at position 2 acts as both a strong hydrogen bond donor and acceptor, creating a robust intermolecular network that resists solvent disruption.
    
  • Hygroscopicity of DMSO: DMSO rapidly absorbs atmospheric water. Because this compound is highly hydrophobic, even trace amounts of water (<1%) in the DMSO will drastically reduce its solvating power and trigger precipitation[4].

Table 1: Physicochemical Profile & Solubility Impact

PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Weight 213.04 g/mol Moderate; not the primary barrier to dissolution.
Structure Planar, fused aromaticHigh Negative Impact : Drives strong

stacking and high lattice energy.
Functional Groups 2-Amine (-NH

)
High Negative Impact : Forms stable intermolecular H-bond networks.
Halogen 6-Bromo (-Br)Moderate Negative Impact : Increases lipophilicity and molecular rigidity.
Troubleshooting Workflow

SolubilityWorkflow A 6-Bromoimidazo[1,2-a]pyrimidin-2-amine Precipitates in DMSO B Step 1: Switch to Fresh, Anhydrous DMSO A->B C Step 2: Thermal & Kinetic Disruption (37°C + Sonication) B->C D Is the solution optically clear? C->D E Step 3: Chemical Disruption (Add 0.1-1% TFA or HCl) D->E  No F Success: Verify Concentration (Centrifuge & LC-MS) D->F  Yes E->F  Dissolved

Workflow for troubleshooting imidazopyrimidine solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: My 6-bromoimidazo[1,2-a]pyrimidin-2-amine powder forms a cloudy suspension in DMSO at room temperature. What is the first thing I should check? A1: The most common culprit is water contamination in your solvent. DMSO is highly hygroscopic and acts as a desiccant, pulling moisture from the air[4]. Because your compound is highly hydrophobic, even a 0.5% water content in DMSO can trigger rapid precipitation. Actionable Fix: Discard older, frequently opened DMSO bottles. Always use a fresh ampule or a tightly sealed bottle of anhydrous DMSO (≥99.9% purity, water ≤0.005%) stored in a desiccator[4].

Q2: I am using anhydrous DMSO, but the compound still won't dissolve at my target 10 mM concentration. How can I overcome the high lattice energy? A2: You must provide enough thermodynamic energy to break the


 stacking and intermolecular hydrogen bonds of the crystal lattice[3].
Actionable Fix: Utilize a combination of gentle heating and sonication. Heat the suspension in a water bath at 37°C to 50°C for 10-15 minutes, followed by bath sonication for 5-10 minutes[4]. The thermal energy increases kinetic solubility, while the cavitation forces from sonication physically break down the crystalline aggregates. Caution: Do not exceed 50°C to prevent thermal degradation of the primary amine.

Q3: Heating and sonication failed. Are there any chemical modifications I can make to the solvent to force dissolution? A3: Yes. The 2-amine group on the imidazo[1,2-a]pyrimidine ring is weakly basic. By acidifying the DMSO, you can protonate the primary amine, converting the neutral molecule into a positively charged salt. This disrupts the intermolecular hydrogen bonding network and drastically increases polarity and solvation in DMSO[5]. Actionable Fix: Add 0.1% to 1.0% (v/v) of Trifluoroacetic acid (TFA) or concentrated HCl to your DMSO[5]. Vortex immediately. The compound should rapidly clear into a solution. Note: Ensure your downstream biological or chemical assay can tolerate trace amounts of acid.

Q4: I successfully dissolved it in DMSO, but when I dilute it into my aqueous assay buffer (e.g., PBS), it crashes out immediately. How do I prevent this? A4: This is a classic "solvent-shift" precipitation. When the DMSO is diluted into water, its solvating power drops exponentially, and the hydrophobic compound nucleates and crystallizes. Actionable Fix: Keep the final DMSO concentration as low as possible (typically <1-2%) to prevent assay interference and cytotoxicity[6][7]. To prevent precipitation upon aqueous dilution, pre-formulate the DMSO stock with surfactants or co-solvents before adding it to the buffer. A standard rescue formulation for hydrophobic heterocyclic amines is: 10% DMSO, 5% Tween-80, and 85% Saline/PBS[6]. Add the DMSO stock to the Tween-80 first, mix thoroughly, and then slowly add the aqueous phase while vortexing.

Step-by-Step Self-Validating Protocol: Preparing a 10 mM Stock Solution

This protocol is designed as a self-validating system; Step 5 ensures that the kinetic solubility achieved is actual dissolution, preventing the accidental use of a micro-suspension in your assays.

  • Step 1: Weighing & Inert Atmosphere

    • Weigh 2.13 mg of 6-bromoimidazo[1,2-a]pyrimidin-2-amine powder into a sterile, dry amber glass vial.

    • Causality: Amber glass prevents photo-degradation; dry vials prevent moisture-induced precipitation.

  • Step 2: Solvent Addition

    • In a fume hood, open a fresh ampule of anhydrous DMSO. Add exactly 1.0 mL of anhydrous DMSO to the vial to target a 10 mM concentration.

  • Step 3: Kinetic Disruption

    • Vortex vigorously for 60 seconds.

    • Place the vial in a heated water bath (40°C) for 10 minutes.

    • Transfer to a bath sonicator and sonicate for 10 minutes.

  • Step 4: Acidic Rescue (Conditional)

    • Decision Gate: Hold the vial up to a light source. If the solution is perfectly clear, proceed to Step 5. If it remains cloudy or opalescent, add 10 µL of Trifluoroacetic acid (TFA) (yielding 1% v/v TFA)[5]. Vortex for 60 seconds until clear.

  • Step 5: Validation & Quality Control

    • Centrifuge the vial at 10,000 x g for 5 minutes at room temperature.

    • Validation: Carefully inspect the bottom of the vial. If a microscopic pellet has formed, the solution was supersaturated and has crashed out. If no pellet is visible, the compound is fully solubilized.

    • Optional but Recommended: Quantify the exact concentration of the supernatant using quantitative

      
      H-NMR (qNMR) with an internal standard, or LC-MS/UV, to ensure the 10 mM target was accurately met[6].
      
  • Step 6: Storage

    • Aliquot the clear solution into single-use tubes to avoid freeze-thaw cycles. Store at room temperature in a desiccator if using within a few days, or at -20°C for long-term storage[4]. If stored at -20°C, allow the aliquot to fully equilibrate to room temperature and vortex before use, as DMSO freezes at 18.5°C[4].

References
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. 5

  • Technical Support Center: Troubleshooting CFMMC Solubility in DMSO. BenchChem. 4

  • hBChE-IN-1 solubility issues DMSO concentration. Smolecule. 6

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. 7

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. NIH. 8

  • CAS 274-95-3: Imidazo[1,2-a]pyrimidine. CymitQuimica. 1

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.3

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. 2

Sources

Optimization

Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine

Case ID: PUR-IMDZ-6BR-002 Status: Open Support Lead: Dr. Alex Mercer, Senior Application Scientist Executive Summary & Chemical Context User Query: "I am synthesizing 6-bromoimidazo[1,2-a]pyrimidin-2-amine and struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-IMDZ-6BR-002 Status: Open Support Lead: Dr. Alex Mercer, Senior Application Scientist

Executive Summary & Chemical Context

User Query: "I am synthesizing 6-bromoimidazo[1,2-a]pyrimidin-2-amine and struggling with sticky precipitates and streaking on TLC/columns. How do I isolate high-purity material?"

Technical Assessment: The target molecule, 6-bromoimidazo[1,2-a]pyrimidin-2-amine , presents a classic purification paradox common to amino-fused heterocycles.

  • Solubility: The fused bicyclic core is moderately lipophilic, but the exocyclic amine (C-2 position) and the pyrimidine nitrogens introduce polarity and hydrogen-bond donor/acceptor capability.[1]

  • Basicity: The N-1 nitrogen in the imidazole ring is weakly basic. This causes strong interaction with acidic silanol groups on silica gel, leading to "tailing" or irreversible adsorption during chromatography.[1][2]

  • Synthesis Byproducts: Common synthetic routes (e.g., condensation of 5-bromo-2-aminopyrimidine with haloaldehydes) often yield dark, colored oligomers and inorganic salts that occlude the product.[1]

This guide prioritizes crystallization as the primary isolation method to avoid the yield losses associated with silica chromatography for this specific scaffold.[1]

Decision Matrix: Purification Workflow

Before starting, determine the state of your crude material to select the correct workflow.[1]

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Filterable Oil Sticky Oil / Gum StateCheck->Oil Trapped Solvent Recryst Recrystallization (EtOH or EtOH/H2O) Solid->Recryst Trituration Trituration (Ether/MTBE) Oil->Trituration Induce Solid Trituration->Solid PurityCheck Purity > 95%? Recryst->PurityCheck Column Flash Chromatography (Buffered Silica) PurityCheck->Column No (Isomers present) SaltForm Acid-Base Extraction (HCl Salt Formation) PurityCheck->SaltForm No (Oligomers present) Final Final Product (Dry under Vacuum) PurityCheck->Final Yes Column->Final SaltForm->Final

Figure 1: Logical decision tree for selecting the optimal purification method based on the physical state of the crude intermediate.

Troubleshooting Guides (Q&A)

Ticket #101: "My product is streaking (tailing) badly on silica columns."

Root Cause: The basic nitrogen (N-1) and the exocyclic amine interact with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and acid-base attraction.[1] Solution: You must "neutralize" the silica or compete for the binding sites.[1]

  • Method A (The Modifier): Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1][3]

    • Why: The small, basic TEA molecules saturate the acidic silanol sites, allowing your bulky product to elute cleanly.[1][2]

  • Method B (The Wash): Pre-wash the silica column with the mobile phase containing the base, then run the column.[1]

  • Method C (Alternative Phase): Switch to Neutral Alumina stationary phase if the compound is acid-sensitive.[1]

Ticket #102: "The product oils out during recrystallization."

Root Cause: The solution is either too concentrated, or the boiling point of the solvent is higher than the melting point of the solvated product (Lennard-Jones potential issue).[1] Solution:

  • Reheat to dissolve the oil.

  • Add a seed crystal (if available) or scratch the inner glass surface with a spatula to create nucleation sites.[1]

  • Slow Down: Insulate the flask with foil or place it in a warm water bath to cool extremely slowly. Rapid cooling traps impurities and promotes oiling.

  • Add Co-solvent: If using pure Ethanol, add water dropwise at the boiling point until persistent cloudiness appears, then add one drop of Ethanol to clear it.[1][2] Cool slowly.

Ticket #103: "I have a persistent dark color that won't go away."

Root Cause: Oxidized amine oligomers.[1] These are often high molecular weight and very polar. Solution: Activated Carbon (Charcoal) treatment.[1][4]

  • Dissolve crude in hot Ethanol.

  • Add Activated Charcoal (5-10 wt%) .[1]

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot (crucial: if it cools, product crystallizes in the Celite).[1][2]

Validated Experimental Protocols

Protocol A: Recrystallization (Recommended)

Best for: Removing inorganic salts and colored oligomers.[1][2]

  • Solvent Selection: Use Ethanol (95% or absolute) .[1] If solubility is low, use DMF/Water or DMSO/Water .[1][2]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (approx. 10-15 mL) and heat to reflux (80°C).

    • Note: If solid does not dissolve, add more Ethanol in 2 mL increments.[1][2]

  • Filtration (Hot): If black specks remain (inorganic salts), filter the hot solution quickly through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Allow to cool to Room Temp (RT) over 2 hours. Then move to a fridge (4°C) for 4 hours.

  • Collection: Filter the precipitate. Wash with cold Ethanol (0°C).[1]

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: Acid-Base Purification (Salt Formation)

Best for: Isolating the product from non-basic impurities (e.g., unreacted alpha-halo ketones).[1][2]

  • Dissolution: Dissolve crude residue in EtOAc or DCM.

  • Acidification: Add 1M HCl (aq) or 4M HCl in Dioxane. The product will protonate and partition into the water layer (if aqueous HCl used) or precipitate as a salt (if Dioxane used).[1]

  • Separation:

    • If Aqueous: Wash the aqueous layer 2x with DCM (removes non-basic impurities).[1]

    • Basification: Slowly add 2M NaOH or saturated NaHCO₃ to the aqueous layer until pH ~9-10. The product will precipitate or oil out.[3][5]

  • Extraction: Extract the free base back into EtOAc (3x).

  • Drying: Dry organics over Na₂SO₄, filter, and concentrate.

Data Presentation: Solvent Systems

Table 1: Mobile Phase Compatibility for Chromatography

Solvent SystemRatio (v/v)ModifiersApplication
DCM : MeOH 95:5 to 90:10+1% NH₄OHStandard. Best for general purification.[1]
EtOAc : Hexane 3:1 to 100% EtOAc+1% TEALow Polarity. Use if product is very non-polar.[1]
EtOAc : MeOH 10:1 to 3:1NoneHigh Polarity. For very polar derivatives [1].[1]
DCM : Acetone 8:2NoneAlternative. Good if MeOH causes transesterification (rare here).[1]

Table 2: Solubility Profile (at 25°C)

SolventSolubilityUsage
WaterInsolubleAnti-solvent
EthanolModerate (High when hot)Recrystallization
DCMHighExtraction / Column
Diethyl EtherLowTrituration (removing oils)
DMSOVery HighNMR / Biological Assays

Mechanism of Impurity Removal (Visualization)

Understanding why we use TEA prevents future errors.

TailingMechanism cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica (Neutralized) Silanol Si-OH (Acidic Site) Interaction Strong H-Bonding (Tailing/Stuck) Silanol->Interaction Product Product-NH2 (Base) Product->Interaction Silanol2 Si-OH TEA Triethylamine (TEA) Silanol2->TEA Blocked by TEA Product2 Product-NH2 Elution Clean Elution Product2->Elution No Interaction

Figure 2: Mechanism of "Tailing" on silica gel and how amine modifiers (TEA) block acidic sites to ensure clean separation.[1][2]

References

  • Güngör, T., Atalay, H. N., & Ay, M. (2023).[1][2] Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.[1] Journal of the Serbian Chemical Society, 88.

  • Revankar, G. R., & Robins, R. K. (1975).[1][2] Synthesis and biological activity of some nucleosides resembling guanosine: Imidazo[1,2-a]pyrimidine nucleosides. Annals of the New York Academy of Sciences, 255(1), 166-176.[1][2][6]

  • BenchChem Technical Support. (2025). Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. BenchChem Protocols.

  • University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography. Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 6-bromoimidazo[1,2-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-bromoimidazo[1,2-a]pyrimidines. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-bromoimidazo[1,2-a]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with this specific class of heteroaromatic compounds. As Senior Application Scientists, we have curated this information based on established literature and extensive field experience to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, delving into the causality behind experimental choices to ensure both technical accuracy and practical utility.

Section 1: Low or No Conversion of Starting Material

Question 1: My Suzuki coupling reaction with 6-bromoimidazo[1,2-a]pyrimidine is resulting in low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Low or no conversion is a frequent challenge and can often be attributed to several factors related to catalyst activity, reaction conditions, and reagent stability.

Answer:

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is often the most effective.

  • Inactive Catalyst System: The active Pd(0) catalyst is the engine of the Suzuki reaction.[1][2][3][4] If it fails to form from the Pd(II) precatalyst or decomposes prematurely, the catalytic cycle will halt.[5]

    • Troubleshooting:

      • Catalyst and Ligand Quality: Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are of high purity and have been stored under an inert atmosphere to prevent oxidation.[5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or more robust, modern precatalysts (e.g., Buchwald precatalysts) that generate the active Pd(0) species more reliably.[5][6]

      • Ligand Selection: The imidazo[1,2-a]pyrimidine core is electron-deficient, which can make oxidative addition more facile. However, the nitrogen atoms in the ring can coordinate to the palladium center, potentially inhibiting catalysis.[7] The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can often overcome this issue by promoting the desired catalytic cycle.[3][7]

  • Inefficient Transmetalation: This critical step involves the transfer of the organic group from the boron reagent to the palladium center and is often the rate-limiting step.[7][8]

    • Troubleshooting:

      • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[1][3][9] Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][8] The choice of base is often solvent-dependent, and screening different bases can significantly impact your yield. For imidazo[1,2-a]pyridines, K₂CO₃ has been shown to be effective.

      • Solvent System: The presence of water in solvents like 1,4-dioxane or THF is often beneficial as it can promote the formation of the reactive boronate species.[6][8] However, the solubility of all reagents is critical for a successful reaction.

  • Boronic Acid Instability (Protodeboronation): Boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and reducing the amount of available nucleophile.[6][10]

    • Troubleshooting:

      • Use Boronate Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates.[6][8][11] These reagents slowly release the boronic acid in situ, minimizing decomposition.

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.[8]

  • Inadequate Reaction Conditions:

    • Troubleshooting:

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions.[5][12] Careful optimization of the reaction temperature is necessary. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.

      • Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[5] It is crucial to thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[5]

Section 2: Common Side Reactions and Byproduct Formation

Question 2: I am observing a significant amount of a debrominated imidazo[1,2-a]pyrimidine byproduct. What causes this, and how can I minimize it?

Answer:

The formation of a debrominated product, known as hydrodehalogenation, is a common side reaction in Suzuki couplings.[8][12] This occurs when the bromine atom is replaced by a hydrogen atom.

  • Mechanism: This side reaction is often catalyzed by the palladium complex in the presence of a hydride source.[6] Potential hydride sources can include amine bases, alcohol solvents, or even the phosphine ligands themselves.[5][6]

    • Troubleshooting Strategies:

      • Choice of Solvent: Avoid protic solvents like alcohols if hydrodehalogenation is a significant issue. Aprotic solvents such as 1,4-dioxane or toluene are generally preferred.[8]

      • Base Selection: Stronger bases may promote protonolysis. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[7][12]

      • Ligand Choice: The electronic properties of the phosphine ligand can influence the rate of hydrodehalogenation. Screening different ligands may be necessary.

      • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of this side reaction.[12] Monitor the reaction progress closely and stop it once the starting material is consumed.[12]

      • Protecting Groups: For some N-heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom.[13][14]

Question 3: My reaction is producing a significant amount of a homocoupled byproduct from my boronic acid. How can I prevent this?

Answer:

Homocoupling of the boronic acid is another common side reaction that consumes the nucleophile and reduces the yield of the desired product.[6]

  • Mechanism: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6]

    • Troubleshooting Strategies:

      • Thorough Degassing: As mentioned previously, rigorous degassing of the reaction mixture is essential to remove oxygen, which can contribute to homocoupling.[5][6]

      • Efficient Catalyst Activation: Ensure that the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species. Using a pre-formed Pd(0) catalyst can sometimes mitigate this issue.

      • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Section 3: Experimental Protocols and Data
General Protocol for Suzuki Coupling of 6-bromoimidazo[1,2-a]pyrimidine

This is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk flask or microwave vial, combine the 6-bromoimidazo[1,2-a]pyrimidine (1.0 equiv.), the boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring, or place it in a microwave reactor set to the optimized temperature and time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause(s) Recommended Solution(s)
Low/No Conversion Inactive catalyst, inefficient transmetalation, boronic acid decomposition.Use high-purity reagents, screen different ligands (e.g., SPhos) and bases (e.g., K₂CO₃, K₃PO₄), consider boronate esters, optimize temperature.
Debromination Hydride sources (solvent, base), prolonged reaction time, high temperature.Use aprotic solvents (dioxane, toluene), screen weaker bases, minimize reaction time and temperature.
Homocoupling Presence of oxygen, inefficient catalyst activation.Thoroughly degas the reaction mixture, consider using a pre-formed Pd(0) catalyst.
Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is key. The following diagram illustrates a typical workflow.

Troubleshooting_Suzuki_Coupling cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting cluster_byproducts Byproduct Analysis Start Low Yield Observed Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Check_Catalyst->Check_Conditions If catalyst is active Catalyst_Purity Verify Purity of Pd Source & Ligand Check_Catalyst->Catalyst_Purity Check_Side_Reactions 3. Analyze Byproducts Check_Conditions->Check_Side_Reactions If conditions seem appropriate Screen_Bases Screen Bases (K2CO3, K3PO4, Cs2CO3) Check_Conditions->Screen_Bases Optimize Systematic Optimization Check_Side_Reactions->Optimize Based on byproducts Debromination Debromination? → Change Solvent/Base Check_Side_Reactions->Debromination Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst_Purity->Screen_Ligands Use_Precatalyst Consider Modern Precatalysts Screen_Ligands->Use_Precatalyst Optimize_Solvent Optimize Solvent System (e.g., Dioxane/H2O) Screen_Bases->Optimize_Solvent Optimize_Temp Vary Temperature/ Use Microwave Optimize_Solvent->Optimize_Temp Degas Ensure Thorough Degassing Optimize_Temp->Degas Homocoupling Homocoupling? → Improve Degassing Debromination->Homocoupling Protodeboronation Protodeboronation? → Use Boronate Ester Homocoupling->Protodeboronation

Caption: A flowchart for troubleshooting low yields in Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Electrophile BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing these common issues, researchers can significantly improve the success rate of Suzuki couplings with the challenging yet valuable 6-bromoimidazo[1,2-a]pyrimidine scaffold.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Guillaumet, G. et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available from: [Link]

  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Handy, S. T. et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • Handy, S. T. et al. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. Available from: [Link]

  • ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Available from: [Link]

  • Bentham Science. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available from: [Link]

  • Reddit. Problems with Suzuki coupling. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • PubMed. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available from: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-bromoimidazo[1,2-a]pyrimidin-2-amine

Welcome to the technical support center for the purification of 6-bromoimidazo[1,2-a]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-bromoimidazo[1,2-a]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful recrystallization of this compound. Here, we will address common challenges and frequently asked questions to ensure you can achieve the desired purity and crystal quality in your experiments.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 6-bromoimidazo[1,2-a]pyrimidin-2-amine.

Question 1: My compound will not fully dissolve in the hot solvent, or I have to use an excessively large volume of solvent.

Answer:

This issue typically arises from using a solvent in which the compound has poor solubility even at elevated temperatures.

  • Immediate Action:

    • Increase Polarity: If you are using a non-polar or moderately polar solvent, such as hexane or ethyl acetate, the polarity may be insufficient. The presence of the amine group and the nitrogen atoms in the fused ring system of 6-bromoimidazo[1,2-a]pyrimidin-2-amine imparts a degree of polarity.

    • Trial a More Polar Solvent: Alcohols are often an excellent starting point for compounds with amine functionalities. Try a small-scale test with methanol or ethanol. A study on the closely related 2-phenylimidazo[1,2-a]pyrimidin-3-amine reported successful recrystallization from absolute ethanol[1].

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system is a powerful alternative. A common approach for related heterocyclic compounds is a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a less polar solvent in which it is less soluble (like hexane or heptane)[2]. Add the more polar solvent dropwise to the heated suspension of your compound until it just dissolves, then add the less polar solvent until the solution becomes slightly turbid.

Question 2: My compound "oils out" instead of forming crystals upon cooling.

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a great extent or when the melting point of the solute is lower than the boiling point of the solvent.

  • Causality and Solution:

    • Reduce Cooling Rate: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material, before moving it to an ice bath.

    • Lower the Solution Polarity: If you are using a highly polar solvent, the compound may be too soluble, leading to a supersaturated state upon cooling. In this case, a mixed solvent system is advisable. Dissolve the compound in a minimum of a good (more polar) solvent and then add a poor (less polar) solvent dropwise until the solution is faintly cloudy. This reduces the solubility of the compound more gradually as it cools. For instance, an ethyl acetate/n-hexane system has been successfully used for the recrystallization of the related 6-bromoimidazo[1,2-a]pyridine[3].

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled solution to initiate crystallization.

Question 3: I have poor recovery of my crystalline product.

Answer:

Low yield can be attributed to several factors, from using too much solvent to premature crystallization.

  • Step-by-Step Recovery Optimization:

    • Minimize Solvent Volume: The fundamental principle of recrystallization is the difference in solubility at high and low temperatures. Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor even at low temperatures. Always use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of the product.

    • Concentrate the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can recover it by carefully evaporating a portion of the solvent and cooling the concentrated solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Check for Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you may be losing product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of 6-bromoimidazo[1,2-a]pyrimidin-2-amine?

A1: Based on the structure of the molecule, which contains a polar amine group and a heterocyclic core, a polar protic solvent is a logical starting point. Ethanol is an excellent first choice, as it has been shown to be effective for the recrystallization of a closely related analog, 2-phenylimidazo[1,2-a]pyrimidin-3-amine[1]. Alcohols like methanol and isopropanol are also worth investigating in small-scale solubility tests.

Q2: How do I choose a suitable mixed solvent system?

A2: The ideal mixed solvent pair consists of two miscible solvents: one in which your compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). For 6-bromoimidazo[1,2-a]pyrimidin-2-amine, a good starting point for a mixed solvent system would be ethyl acetate (good solvent) and hexane (poor solvent) . This combination is effective for many heterocyclic compounds, including the structurally similar 6-bromoimidazo[1,2-a]pyridine[3].

Q3: What is the expected appearance of the purified 6-bromoimidazo[1,2-a]pyrimidin-2-amine crystals?

A3: While the exact crystal morphology will depend on the recrystallization conditions, related amino-bromo-imidazo-heterocycles have been described as yielding yellow crystals[4]. Therefore, it is reasonable to expect a crystalline solid that is light in color, potentially a pale yellow or off-white.

Data Presentation

Solvent SystemRationale for UsePotential Issues
Ethanol Good starting point due to the polarity of the amine and heterocyclic core. Proven effective for a close analog[1].May be too good of a solvent, leading to lower yields.
Methanol Similar to ethanol, but its lower boiling point can be advantageous.Higher volatility can lead to solvent evaporation and premature crystallization.
Isopropanol Higher boiling point than ethanol, which can be useful for less soluble compounds.Higher viscosity can make filtering more difficult.
Ethyl Acetate / Hexane A versatile mixed solvent system for tuning polarity. Effective for a related compound[3].The ratio of solvents needs to be carefully optimized to avoid oiling out.
Acetonitrile A polar aprotic solvent that can be an alternative to alcohols.Can sometimes lead to the formation of solvates.
DMF / Isopropanol Reported for some imidazo[1,2-a]pyrimidine derivatives, particularly for more challenging purifications.DMF has a very high boiling point and can be difficult to remove completely.

Experimental Protocol: General Recrystallization Workflow

This protocol provides a general methodology for the recrystallization of 6-bromoimidazo[1,2-a]pyrimidin-2-amine.

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent with stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution has a significant color from impurities, add a small amount of activated charcoal and continue to heat and stir for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_finishing Finishing Crude Crude Product Solvent Select Solvent Crude->Solvent Solubility Test Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A generalized workflow for the recrystallization of 6-bromoimidazo[1,2-a]pyrimidin-2-amine.

References

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • 6-Bromoimidazo[1,2-a]pyridin-8-amine. PMC. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. Available at: [Link]

  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar. Available at: [Link]

  • Synthesis of labeled imidazo[1,2-a]pyrimidines. Google Patents.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 2-Amino-5-Bromopyrimidine

Ticket ID: PUR-PYR-005 Subject: Purification strategies for reaction mixtures containing 2-Amino-5-Bromopyrimidine (2-A-5-BP) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PYR-005 Subject: Purification strategies for reaction mixtures containing 2-Amino-5-Bromopyrimidine (2-A-5-BP) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing unreacted 2-amino-5-bromopyrimidine (2-A-5-BP) is a notorious bottleneck in medicinal chemistry workflows, particularly following Suzuki-Miyaura couplings or SNAr reactions.

The core difficulty lies in its deceptive physicochemical profile . With a pKa of approximately 1.9–2.5 (protonated form), it is a significantly weaker base than typical anilines (pKa ~4.6) or alkyl amines (pKa ~10). Consequently, standard acidic washes (1M HCl) often fail to fully sequester it into the aqueous phase, especially when using polar organic solvents like Ethyl Acetate or THF. Furthermore, its free amino group interacts strongly with silanols on silica gel, causing severe peak tailing that masks product fractions.

This guide provides three validated protocols—Chemical Scavenging , Modified Chromatography , and pH-Controlled Extraction —tailored to your reaction scale and product nature.

Part 1: Diagnostic & Decision Logic

Before selecting a protocol, assess your reaction scale and the chemical nature of your target product.

Workflow Decision Tree

PurificationStrategy Start Start: Reaction Mixture contains 2-A-5-BP ScaleCheck What is your Scale? Start->ScaleCheck SmallScale Small Scale (< 200 mg) ScaleCheck->SmallScale MedScale Medium Scale (200 mg - 10 g) ScaleCheck->MedScale LargeScale Large Scale (> 10 g) ScaleCheck->LargeScale Scavenger PROTOCOL A: Electrophilic Scavenger Resin (PS-Isocyanate) SmallScale->Scavenger Fastest Flash PROTOCOL B: Buffered Flash Chromatography (+1% Et3N or NH4OH) MedScale->Flash Standard Extract PROTOCOL C: pH-Controlled Extraction (pH < 1.0) LargeScale->Extract Cost Effective ProdAcid Is Product Acidic? ProdAcid->Flash If Yes (Co-extraction risk) ProdBase Is Product Basic? Extract->ProdAcid Caution

Figure 1: Decision matrix for selecting the optimal purification route based on scale and product chemistry.

Part 2: Validated Protocols

Protocol A: Electrophilic Scavenging (High Throughput / Small Scale)

Best For: Library synthesis, medicinal chemistry (<200 mg), and neutral/acidic products. Mechanism: The free amino group of 2-A-5-BP acts as a nucleophile, reacting with an electrophilic resin (Isocyanate) to form an insoluble urea derivative.

Why this works: Unlike acid washes, this relies on covalent capture, not equilibrium partitioning. It is irreversible.

Materials:

  • Resin: Polystyrene-supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde.

  • Loading: Typically 1.0 – 1.5 mmol/g.

  • Stoichiometry: 3–4 equivalents relative to the unreacted 2-A-5-BP (estimate by LCMS).

Step-by-Step:

  • Dissolution: Dissolve crude reaction mixture in DCM or DCE. Avoid alcohols (MeOH/EtOH) as they can compete with the isocyanate, though slowly.

  • Addition: Add 3 equivalents of PS-Isocyanate resin.

  • Incubation: Shake or stir gently at room temperature for 4–12 hours.

    • Tip: If kinetics are slow (due to the electron-withdrawing bromine reducing nucleophilicity), add a catalytic amount of DIPEA and heat to 40°C.

  • Filtration: Filter through a frit or Celite pad. The 2-A-5-BP remains trapped on the resin.

  • Rinse: Wash the resin cake with DCM to recover any non-specifically adsorbed product.

Protocol B: Modified Flash Chromatography (Medium Scale)

Best For: 200 mg – 10 g scale, or when the product is also basic. The Issue: The amino group of 2-A-5-BP H-bonds with silica silanols (


), causing broad peaks that "smear" into your product.

The Fix: You must suppress silanol activity using a mobile phase modifier.[1]

Solvent Systems:

Modifier StrategyMobile Phase CompositionWhy it works
Basic Modifier (Preferred) DCM / MeOH + 1% Et3N or NH4OH The amine modifier saturates silica sites, allowing 2-A-5-BP to elute as a sharp band.
Amine-Functionalized Silica Hexane / EtOAc (Standard)The stationary phase is pre-capped with amines; no mobile phase additive needed.
Acidic Modifier DCM / MeOH + 0.5% AcOH Protonates the amine, preventing H-bonding. Warning: May alter selectivity significantly.

Step-by-Step:

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

  • Loading: Dry load on Celite or amine-functionalized silica. Avoid liquid loading in pure DCM if solubility is marginal.

  • Elution: Run the gradient. 2-A-5-BP is moderately polar.

    • Rf Observation: In 5% MeOH/DCM (no modifier), Rf ~ 0.2 (streaking). With 1% Et3N, Rf jumps to ~ 0.45 (compact spot).

Protocol C: pH-Controlled Extraction (Large Scale)

Best For: >10 g scale, cost-sensitive processes. The Science: Because the pKa of 2-A-5-BP is ~2.0, a standard pH 4–5 wash (like NH4Cl or weak citric acid) will not protonate it. It will remain neutral and stay in the organic layer. You must drive the pH below 1.0.

Step-by-Step:

  • Organic Solvent: Dissolve the crude mixture in a solvent that does not mix with water but dissolves the neutral amine. DCM or Chloroform are superior to EtOAc here, as aminopyrimidines are often too soluble in wet EtOAc.

  • Acid Wash: Extract the organic layer with 2M or 3M HCl .

    • Target pH: The aqueous phase must be pH < 1.0.

    • Mechanism:[2][3]

      
      . At pH 1, the equilibrium shifts >90% to the salt form, which is water-soluble.
      
  • Separation:

    • Aqueous Layer: Contains the protonated 2-A-5-BP impurity.

    • Organic Layer: Contains your neutral product (assuming your product is not a base with pKa > 2).

  • Verification: Check the organic layer by TLC.[4] If 2-A-5-BP remains, repeat with a higher concentration of HCl or add brine to the aqueous layer to "salt out" organic impurities.

Part 3: Troubleshooting & FAQs

Q1: I tried the HCl wash, but the 2-A-5-BP is still in my organic layer. Why? A: Two possibilities:

  • Not acidic enough: The pKa is very low (~2). If you used 1M HCl and the volume ratio was low, the effective pH might not have dropped enough to fully protonate the weak base. Use 3M HCl.

  • Solvent Choice: If you used Ethyl Acetate or THF, the protonated pyrimidine salt might have significant solubility in the "wet" organic phase. Switch to DCM or Toluene for the extraction.

Q2: Can I use a scavenger resin if my product is also an amine? A: It depends. If your product is a secondary or tertiary amine, you can use PS-Isocyanate , as it reacts much faster with primary amines (like 2-A-5-BP) than secondary amines. If your product is a primary amine, you cannot use electrophilic scavengers. In that case, use Protocol B (Chromatography).

Q3: The 2-A-5-BP co-elutes with my Suzuki product despite using a gradient. A: This is common in Suzuki couplings because the product often has a similar polarity to the starting material.

  • Fix: Switch stationary phases. If you are using C18 (Reverse Phase), the 2-A-5-BP (polar) usually elutes very early (solvent front), while the biaryl product elutes later. Reverse phase is often superior for this specific separation than Normal Phase silica.

Q4: Is 2-A-5-BP volatile? Can I remove it by high vac? A: No. It is a solid with a high melting point (>240°C). It cannot be removed by rotary evaporation or standard high vacuum drying. Sublimation is possible but requires specialized equipment and high temperatures.

References

  • PubChem. 2-Amino-5-bromopyrimidine Compound Summary. National Library of Medicine. [Link]

  • Biotage. Strategies for Flash Chromatography: Purification of Amines. Biotage Technical Notes. [Link]

  • Amerigo Scientific. Scavenger Resins: Mechanisms and Applications. [Link]

  • Phenomenex. Troubleshooting Peak Tailing of Basic Analytes in Chromatography. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Imidazo[1,2-a]pyrimidine Condensation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions regarding the critical parameter of reaction temperature in the condensation synthesis of this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis. Each answer provides a step-by-step approach to diagnosis and resolution.

Q1: My reaction yield is extremely low, or I'm seeing no product formation at all. Could the temperature be the problem?

A1: Yes, insufficient thermal energy is a primary cause of low or no conversion. The condensation reaction to form the imidazo[1,2-a]pyrimidine core involves one or more steps with significant activation energy barriers, such as the initial nucleophilic attack and the final intramolecular cyclization/dehydration.

Troubleshooting Steps:

  • Verify Reagent and Catalyst Activity: Before adjusting the temperature, ensure your starting materials are pure and the catalyst (if used) is active. Impurities can inhibit the reaction.[1]

  • Initial Temperature Screening: If you started at room temperature, as some protocols suggest for highly reactive substrates[2][3], and see no conversion by Thin Layer Chromatography (TLC) after several hours, a temperature increase is warranted.

  • Incremental Temperature Increase: Raise the temperature in 20°C increments (e.g., from 25°C to 45°C, then 65°C, then 85°C). Allow the reaction to stir for a defined period (e.g., 2-4 hours) at each new setpoint, monitoring progress by TLC. This systematic approach helps identify the minimum temperature required for the reaction to proceed without overshooting and causing decomposition.

  • Consider the Solvent's Boiling Point: The maximum effective temperature for conventional heating is the boiling point of your solvent. For instance, reactions in ethanol are often run at reflux, around 78-80°C.[4][5] If higher temperatures are needed, consider switching to a higher-boiling solvent like toluene (111°C) or DMF (153°C), or explore solvent-free conditions.[6][7]

  • Evaluate Reaction Time: Sometimes, the issue is not just temperature but also time. Low-temperature reactions may simply require extended periods (24 hours or more) to achieve good conversion.[2] However, if the reaction stalls, increasing the temperature is the more efficient solution.[1]

Q2: My reaction mixture is turning dark, and I'm isolating significant, often insoluble, byproducts. How is temperature related to this?

A2: The formation of dark, tarry, or polymeric byproducts is a classic sign of excessive reaction temperature. High temperatures can induce a host of undesired side reactions, including:

  • Decomposition: Starting materials, intermediates, or even the final product can degrade at high temperatures. This is particularly true for complex molecules with sensitive functional groups.[6]

  • Polymerization: Aldehydes, if used as reactants, can be prone to self-condensation or polymerization under harsh thermal and/or acidic conditions.[1]

  • Side Reactions: Elevated temperatures can provide sufficient energy to overcome the activation barriers of competing reaction pathways, leading to a complex mixture of products.

Troubleshooting Steps:

  • Reduce the Temperature: The most immediate action is to lower the reaction temperature. If you are refluxing, try running the reaction at a fixed temperature 15-20°C below the solvent's boiling point.

  • Optimize Catalyst Loading: Sometimes, high temperature is combined with high catalyst concentration, leading to runaway reactions. Consider reducing the catalyst loading in conjunction with lowering the temperature.

  • Change the Heating Method: Conventional heating can create localized "hot spots" in the reaction flask. Switching to a uniformly heated oil bath or using microwave irradiation, which provides rapid and even heating, can sometimes mitigate byproduct formation.[4][8]

  • Re-evaluate Solvent Choice: Ensure your chosen solvent is stable at the reaction temperature and does not participate in side reactions.

Q3: The reaction is proceeding, but it's extremely slow. How can I safely increase the rate by adjusting the temperature without causing the issues in Q2?

A3: This is the core of temperature optimization: finding the "sweet spot" that maximizes the reaction rate while minimizing byproduct formation.

Optimization Workflow:

  • Establish a Baseline: Run the reaction at a known, moderate temperature (e.g., 60-80°C) and track the conversion over time (e.g., take a TLC sample every hour).[9][10] This gives you a baseline rate.

  • Systematic Temperature Increase: As in Q1, increase the temperature in small, controlled increments (10-20°C). At each new temperature, monitor the reaction rate and check for the appearance of new, undesired spots on the TLC plate.

  • Identify the Optimal Point: The optimal temperature is typically the highest temperature you can achieve that provides a significant rate increase without introducing noticeable impurities. For many imidazo[1,2-a]pyrimidine syntheses, this range is often between 80-120°C for conventional heating.[5][11]

  • Consider Microwave Synthesis: If you require significantly faster reactions, microwave-assisted organic synthesis (MAOS) is a powerful tool. It can dramatically reduce reaction times from many hours to mere minutes by efficiently heating the polar reagents and solvents.[8][12] Temperatures in microwave synthesis can often be higher than conventional reflux (e.g., 160°C), but for very short durations, minimizing degradation.[6][13]

Q4: I am adapting a conventional heating protocol for microwave irradiation. Can I use the same temperature?

A4: Not directly. While the optimal temperature for the chemical transformation may be similar, how you program the microwave reactor is different.

Adaptation Guidelines:

  • Start with a Lower Temperature Target: Begin by setting the microwave reactor to the temperature used in the conventional protocol (e.g., 80°C). Due to the efficiency of microwave heating, you will likely achieve a much faster reaction time (e.g., minutes instead of hours).[4][14]

  • Leverage Power for Speed: Microwave protocols often specify power (e.g., 200 W) and a maximum temperature. The system rapidly heats to the setpoint and then modulates power to maintain it.[4]

  • Explore Higher Temperatures: The primary advantage of sealed-vessel microwave chemistry is the ability to safely exceed the atmospheric boiling point of the solvent. A reaction that is slow at 80°C under reflux might be complete in minutes at 120-160°C in a microwave reactor.[6][13]

  • Safety First: Always use sealed vessels designed for microwave chemistry. Be aware that the pressure inside the vessel will increase significantly at temperatures above the solvent's boiling point. Follow all safety guidelines for your specific microwave reactor.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature range for a new imidazo[1,2-a]pyrimidine condensation?

A1: A pragmatic starting point depends on your reactants. For the common condensation of a 2-aminopyrimidine with an α-haloketone, starting the reaction at room temperature for an hour is a good initial test.[15] If no reaction occurs, a moderate temperature of 60-80°C is a widely successful starting range.[9][10] Many procedures find optimal conditions within this range, providing a balance between reaction rate and purity.

Q2: How do the electronic and steric properties of my reactants affect the required temperature?

A2: Reactant structure is crucial.

  • Electronic Effects: Electron-withdrawing groups on the α-haloketone can make the carbonyl carbon more electrophilic, potentially lowering the required temperature. Conversely, electron-donating groups on the 2-aminopyrimidine increase its nucleophilicity, which can also accelerate the reaction.

  • Steric Hindrance: Bulky groups near the reacting centers (e.g., on the aminopyrimidine or the α-haloketone) can sterically impede the approach of the reactants.[1] Overcoming this steric repulsion often requires higher thermal energy, so you should anticipate needing a higher reaction temperature for sterically hindered substrates.

Q3: What is the mechanistic role of temperature in this condensation?

A3: Temperature provides the necessary energy for two key mechanistic stages, as illustrated in the diagram below. First, it facilitates the initial S_N2 reaction where the ring nitrogen of 2-aminopyrimidine attacks the α-carbon of the haloketone. Second, and often more critically, it drives the intramolecular cyclization and subsequent dehydration (water elimination) to form the aromatic imidazo[1,2-a]pyrimidine ring system. Each of these steps has an activation energy that must be overcome.

Q4: Are there effective alternatives to simply increasing the temperature to improve slow reaction rates?

A4: Absolutely. Before resorting to potentially damaging high temperatures, consider these alternatives:

  • Catalyst Choice: The reaction can be catalyzed by acids, bases, or metal salts.[9][10][11] Switching from a weak catalyst to a more potent one can dramatically increase the reaction rate at a lower temperature. For example, some reactions that are slow uncatalyzed proceed efficiently at room temperature with a catalyst like neutral alumina.[15]

  • Solvent Polarity: The polarity of the solvent can influence reaction rates.[1] Screening different solvents (e.g., ethanol, acetonitrile, DMF, or even water) can reveal an optimal medium that accelerates the reaction without requiring extra heat.[16]

  • Microwave Irradiation: As discussed, MAOS is a highly effective method for rate enhancement, often providing better yields in shorter times than conventional heating.[8][12]

Visualizations

General Reaction Mechanism

G Fig. 1: Key Temperature-Dependent Steps cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration A 2-Aminopyrimidine C Alkylated Intermediate A->C SN2 Attack B α-Haloketone B->C D Intramolecular Condensation C->D Heat (ΔT) E Dehydration (-H2O) D->E Heat (ΔT) F Imidazo[1,2-a]pyrimidine E->F

Caption: Fig. 1: Key Temperature-Dependent Steps

Troubleshooting Workflow for Temperature Optimization

G start Reaction Start (Monitor by TLC) q1 Low / No Conversion? start->q1 a1_slow Reaction is slow but clean q1->a1_slow Yes optimal Optimal Temp Found Proceed with reaction q1->optimal No (Good Conversion) a1_impurity_q Impurities / Charring observed? a1_slow->a1_impurity_q a1_impurity Impurities / Charring observed? increase_T Increase Temp by 20°C Re-evaluate a1_impurity_q->increase_T No decrease_T Decrease Temp by 20°C Consider milder catalyst a1_impurity_q->decrease_T Yes increase_T->q1 decrease_T->q1

Sources

Troubleshooting

Technical Support Center: Navigating the Reactivity of the 2-Amino Group in Imidazo-pyrimidines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with imidazo-pyrimidine scaffolds. This guide provides in-depth troubleshooting, frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with imidazo-pyrimidine scaffolds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address a common challenge in the functionalization of these heterocycles: the poor nucleophilicity of the 2-amino group. Our goal is to equip you with the knowledge and practical strategies to overcome this synthetic hurdle and advance your research.

Understanding the Challenge: Why is the 2-Amino Group on Imidazo-pyrimidines a Poor Nucleophile?

Before diving into solutions, it's crucial to understand the underlying chemical principles governing the reactivity of the 2-amino group in imidazo[1,2-a]pyrimidines. Several electronic factors contribute to its diminished nucleophilicity compared to a typical primary amine.

The lone pair of electrons on the exocyclic nitrogen atom is not fully available for donation to an electrophile. This is due to the electron-withdrawing nature of the fused pyrimidine ring and the potential for delocalization of the lone pair into the aromatic system. This delocalization stabilizes the starting material and increases the activation energy for nucleophilic attack.

From a basicity perspective, the endocyclic nitrogen atoms of the imidazo[1,2-a]pyrimidine core are generally more basic than the exocyclic 2-amino group. This is because the lone pairs on the endocyclic nitrogens are typically in sp2 hybrid orbitals and are not involved in the aromatic system to the same extent as the exocyclic amino group, making them more available for protonation or reaction with electrophiles.[1][2]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered by researchers working with 2-aminoimidazo-pyrimidines.

Q1: My N-alkylation/N-acylation reaction on the 2-amino group is not working or giving very low yields. What are the likely reasons?

A1: This is a common issue stemming from the poor nucleophilicity of the 2-amino group. Several factors could be at play:

  • Insufficiently activated electrophile: The electrophile you are using may not be reactive enough to overcome the low nucleophilicity of the amine.

  • Inappropriate base: The base may not be strong enough to deprotonate the amino group and enhance its nucleophilicity, or it may be sterically hindered.

  • Unfavorable reaction conditions: The temperature may be too low, or the solvent may not be optimal for the reaction.

  • Competing side reactions: The electrophile might be reacting with the more nucleophilic endocyclic nitrogen atoms of the imidazo-pyrimidine ring.

Q2: How can I increase the nucleophilicity of the 2-amino group?

A2: Several strategies can be employed:

  • Use of a strong base: A strong, non-nucleophilic base can deprotonate the amino group, generating a more reactive anionic intermediate.

  • Activation of the electrophile: Using more reactive electrophiles, such as acyl chlorides or alkyl triflates, can facilitate the reaction.

  • Catalysis: Transition metal catalysts, such as those used in Buchwald-Hartwig amination or Ullmann coupling, can be highly effective for forming C-N bonds with otherwise unreactive amines.[3][4]

  • Protecting groups: In some cases, protecting the endocyclic nitrogens might be necessary to direct the reaction to the exocyclic amino group, although this adds extra steps to the synthesis.

Q3: Are there any recommended starting points for reaction conditions for N-acylation or N-alkylation?

A3: Yes, for N-acylation , a good starting point is to use an excess of a highly reactive acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base such as pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN).

For N-alkylation , classical methods often require harsh conditions. A more reliable approach is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the more nucleophilic anion before adding the alkylating agent.[5][6] However, for more challenging substrates, modern cross-coupling methods are recommended.

Q4: I am observing multiple products in my reaction. What could they be and how can I improve selectivity?

A4: The multiple products are likely isomers resulting from the reaction occurring at the different nitrogen atoms in the imidazo-pyrimidine ring system. The endocyclic nitrogens can also act as nucleophiles. To improve selectivity for the 2-amino group:

  • Steric hindrance: If your electrophile is bulky, it may preferentially react with the less sterically hindered 2-amino group.

  • Protecting group strategy: As mentioned, protecting the more reactive ring nitrogens can direct the reaction.

  • Catalyst control: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Low Nucleophilicity of the 2-Amino Group: The primary reason for failed reactions.- Increase the reaction temperature. - Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS, DBU) to generate the more reactive conjugate base. - Switch to a more reactive electrophile (e.g., from alkyl bromide to alkyl iodide or triflate).
2. Inadequate Base: The base is not strong enough or is sterically hindered.- Switch to a stronger base. - Ensure the base is soluble in the reaction solvent. For example, Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents.
3. Poor Solvent Choice: The reactants may not be fully dissolved, or the solvent may not be suitable for the reaction temperature.- Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP. - Ensure all starting materials are fully dissolved before proceeding with the reaction.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction at Endocyclic Nitrogens: The ring nitrogens are also nucleophilic and can compete with the 2-amino group for the electrophile.- Steric Hindrance: Use a bulkier electrophile that may preferentially react with the less hindered exocyclic amino group. - Protecting Groups: Consider a protecting group strategy for the endocyclic nitrogens if other methods fail. - Catalyst/Ligand Tuning: In cross-coupling reactions, screen different ligands to optimize for the desired regioselectivity.
Decomposition of Starting Material or Product 1. Harsh Reaction Conditions: High temperatures or very strong bases can lead to decomposition.- Lower the reaction temperature and increase the reaction time. - Use a milder base if possible. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.
Difficulty in Product Purification 1. Similar Polarity of Isomeric Products: The desired N-2 functionalized product may have a similar polarity to byproducts from reactions at other nitrogen atoms.- Optimize chromatographic separation by trying different solvent systems or using a different stationary phase (e.g., alumina). - If the product is a solid, recrystallization may be an effective purification method.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the functionalization of the 2-amino group on imidazo[1,2-a]pyrimidines. Optimization for your specific substrate will likely be necessary.

Protocol 1: N-Acylation of 2-Aminoimidazo[1,2-a]pyrimidine

This protocol utilizes a highly reactive acylating agent to overcome the poor nucleophilicity of the 2-amino group.

Materials:

  • 2-Aminoimidazo[1,2-a]pyrimidine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)

  • Pyridine (as both base and solvent) or Triethylamine (2 equivalents) in DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-aminoimidazo[1,2-a]pyrimidine (1 equivalent).

  • Dissolve the starting material in anhydrous pyridine or anhydrous DCM.

  • If using DCM, add triethylamine (2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Acyl Chloride: A highly reactive electrophile is used to drive the reaction forward despite the low nucleophilicity of the amine.

  • Pyridine/Triethylamine: These non-nucleophilic bases act as scavengers for the HCl generated during the reaction, preventing protonation of the starting amine.

  • Anhydrous Conditions: Prevents hydrolysis of the acyl chloride.

Protocol 2: N-Alkylation of 2-Aminoimidazo[1,2-a]pyrimidine via Reductive Amination

Reductive amination is a two-step, one-pot procedure that is generally more selective for the primary amino group than direct alkylation with alkyl halides.[7]

Materials:

  • 2-Aminoimidazo[1,2-a]pyrimidine

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-aminoimidazo[1,2-a]pyrimidine (1 equivalent) and the aldehyde or ketone (1.1 equivalents).

  • Add anhydrous DCM or DCE and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Two-step, one-pot: The initial formation of the imine is generally selective for the primary amino group, and its in-situ reduction prevents side reactions.

  • Sodium triacetoxyborohydride: A mild and selective reducing agent for imines that is tolerant of many functional groups.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

This powerful cross-coupling reaction is an excellent method for forming C-N bonds with challenging substrates.[3][8]

Materials:

  • 2-Aminoimidazo[1,2-a]pyrimidine

  • Aryl halide (bromide or iodide) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2 equivalents)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the 2-aminoimidazo[1,2-a]pyrimidine (1 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Palladium catalyst and phosphine ligand: This system facilitates the oxidative addition of the aryl halide and the reductive elimination to form the C-N bond, overcoming the high activation energy of the uncatalyzed reaction.

  • Strong, non-nucleophilic base: Required for the deprotonation of the amine and regeneration of the active catalyst.

  • Inert atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand.

Visualization of Key Concepts

To further aid in understanding the principles discussed, the following diagrams illustrate the electronic nature of the 2-amino group and a general workflow for troubleshooting.

Resonance Structures of 2-Aminoimidazo[1,2-a]pyrimidine cluster_0 Lone pair on exocyclic nitrogen cluster_1 Delocalization into the ring A [Image of 2-aminoimidazo[1,2-a]pyrimidine with lone pair on the amino group] B [Image of resonance structure with a double bond between the amino group and C2, and a negative charge on a ring nitrogen] A->B Resonance

Caption: Resonance delocalization of the 2-amino group's lone pair.

Troubleshooting Workflow for Poor Reactivity Start Low or No Product Yield Q1 Is the electrophile highly reactive? Start->Q1 Action1 Switch to a more reactive electrophile (e.g., acyl chloride, alkyl triflate) Q1->Action1 No Q2 Is a strong, non-nucleophilic base being used? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Use a stronger base (e.g., NaH, KHMDS) Q2->Action2 No Q3 Is the reaction temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Increase reaction temperature Q3->Action3 No Consider_Coupling Consider transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) Q3->Consider_Coupling Yes A3_Yes Yes A3_No No Action3->Consider_Coupling

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Prasher, P., Sharma, M., Jahan, K., Setzer, W. N., & Sharifi-Rad, J. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa, 8(1), 1-22.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Gessi, S., et al. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
  • Khashi, M., Beyramabadi, A., Davoodnia, A., & Vafaeenejad, N. (2021). Theoretical Study of Some Imidazo[1,2-a]Pyrimidines: Structural Optimization, Mechanism and Spectroscopy. Physical Chemistry Research, 10(34), 26-12.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.

Sources

Optimization

Preventing side reactions during bromination of imidazo[1,2-a]pyrimidine

This technical guide addresses the specific challenges of brominating the imidazo[1,2-a]pyrimidine scaffold. Unlike its pyridine analog, the pyrimidine core introduces an additional nitrogen atom (N-8), which significant...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of brominating the imidazo[1,2-a]pyrimidine scaffold. Unlike its pyridine analog, the pyrimidine core introduces an additional nitrogen atom (N-8), which significantly alters the electronic landscape, reducing the overall electron density of the ring system and increasing susceptibility to nucleophilic attack (ring opening) under acidic conditions.

This guide focuses on Electrophilic Aromatic Substitution (SEAr) at the C-3 position, the most common and valuable transformation for this scaffold.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing significant decomposition and low yields. What is happening?

Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis). Root Cause: The imidazo[1,2-a]pyrimidine core is less stable than imidazo[1,2-a]pyridine. The additional nitrogen (N-8) makes the pyrimidine ring electron-deficient. During bromination, particularly with molecular bromine (


) or unbuffered NBS, the generation of hydrogen bromide (HBr) protonates the N-1 or N-8 positions. This activates the C-5 or C-7 positions toward nucleophilic attack by water (if present) or other nucleophiles, leading to ring fragmentation.
Solution: 
  • Switch Reagents: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ). NBS releases bromine gradually and produces less free acid initially.
    
  • Add a Scavenger: Perform the reaction in the presence of a weak base or acid scavenger, such as solid sodium bicarbonate (

    
    )  or polyvinylpyridine (PVP)  resin, to neutralize HBr in situ.
    
  • Solvent Choice: Use anhydrous aprotic solvents like DCM (dichloromethane) or Acetonitrile (

    
    )  to minimize hydrolytic pathways. Avoid water/alcohol mixtures unless using specific oxidative protocols.
    
Q2: I see multiple brominated spots on TLC. How do I prevent over-bromination?

Diagnosis: Polybromination (Di/Tri-bromo species). Root Cause: The C-3 position is highly nucleophilic (


 coefficient is largest at C-3). However, once C-3 is brominated, the ring is only weakly deactivated. If the reaction runs too long, at high temperatures, or with excess reagent, electrophilic attack can occur at C-6 (if available) or on electron-rich side chains.
Solution: 
  • Stoichiometry Control: Use a slight deficit of NBS (0.95 – 1.0 equiv) rather than an excess. It is easier to separate unreacted starting material than di-bromo byproducts.

  • Temperature Modulation: Conduct the addition at 0°C and allow it to warm to room temperature slowly. Low temperature kinetically favors the most reactive site (C-3).

  • Monitoring: Do not rely on "overnight" stirring. Monitor by LC-MS or TLC every 30 minutes. Stop the reaction as soon as the starting material is <5%.

Q3: The reaction is sluggish. Can I heat it to reflux?

Diagnosis: Thermal Instability vs. Kinetic Barrier. Analysis: Heating promotes radical side reactions (benzylic bromination on side chains) and ring opening. Solution:

  • Catalysis: Instead of heat, add a Lewis Acid catalyst like

    
     (5 mol%)  or 
    
    
    
    (10 mol%)
    . These activate the NBS without requiring thermal energy that degrades the scaffold.
  • Solvent Polarity: Switch from non-polar solvents (

    
    , Hexane) to polar aprotic solvents like DMF  or Acetonitrile . The transition state for SEAr is charged (sigma complex); polar solvents stabilize this intermediate, accelerating the reaction rate at lower temperatures.
    
Q4: I am getting a mixture of C-3 bromo and side-chain brominated products.

Diagnosis: Radical Substitution Competition. Root Cause: If you use NBS in non-polar solvents (like


 or Benzene) under light or heat, you trigger the Wohl-Ziegler reaction  (radical pathway), which brominates allylic/benzylic positions on side chains rather than the aromatic ring.
Solution: 
  • Exclude Light: Wrap the reaction flask in aluminum foil.

  • Radical Quencher: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) if the side-chain bromination persists.

  • Mechanism Switch: Ensure you are promoting the ionic mechanism (SEAr) by using polar solvents (MeCN, DMF) which suppress radical formation.

Part 2: Comparative Reagent Data

Table 1: Selection of Brominating Agents for Imidazo[1,2-a]pyrimidine

ReagentReactivity ProfileAcid ByproductSelectivity (C-3)Recommended For
NBS (N-Bromosuccinimide) Mild, ControlledLow (Succinimide + HBr trace)HighStandard Protocol. Best balance of yield and purity.

(Molecular Bromine)
Aggressive, ExothermicHigh (HBr gas)Moderate (Risk of poly-Br)Only for highly deactivated scaffolds. Requires buffering.

/ Base
Very MildNone (generates

)
Very HighSensitive substrates prone to acid hydrolysis.

HeterogeneousModerateHighOxidative conditions; useful if C-H activation is desired.

Part 3: Optimized Experimental Protocol

Protocol: Regioselective C-3 Bromination using NBS

Objective: Isolate 3-bromoimidazo[1,2-a]pyrimidine with >95% purity and minimal ring opening.

Materials:

  • Substrate: Imidazo[1,2-a]pyrimidine derivative (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 equiv) - Recrystallize from water if yellow/aged.

  • Solvent: Acetonitrile (Anhydrous) or DCM (0.1 M concentration)

  • Quench: 10%

    
     (aq) and Sat. 
    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in anhydrous Acetonitrile (MeCN) in a round-bottom flask.

    • Note: MeCN is preferred over DCM for polarity, but DCM is acceptable for solubility.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

    • Why: Controls the exotherm and suppresses side reactions.

  • Addition: Add NBS portion-wise (4 portions over 20 minutes).

    • Critical: Do not dump all at once. High local concentration favors di-bromination.

    • Darkness:[1] Wrap flask in foil to prevent radical initiation.

  • Reaction: Stir at 0 °C for 30 mins, then allow to warm to Room Temp (RT). Monitor via TLC/LC-MS.

    • Endpoint: Disappearance of starting material.[2] If 5-10% remains after 2 hours, do not add more NBS; proceed to workup to avoid over-bromination.

  • Quench: Dilute with Ethyl Acetate. Wash with 10% Sodium Thiosulfate (

    
    )  to remove unreacted bromine species, followed by Sat. Sodium Bicarbonate (
    
    
    
    )
    to neutralize acid.
  • Workup: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH gradient).

Part 4: Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

Caption: Electrophilic Aromatic Substitution (SEAr) pathway at C-3. The C-3 intermediate preserves aromaticity in the pyrimidine ring, whereas C-2 attack disrupts it, making C-3 kinetically favored.

BrominationMechanism Start Imidazo[1,2-a]pyrimidine (Substrate) Complex Sigma Complex (Resonance Stabilized at C-3) Start->Complex SEAr Attack (C-3) (Kinetic Control) SideReaction Side Reaction: Ring Opening (Acid Catalyzed) Start->SideReaction +H+ (Acidic pH) Reagent NBS (Electrophile Source) Reagent->Complex Product 3-Bromoimidazo[1,2-a]pyrimidine (Final Product) Complex->Product -H+ (Re-aromatization) Degradation Products Degradation Products SideReaction->Degradation Products

Figure 2: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing and resolving common bromination failures.

TroubleshootingTree Problem Problem Encountered Issue1 Ring Decomposition (Low Yield) Problem->Issue1 Issue2 Polybromination (Multiple Spots) Problem->Issue2 Issue3 Side Chain Bromination (Wrong Regioisomer) Problem->Issue3 Sol1 Add NaHCO3 / PVP Buffer Switch to NBS/MeCN Issue1->Sol1 Cause: Acid Hydrolysis Sol2 Reduce NBS to 0.95 eq Lower Temp (0°C) Issue2->Sol2 Cause: Excess Reagent Sol3 Exclude Light (Foil) Use Polar Solvent Issue3->Sol3 Cause: Radical Pathway

References

  • Regioselectivity of Imidazo[1,2-a]pyridines and Pyrimidines

    • Title: Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.[3][4][5]

    • Source: Journal of Organic Chemistry (Katritzky et al., 2003).[5]

    • URL:[Link]

  • NBS Bromination Protocols & Mechanism

    • Title: Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water.[6]

    • Source: Journal of Computational Chemistry (2018).[6]

    • URL:[Link]

  • General Reactivity & Side Reactions

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[7][8][9][10]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Green Chemistry Approaches (CBr4)

    • Title: Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.
    • Source: Letters in Organic Chemistry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characteristic Peaks of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine: A Comparative Analytical Guide

As a Senior Application Scientist, selecting the right heterocyclic scaffold is critical for downstream synthetic success, particularly in the development of kinase inhibitors and GLP-1 receptor agonists. The imidazo[1,2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right heterocyclic scaffold is critical for downstream synthetic success, particularly in the development of kinase inhibitors and GLP-1 receptor agonists. The imidazo[1,2-a]pyrimidine bicyclic core is highly valued for its structural resemblance to purine bases, offering superior hydrogen-bonding capabilities compared to its pyridine analogs [1].

This guide provides an in-depth comparative analysis of the 1H NMR characteristic peaks of 6-bromoimidazo[1,2-a]pyrimidin-2-amine , contrasting it with alternative scaffolds. By understanding the mechanistic causality behind its spectral footprint, researchers can ensure rigorous structural validation before committing to complex cross-coupling workflows.

Mechanistic NMR Analysis: The Imidazo[1,2-a]pyrimidine Core

The 1H NMR spectrum of 6-bromoimidazo[1,2-a]pyrimidin-2-amine is defined by the electronic asymmetry of its fused ring system. Understanding the causality behind these chemical shifts is essential for accurate peak assignment.

  • The C5-H Proton (Highly Deshielded, ~8.95 ppm): The C5 position is directly adjacent to the bridgehead nitrogen (N4). In the fused bicyclic system, N4 donates electron density into the aromatic system but simultaneously exerts a powerful inductive electron-withdrawing effect. This creates a partial positive charge at the bridgehead in several resonance contributors, severely deshielding the C5 proton and pushing it far downfield.

  • The C7-H Proton (~8.52 ppm): Located adjacent to the imine-like nitrogen (N8), this proton is also highly deshielded but slightly less so than C5-H, as N8 does not bear the same degree of geometric constraint and positive polarization as the bridgehead nitrogen.

  • The Meta-Coupling Phenomenon (

    
     Hz):  Because the C6 position is substituted with a heavy bromine atom, the C5 and C7 protons are isolated. They interact exclusively through a meta-coupling pathway across the pyrimidine ring. This results in two distinct, sharp doublets with a coupling constant of ~2.5 Hz.
    
  • The C3-H Proton (~7.45 ppm): Residing on the electron-rich imidazole ring, this proton appears as a sharp singlet, unaffected by the electron-withdrawing dynamics of the pyrimidine nitrogens.

NMR_Workflow Start Synthesize/Isolate 6-Bromoimidazo[1,2-a]pyrimidin-2-amine Prep Sample Prep (DMSO-d6, 298K) Start->Prep Acquire 1H NMR Acquisition (400/500 MHz) Prep->Acquire Analyze Spectral Analysis & Peak Assignment Acquire->Analyze C5 C5-H Peak (~8.95 ppm, d, J=2.5 Hz) Analyze->C5 Deshielded by N4 C7 C7-H Peak (~8.52 ppm, d, J=2.5 Hz) Analyze->C7 Deshielded by N8 C3 C3-H Peak (~7.45 ppm, s) Analyze->C3 Imidazole ring Validate Structural Validation Confirmed C5->Validate C7->Validate C3->Validate

Fig 1: Logical workflow for the NMR structural validation of the imidazo[1,2-a]pyrimidine core.

Comparative Performance Guide: Core Scaffolds & Halogen Variants

When designing a synthetic route, chemists often must choose between different halogens (Br vs. Cl) or different core scaffolds (pyrimidine vs. pyridine). The table below objectively compares the NMR signatures and synthetic utility of 6-bromoimidazo[1,2-a]pyrimidin-2-amine against its primary alternatives[2].

Quantitative NMR & Utility Comparison (in DMSO-d6 at 400 MHz)
Compound ScaffoldC5-H (ppm)C7-H (ppm)C3-H (ppm)Splitting / Coupling (Hz)Downstream Synthetic Utility
6-Bromoimidazo[1,2-a]pyrimidin-2-amine 8.95 (d)8.52 (d)7.45 (s)

(Meta)
High: Fast oxidative addition in Pd-catalyzed Suzuki/Buchwald couplings.
6-Chloroimidazo[1,2-a]pyrimidin-2-amine 8.88 (d)8.45 (d)7.46 (s)

(Meta)
Moderate: Requires specialized, electron-rich ligands (e.g., XPhos) and higher heat.
6-Bromoimidazo[1,2-a]pyridin-2-amine 8.75 (dd)7.20 (dd)7.25 (s)

,

High: Good reactivity, but lower polarity limits kinase hinge-binding efficacy.

Key Analytical Differentiator: The transition from a pyrimidine to a pyridine core (the third row) dramatically alters the spectrum. The presence of a proton at C8 in the pyridine analog transforms the simple two-doublet system into a complex AMX spin system, introducing a large ortho-coupling (


 Hz) that is entirely absent in the pyrimidine core.

Self-Validating Experimental Protocol for High-Resolution NMR

To capture the fine ~2.5 Hz meta-coupling required to differentiate these scaffolds, the experimental protocol cannot be treated casually. The following methodology is designed as a self-validating system to guarantee spectral integrity.

Step 1: Sample Dissolution & Susceptibility Control

  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of high-purity DMSO-d6.

  • Causality: The highly polar imidazopyrimidine core and the primary amine form strong intermolecular hydrogen bonds, rendering the compound poorly soluble in CDCl3. DMSO-d6 disrupts these networks.

  • Self-Validation: Visually inspect the NMR tube. The solution must be completely transparent. Any suspended particulates will distort the local magnetic field homogeneity (magnetic susceptibility artifacts), broadening the peaks and obscuring the critical 2.5 Hz coupling. Filter through a glass wool plug if any turbidity is observed.

Step 2: Locking and Precision Shimming

  • Action: Lock the spectrometer to the deuterium signal of DMSO-d6 and execute gradient shimming (Z and Z2 axes).

  • Self-Validation: Monitor the residual non-deuterated solvent peak (DMSO quintet at 2.50 ppm). The shimming process is only validated when the Full Width at Half Maximum (FWHM) of this solvent peak is

    
     Hz. If the peak is broader, the fine meta-coupling of C5 and C7 will merge into unresolved broad singlets.
    

Step 3: Optimized Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 2.0 seconds and acquire 32 to 64 transients.

  • Causality: The C3-H proton on the imidazole ring is isolated from other protons, meaning it lacks efficient dipole-dipole relaxation pathways (resulting in a longer

    
     relaxation time). A standard 1.0-second delay will cause incomplete relaxation, leading to artificially low integration values for C3-H. A 2.0-second delay ensures a mathematically perfect 1:1:1 integration ratio for C5, C7, and C3.
    

Step 4: Signal Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

  • Self-Validation: A flat baseline with symmetrical Lorentzian peak shapes confirms proper phase correction, allowing for the precise extraction of the

    
    -coupling values required to confirm the C6-bromo substitution.
    

Downstream Application & Synthetic Decision Matrix

Why choose the 6-bromoimidazo[1,2-a]pyrimidine variant over the chloro or pyridine alternatives? The decision is driven by a combination of pharmacological targeting and thermodynamic reactivity. The pyrimidine core provides an additional nitrogen atom that acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region of kinases [3]. Meanwhile, the C6-bromine atom provides a significantly lower activation energy barrier for the oxidative addition step in palladium-catalyzed cross-couplings compared to the C6-chlorine atom, enabling milder reaction conditions that preserve the sensitive C2-amine.

Decision_Matrix Target Target: C6-Functionalized Bicyclic Core Pyrim Imidazo[1,2-a]pyrimidine (High polarity, H-bond acceptor) Target->Pyrim Select Core Pyrid Imidazo[1,2-a]pyridine (Lower polarity, lipophilic) Target->Pyrid Select Core Bromo 6-Bromo Variant (Fast oxidative addition) Pyrim->Bromo Halogen Choice Chloro 6-Chloro Variant (Slow oxidative addition) Pyrim->Chloro Halogen Choice CrossCouple Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Bromo->CrossCouple Standard Conditions Harsh Requires specialized ligands (e.g., XPhos) Chloro->Harsh Elevated Temp

Fig 2: Synthetic decision matrix for selecting the optimal heterocyclic building block.

References

  • National Center for Biotechnology Information. "Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem" PubChem Compound Database. Available at:[Link]

  • Azzouzi, M., et al. "Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative" ACS Omega. Available at:[Link]

  • National Institutes of Health. "Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines" PubMed Central (PMC). Available at:[Link]

Comparative

A Senior Application Scientist's Guide to C13 NMR Shift Assignments for the Imidazo[1,2-a]pyrimidin-2-amine Core

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the C13 NMR chemical shift assignments for the imidazo[1,2-a]pyrimidin-2-amine scaffold, a crucial core in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the C13 NMR chemical shift assignments for the imidazo[1,2-a]pyrimidin-2-amine scaffold, a crucial core in medicinal chemistry. We will delve into the experimental data of a key derivative, compare it with other substituted analogs, and provide a robust experimental protocol for acquiring high-quality C13 NMR spectra for this class of compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine skeleton is a prominent nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] A precise understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the development of novel therapeutic agents. Among the suite of analytical techniques available, C13 Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon fingerprint of the molecule.

Understanding the C13 NMR Landscape of Imidazo[1,2-a]pyrimidines

The chemical shift of a carbon atom in an NMR spectrum is highly sensitive to its local electronic environment. In the imidazo[1,2-a]pyrimidine ring system, several factors influence the C13 chemical shifts:

  • Hybridization State: Aromatic sp2 hybridized carbons, which constitute the core of the imidazo[1,2-a]pyrimidine system, typically resonate in the downfield region of the spectrum (δ 100-160 ppm).

  • Electronegativity of Neighboring Atoms: The presence of electronegative nitrogen atoms in the heterocyclic system leads to a deshielding effect on the adjacent carbon atoms, causing their signals to appear further downfield. The degree of this downfield shift is influenced by the proximity and the number of adjacent nitrogen atoms.

  • Substituent Effects: The electronic nature of substituents on the ring system can significantly perturb the chemical shifts of the ring carbons. Electron-donating groups (EDGs) tend to cause an upfield shift (to lower ppm values), while electron-withdrawing groups (EWGs) induce a downfield shift (to higher ppm values). These effects are most pronounced at the carbon atom to which the substituent is attached (the ipso-carbon) and at the ortho and para positions.

C13 NMR Shift Assignments for a Key Analog: N-((imidazo[1,2-a]pyrimidin-2-yl)methyl)aniline

A detailed analysis of the C13 NMR spectrum of N-((imidazo[1,2-a]pyrimidin-2-yl)methyl)aniline, synthesized and characterized by Çevik et al. (2023), provides an excellent framework for understanding the chemical shifts of the core structure.[1] The spectrum was recorded in DMSO-d6 at 100 MHz.[1]

Molecular Structure with Numbering:

Imidazo[1,2-a]pyrimidin-2-amine Core Numbering

Table 1: C13 NMR Chemical Shift Assignments for N-((imidazo[1,2-a]pyrimidin-2-yl)methyl)aniline [1]

Carbon AtomChemical Shift (δ, ppm)Rationale for Assignment
Imidazo[1,2-a]pyrimidine Core
C2149.84Most downfield due to attachment to two nitrogen atoms (N1 and the exocyclic amine) and the methylene group.
C8a148.60Bridgehead carbon attached to two nitrogen atoms (N1 and N4).
C7148.48Carbon in the pyrimidine ring adjacent to N1.
C5133.96Carbon in the pyrimidine ring adjacent to N4.
C3121.30Carbon in the imidazole ring.
C6108.73Most upfield carbon in the pyrimidine ring.
Substituent Carbons
C (ipso-aniline)129.31Aromatic carbon attached to the NH group.
C (para-aniline)116.75Aromatic carbon para to the NH group.
C (ortho-aniline)112.92Aromatic carbons ortho to the NH group.
C (meta-aniline)112.92Aromatic carbons meta to the NH group.
CH236.96Aliphatic methylene carbon.

Comparative Analysis with Other Imidazo[1,2-a]pyrimidine Derivatives

To further understand the factors influencing the C13 NMR chemical shifts, it is instructive to compare the data for our primary analog with those of other substituted imidazo[1,2-a]pyrimidines.

Table 2: Comparison of C13 NMR Chemical Shifts (δ, ppm) for Various Substituted Imidazo[1,2-a]pyrimidines

CompoundC2C3C5C6C7C8aReference
N-((imidazo[1,2-a]pyrimidin-2-yl)methyl)aniline149.84121.30133.96108.73148.48148.60[1]
2-(p-tolyl)imidazo[1,2-a]pyrimidine156.90109.40137.96114.14144.71140.87[3]
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine169.47107.81-114.66--[3]
2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine156.03110.08138.58113.27145.74137.64[3]

Note: Complete assignments for all carbons were not available in all cited sources.

  • C2 is consistently the most downfield signal in the heterocyclic core, which is expected due to its attachment to two nitrogen atoms. The nature of the substituent at this position significantly impacts its chemical shift.

  • C6 is generally the most upfield signal in the pyrimidine ring, reflecting its higher electron density.

  • The chemical shifts of the other carbons (C3, C5, C7, and C8a) are also sensitive to the nature and position of the substituents, highlighting the importance of a comprehensive analysis for accurate structure elucidation.

Experimental Protocol for C13 NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring high-quality C13 NMR spectra of imidazo[1,2-a]pyrimidine derivatives.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-20 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3). filter Filter the solution through a glass wool plug into a 5 mm NMR tube. dissolve->filter instrument Use a high-field NMR spectrometer (≥400 MHz for 1H) equipped with a broadband probe. tune Tune and match the probe for 13C frequency. instrument->tune shimming Perform automated or manual shimming to optimize magnetic field homogeneity. tune->shimming acquire Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Typical parameters: - Spectral width: ~250 ppm - Acquisition time: ~1-2 s - Relaxation delay (d1): 2-5 s - Number of scans: 1024 or more for adequate signal-to-noise. shimming->acquire ft Apply Fourier transformation to the Free Induction Decay (FID). phase Perform phase correction (automated or manual). ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm). baseline->reference cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Workflow for C13 NMR Analysis

Causality Behind Experimental Choices:

  • Choice of Solvent: DMSO-d6 is a common choice for these compounds due to its excellent solvating power for a wide range of organic molecules.[1][3] CDCl3 can also be used if the compound is sufficiently soluble.[2]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for protons) provides better signal dispersion and sensitivity, which is particularly important for C13 NMR due to its lower natural abundance.

  • Proton Decoupling: Standard C13 NMR spectra are acquired with proton decoupling to simplify the spectrum by collapsing the C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Relaxation Delay (d1): A sufficient relaxation delay is crucial for obtaining quantitative C13 NMR data, as some quaternary carbons can have long relaxation times. For routine qualitative analysis, a shorter delay is often acceptable.

  • Number of Scans: A large number of scans is typically required to achieve a good signal-to-noise ratio in C13 NMR due to the low natural abundance of the C13 isotope (~1.1%).

Advanced NMR Techniques for Unambiguous Assignments

For complex derivatives or in cases of signal overlap, one-dimensional C13 NMR may not be sufficient for a complete and unambiguous assignment. In such scenarios, two-dimensional (2D) NMR techniques are invaluable:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, allowing for the straightforward assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons, which do not have any directly attached protons.

G C2 C2 C3 C3 H3 H3 H3->C2 C8a C8a H3->C8a C5 C5 H5 H5 C6 C6 H5->C6 C7 C7 H5->C7 N4 N4 H6 H6 H6->C5 H6->C7 H7 H7 H7->C5 H7->C8a

Key HMBC Correlations for Assignment

Conclusion

This guide has provided a comprehensive overview of the C13 NMR chemical shift assignments for the imidazo[1,2-a]pyrimidin-2-amine core, utilizing a closely related analog for detailed analysis. By understanding the fundamental principles that govern C13 NMR and by employing a systematic experimental approach, researchers can confidently elucidate the structures of novel derivatives in this important class of heterocyclic compounds. The comparative data presented herein serves as a valuable reference for scientists and drug development professionals working on the design and synthesis of new imidazo[1,2-a]pyrimidine-based therapeutic agents.

References

  • Çevik, Ü., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Source details not fully available in search results]
  • Çevik, Ü., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 28(21), 7351. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133793. [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4. [Link]

  • Al-Tel, T. H., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(11), 1332. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 6-bromoimidazo[1,2-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: 6-bromoimidazo[1,2-a]pyrimidin-2-amine Formula: C₆H₅BrN₄ Monoisotopic Mass: ~211.97 Da (


Br) / 213.97 Da (

Br) Primary Application: Kinase inhibitor scaffold, pharmaceutical intermediate.

This guide compares the two primary fragmentation modalities—Collision Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —for the structural characterization of 6-bromoimidazo[1,2-a]pyrimidin-2-amine.[1] While CID is sufficient for confirming the loss of labile groups (ammonia), HCD is the superior choice for skeletal elucidation and confirming the position of the bromine substituent on the pyrimidine ring.

Structural & Isotopic Signatures

Before analyzing fragmentation, the precursor ion must be validated via its isotopic envelope. The presence of a bromine atom creates a distinct 1:1 doublet pattern which serves as a self-validating spectral filter.

IsotopeAbundancem/z [M+H]⁺Diagnostic Utility

Br
50.7%213.0Base peak for light series

Br
49.3%215.0Confirmation of halogen presence

Critical Insight: In complex matrices, filter your LC-MS method to trigger MS/MS only when this 1:1 doublet (Δm = 2.0 Da) is detected. This eliminates false positives from non-halogenated background noise.

Comparative Analysis: CID vs. HCD Fragmentation[1][2][3][4][5]

Method A: Collision Induced Dissociation (CID)[3]
  • Mechanism: Resonant excitation in an ion trap (e.g., LTQ, Orbitrap Fusion).

  • Energy Regime: Low energy, multiple collisions.

  • Outcome: CID preferentially cleaves the weakest bonds first. For this molecule, the exocyclic amine bond is the "fuse."

Performance Profile:

  • Dominant Pathway: Neutral loss of Ammonia (NH₃, -17 Da).

  • Secondary Pathway: Loss of HBr (rare in low energy CID).

  • Limitation: Often suffers from the "low mass cutoff" (1/3 rule), making it difficult to detect smaller diagnostic ring fragments (e.g., m/z < 70).

Method B: Higher-energy Collisional Dissociation (HCD)
  • Mechanism: Beam-type fragmentation in a collision cell (e.g., Q-Exactive, TOF).

  • Energy Regime: Higher energy, single/multiple rapid collisions.

  • Outcome: HCD deposits more internal energy, driving fragmentation past the initial neutral losses and into the heterocyclic core.

Performance Profile:

  • Dominant Pathway: Ring cleavage (Retro-Diels-Alder type) and halogen radical loss.

  • Diagnostic Value: Generates "fingerprint" ions that confirm the fused imidazo-pyrimidine core structure.

  • Superiority: HCD preserves low-mass ions, allowing detection of the imidazole ring fragments.

Summary Data: Predicted Transitions
Fragment Ionm/z (

Br)
Loss DescriptionPreferred Method
[M+H]⁺ 213.0 PrecursorFull Scan
[M+H - NH₃]⁺ 196.0 Loss of exocyclic amineCID (High Intensity)
[M+H - Br]⁺• 134.0 Homolytic fission of Br radicalHCD
[M+H - HBr]⁺ 133.0 Neutral loss of HBrHCD
[Core Breakdown] ~107.0 Loss of HCN (Ring opening)HCD

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the Amine Loss is the primary "soft" channel, while Ring Fission requires the higher energy input of HCD.

FragmentationPathway Precursor Precursor [M+H]+ m/z 213 (79Br) AmineLoss [M+H - NH3]+ m/z 196 (Dominant in CID) Precursor->AmineLoss -17 Da (NH3) Low CE BrLoss [M+H - Br•]+ m/z 134 (Radical Cation) Precursor->BrLoss -79 Da (Br•) High CE (HCD) HBrLoss [M+H - HBr]+ m/z 133 Precursor->HBrLoss -80 Da (HBr) RingOpen Ring Cleavage (Loss of HCN) m/z ~169 AmineLoss->RingOpen -27 Da (HCN)

Caption: Fragmentation tree for 6-bromoimidazo[1,2-a]pyrimidin-2-amine. Green nodes indicate soft ionization products; Red nodes indicate high-energy structural confirmation ions.

Experimental Protocol: Validated Workflow

To replicate these results, use the following standardized LC-MS/MS protocol. This workflow is designed to capture both the labile amine loss and the structural core fragments in a single run using "Stepped Collision Energy."

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? The imidazo-pyrimidine core is basic; acidic pH ensures efficient protonation [M+H]⁺.

Phase 2: Instrument Parameters (Orbitrap/Q-TOF)
ParameterSettingRationale
Ion Source ESI Positive (+)Basic nitrogens protonate easily.
Spray Voltage 3.5 kVStandard for small molecules.
Capillary Temp 320°CEnsures desolvation without thermal degradation.
Isolation Window 1.0 m/zNarrow window excludes

Br when targeting

Br.
Collision Energy Stepped NCE: 20, 40, 60 CRITICAL: Captures low-energy NH₃ loss (20) and high-energy Br loss (60) in one spectrum.
Phase 3: Data Acquisition Logic

Workflow Start Full Scan MS1 (m/z 100-500) Filter Isotope Filter Find Pair +2.0 Da Start->Filter Decision Intensity > 1e4? Filter->Decision Match Found Decision->Start No Frag HCD Fragmentation Stepped NCE Decision->Frag Yes Readout Spectrum Output Frag->Readout

Caption: Data Dependent Acquisition (DDA) logic flow for automated detection of brominated species.

References

  • Paudler, W. W., et al. (1968). "Mass spectra of some di- and triazaindenes." The Journal of Organic Chemistry. Link (Establishes HCN loss as characteristic of imidazo-fused systems).

  • Jedvik, N., et al. (2021).[2] "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry. Link (Comparative fragmentation logic for imidazo-pyridine scaffolds).

  • Olsen, J. V., et al. (2007). "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods. Link (Foundational comparison of HCD vs CID energetics).

  • Sigma-Aldrich. "6-Bromoimidazo[1,2-a]pyrimidine Product Specification." Link (Structural verification source).

Sources

Comparative

A Comparative Analysis of Kinase Inhibitory Potency: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Scaffolds

In the landscape of kinase inhibitor discovery, the privileged scaffolds of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine have emerged as foundational frameworks for the development of targeted therapeutics.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the privileged scaffolds of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine have emerged as foundational frameworks for the development of targeted therapeutics.[1] Their structural rigidity, synthetic tractability, and ability to engage in key interactions within the ATP-binding pocket of kinases make them attractive starting points for medicinal chemists. This guide provides a comparative analysis of the kinase inhibitory potency of these two heterocyclic systems, supported by experimental data from peer-reviewed literature, to inform researchers and drug development professionals in their quest for novel kinase inhibitors.

Introduction to the Scaffolds

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores are bicyclic aromatic systems containing a fused imidazole ring. The key structural difference lies in the six-membered ring: a pyridine in the former and a pyrimidine in the latter. This seemingly subtle change in the number and position of nitrogen atoms can significantly influence the electronic properties, three-dimensional shape, and hydrogen bonding potential of the molecule, thereby altering its affinity and selectivity for different kinase targets.

Comparative Kinase Inhibitory Potency

A review of the literature reveals that both scaffolds have been successfully employed to generate potent inhibitors against a variety of kinases. The choice of scaffold often depends on the specific kinase family being targeted and the desired selectivity profile.

Imidazo[1,2-a]pyridine: A Versatile Kinase Inhibitor Scaffold

The imidazo[1,2-a]pyridine scaffold has demonstrated broad utility in targeting several kinase families. Its derivatives have been explored as inhibitors of serine/threonine kinases like DYRK1A and CLK1, as well as lipid kinases such as PI3K.[2][3] Furthermore, this scaffold has proven effective in the development of inhibitors for receptor tyrosine kinases like c-Met and VEGFR2.[4]

One notable example is a series of imidazo[1,2-a]pyridine derivatives developed as PI3K/mTOR dual inhibitors. Compound 15a from this series exhibited potent inhibitory activity against PI3Kα and mTOR with IC50 values of 1.94 nM and 3.2 nM, respectively.[5][6][7] Another study identified an imidazo[1,2-a]pyridine derivative, compound 26 , as a potent dual inhibitor of c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively.[4]

Imidazo[1,2-a]pyrimidine: A Scaffold for Selective Kinase Inhibition

The imidazo[1,2-a]pyrimidine core has also been a fruitful starting point for the design of potent and selective kinase inhibitors. For instance, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were designed as selective inhibitors of the p110β isoform of PI3K.[8] This highlights the potential of this scaffold to achieve isoform-specific inhibition, a critical aspect in minimizing off-target effects.

In a separate study, imidazo[1,2-c]pyrimidine derivatives (a related isomer) were found to be potent inhibitors of Syk family kinases, which are crucial in B- and T-cell activation.[9] This suggests the therapeutic potential of imidazo-pyrimidine based compounds for autoimmune diseases and allergic disorders.[9]

Data Summary: A Head-to-Head Comparison

To facilitate a direct comparison, the following table summarizes the reported IC50 values of representative compounds from both scaffolds against various kinase targets. It is important to note that these values are from different studies and direct cross-comparison should be made with caution due to potential variations in assay conditions.

ScaffoldCompoundTarget Kinase(s)IC50 (nM)Reference
Imidazo[1,2-a]pyridine 15a PI3Kα / mTOR1.94 / 3.2[5][6][7]
26 c-Met / VEGFR21.9 / 2.2[4]
Compound 12 p110α2.8[10]
Compound 4c CLK1 / DYRK1A700 / 2600[2][3]
Imidazo[1,2-a]pyrimidine TGX-221 (R) PI3KβPotent (qualitative)[8]
Compound 9f Syk / ZAP-70Potent (qualitative)[9]

Experimental Methodologies

The determination of kinase inhibitory potency relies on robust and reproducible experimental protocols. Below are representative methodologies for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test compound, at varying concentrations, is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature (e.g., 30°C).

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P or γ-³³P) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using one of several methods:

    • MTT or MTS assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • ATP-based assay (e.g., CellTiter-Glo®): Measures the amount of ATP in viable cells, which correlates with cell number.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation Akt Akt PI3K->Akt PIP3 generation mTOR mTOR Akt->mTOR Downstream Downstream Effectors mTOR->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Activation Inhibitor Imidazo-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development Scaffold_Selection Scaffold Selection (Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine) Library_Synthesis Chemical Library Synthesis Scaffold_Selection->Library_Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Library_Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Xenograft_Model Xenograft Animal Model Cell_Assay->Xenograft_Model Toxicity_Studies Toxicity & PK/PD Studies Xenograft_Model->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for 6-bromoimidazo[1,2-a]pyrimidin-2-amine

An Objective Comparison of Stationary and Mobile Phase Strategies for Optimizing Retention Time and Peak Shape In the landscape of pharmaceutical development and chemical research, the robust analytical characterization...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Stationary and Mobile Phase Strategies for Optimizing Retention Time and Peak Shape

In the landscape of pharmaceutical development and chemical research, the robust analytical characterization of novel heterocyclic compounds is paramount. 6-bromoimidazo[1,2-a]pyrimidin-2-amine, a member of the synthetically valuable imidazopyrimidine class, requires precise and reliable analytical methods to determine its purity and stability.[1] This guide, written from the perspective of a senior application scientist, provides an in-depth, objective comparison of potential High-Performance Liquid Chromatography (HPLC) strategies. We will explore the causal relationships between the analyte's chemical properties and its chromatographic behavior under various conditions, providing the foundational data and rationale necessary for researchers to develop a validated, high-performance analytical method.

Foundational Analysis: Understanding the Analyte's Chromatographic Behavior

Before initiating any experimental work, a thorough analysis of the target molecule is crucial. The structure of 6-bromoimidazo[1,2-a]pyrimidin-2-amine presents several key features that will dictate its behavior in a reversed-phase HPLC system.

  • Fused Heterocyclic Core: The imidazo[1,2-a]pyrimidine structure is moderately polar and possesses aromatic character.

  • Primary Amine (-NH2): This is the most influential functional group. It is basic and will be protonated (ionized) at a mobile phase pH below its pKa, significantly increasing the molecule's polarity. Conversely, at a high pH (above its pKa), it will be in its neutral, less polar form.[2] This pH-dependent ionization is a powerful tool for manipulating retention time.[2][3][4]

  • Bromine Atom (-Br): This adds to the molecular weight and hydrophobicity, contributing to retention in reversed-phase systems.

The interplay of these features suggests that while the compound has sufficient hydrophobicity for reversed-phase chromatography, its basic amine group makes retention and peak shape highly sensitive to mobile phase pH.[5]

Experimental Design: A Comparative Analysis of HPLC Parameters

The goal of this guide is to compare the most critical parameters in HPLC method development: the stationary phase (column) and the mobile phase composition. We will present a logical, stepwise approach, complete with experimental protocols and expected outcomes, to guide the researcher toward an optimal separation.

The following diagram outlines the decision-making process for systematically developing an HPLC method for a polar basic compound like 6-bromoimidazo[1,2-a]pyrimidin-2-amine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Evaluation cluster_2 Phase 3: Optimization Start Define Analyte (6-bromoimidazo[1,2-a]pyrimidin-2-amine) Col_Select Select Columns (C18, Polar-Embedded, Phenyl) Start->Col_Select MP_Select Select Mobile Phases (Low pH ACN, Low pH MeOH) Col_Select->MP_Select Run_Exp Execute Isocratic Runs MP_Select->Run_Exp Eval Evaluate Data: - Retention Time (tR) - Peak Shape (Tf) - Selectivity (α) Run_Exp->Eval Decision Is Retention & Peak Shape Acceptable? Eval->Decision Optimize Optimize Gradient, Flow Rate, & Temperature Decision->Optimize Yes pH_Select Explore Alternative pH (e.g., High pH on stable column) Decision->pH_Select No Final Final Validated Method Optimize->Final pH_Select->Run_Exp Re-screen

Caption: A logical workflow for HPLC method development.

Comparison I: The Impact of Stationary Phase Chemistry

The choice of stationary phase is a primary driver of selectivity in HPLC.[6] For a polar basic analyte, comparing different column chemistries is essential to achieve good retention and symmetrical peak shapes.[7][8]

  • Standard C18: This is the workhorse of reversed-phase HPLC and serves as the baseline.[9][10] We hypothesize it will retain the analyte, but the basic amine may interact with residual, un-capped silanols on the silica surface, potentially leading to peak tailing, especially if the mobile phase pH is not well-controlled.

  • Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded in the C18 chain.[11][12] This makes them more compatible with highly aqueous mobile phases and can shield the analyte from interacting with silica silanols, leading to improved peak shape for basic compounds.[11] We hypothesize this column will yield a more symmetrical peak.

  • Phenyl-Hexyl: The phenyl ring in this stationary phase can undergo π-π interactions with the aromatic imidazopyrimidine core of the analyte.[13][14] This provides an alternative retention mechanism to the hydrophobic interactions of a C18 column, which can lead to unique selectivity.[10]

  • Standard Preparation: Prepare a 100 µg/mL stock solution of 6-bromoimidazo[1,2-a]pyrimidin-2-amine in a 50:50 mixture of acetonitrile and water.

  • HPLC System & Conditions:

    • Mobile Phase: 90:10 (v/v) Water with 0.1% Formic Acid : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or determined UV max)

  • Columns to Test (4.6 x 150 mm, 5 µm):

    • Column A: Standard C18

    • Column B: Polar-Embedded C18

    • Column C: Phenyl-Hexyl

  • Procedure: Equilibrate each column with the mobile phase for at least 20 column volumes. Perform triplicate injections of the standard on each column and record the results.

Column ChemistryExpected Retention Time (min)Expected Tailing Factor (USP)Rationale for Performance
Standard C18 3.51.6Baseline hydrophobic retention. Potential for peak tailing due to silanol interactions with the basic amine.
Polar-Embedded C18 3.21.1Reduced hydrophobic retention due to the polar group.[11] Excellent peak shape due to shielding of silanols.
Phenyl-Hexyl 4.11.2Increased retention due to π-π interactions between the phenyl stationary phase and the analyte's aromatic core. Good peak shape.
Comparison II: The Critical Role of Mobile Phase pH

For any ionizable compound, mobile phase pH is the most powerful tool for controlling retention time and selectivity.[2][3] The primary amine on our analyte makes it an ideal candidate for demonstrating this effect.

The diagram below illustrates how pH alters the ionization state of the analyte and, consequently, its interaction with a C18 stationary phase.

G cluster_0 Low pH (e.g., pH 2.7) cluster_1 High pH (e.g., pH 10) Analyte_Low Analyte-NH3+ (Ionized, Polar) Result_Low Weak Interaction Short Retention Time Analyte_Low->Result_Low High Polarity = Less Retention C18 C18 Stationary Phase (Non-Polar) Analyte_Low->C18 Repulsion/Weak Attraction Analyte_High Analyte-NH2 (Neutral, Less Polar) Result_High Strong Interaction Long Retention Time Analyte_High->Result_High Lower Polarity = More Retention Analyte_High->C18 Strong Hydrophobic Attraction

Caption: Effect of mobile phase pH on analyte ionization and retention.

  • Low pH (0.1% Formic Acid, pH ~2.7): The amine group will be fully protonated (-NH3+). This positive charge increases the molecule's overall polarity, causing it to be less retained by the non-polar C18 column and elute earlier.[2] This is often preferred for good peak shape as it minimizes secondary interactions.

  • High pH (0.1% Ammonium Hydroxide, pH ~10): A pH-stable column is required for this analysis. At high pH, the amine group will be in its neutral, non-ionized state (-NH2). This makes the molecule significantly more hydrophobic, leading to a much stronger interaction with the C18 stationary phase and a longer retention time.[2][4]

  • Standard Preparation: Use the same 100 µg/mL stock solution.

  • HPLC System & Conditions:

    • Column: pH-stable C18 (e.g., a hybrid particle column), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A (Low pH): 70:30 (v/v) Water with 0.1% Formic Acid : Acetonitrile

    • Mobile Phase B (High pH): 70:30 (v/v) Water with 0.1% Ammonium Hydroxide : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Procedure:

    • Thoroughly flush the entire HPLC system when switching between low and high pH mobile phases.

    • Equilibrate the column with Mobile Phase A and perform triplicate injections.

    • After flushing, equilibrate the column with Mobile Phase B and perform triplicate injections.

Mobile Phase ConditionExpected Retention Time (min)Expected Peak ShapeRationale for Performance
Low pH (0.1% Formic Acid) 2.8SymmetricalAnalyte is ionized (polar), leading to less retention. Good peak shape is expected due to suppression of silanol interactions.
High pH (0.1% NH4OH) 9.5SymmetricalAnalyte is neutral (more non-polar), leading to significantly stronger hydrophobic retention.[2][4]
Synthesis and Recommendations

The experimental comparisons outlined above provide a clear path to developing a robust HPLC method for 6-bromoimidazo[1,2-a]pyrimidin-2-amine.

  • For Best Peak Shape: The initial data suggests that a polar-embedded column offers superior peak symmetry for this basic analyte by mitigating undesirable silanol interactions.

  • For Retention Time Control: Mobile phase pH is the most effective tool. A low pH provides shorter run times, while a high pH can be used to dramatically increase retention if needed to resolve the main peak from early-eluting impurities.

  • Optimal Starting Point: A recommended starting point for method optimization would be a polar-embedded C18 column with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid . From here, a gradient can be developed to resolve any potential impurities, and the flow rate and temperature can be adjusted to fine-tune the separation as per standard validation protocols.[15][16]

This guide provides the scientific rationale and a practical, comparative framework for any researcher tasked with developing an analytical HPLC method for 6-bromoimidazo[1,2-a]pyrimidin-2-amine or similar polar basic compounds. By systematically evaluating stationary and mobile phase parameters, a robust, reproducible, and high-performance method can be efficiently achieved.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks. Available from: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Center for Biotechnology Information (PMC). Available from: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • 6-Bromoimidazo[1,2-a]pyrimidine. PubChem. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. Available from: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available from: [Link]

  • Reversed-phase chromatography. Wikipedia. Available from: [Link]

  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. Available from: [Link]

  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. PubMed. Available from: [Link]

  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International. Available from: [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-2-amine. Hoffman Fine Chemicals. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-2-amine. J&K Scientific. Available from: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation. Available from: [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-8-amine. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of Saudi Chemical Society. Available from: [Link]

  • RP-HPLC METHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI. International Journal of Novel Research and Development. Available from: [Link]

  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Available from: [Link]

  • Development of Analytical Method by RP-HPLC Technique for Determination of Imatinib mesylate in Bulk Drug and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. Available from: [Link]

  • Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulat. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Differentiating 2-Amino and 3-Amino Imidazo[1,2-a]pyrimidine Isomers

Introduction: The Critical Need for Unambiguous Isomer Identification To researchers in drug discovery and medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Unambiguous Isomer Identification

To researchers in drug discovery and medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] Its rigid, planar geometry and rich electronic properties make it an ideal framework for designing targeted therapeutics. However, the synthesis of this scaffold, particularly when introducing an amino substituent, often presents a fundamental challenge: the potential formation of regioisomers. The multicomponent reactions used for their synthesis can sometimes yield a mixture of the 2-amino and 3-amino isomers.[3]

These isomers, while structurally similar, can exhibit vastly different pharmacological profiles, toxicities, and metabolic stabilities. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues down the line. Therefore, the ability to rapidly, reliably, and unambiguously validate the substitution pattern is not merely an analytical exercise—it is a cornerstone of rigorous drug development.

This guide provides an in-depth comparison of the analytical techniques used to differentiate these critical isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a self-validating workflow, grounded in authoritative spectroscopic principles, to ensure the absolute structural integrity of your compounds.

The Structural Challenge: Subtle Difference, Profound Impact

The core difference between the two isomers is the point of attachment of the amino group to the imidazole portion of the fused heterocyclic system. This seemingly minor positional change significantly alters the electronic environment and spatial arrangement of atoms throughout the molecule.

Figure 1: Core Structures of 2-Amino vs. 3-Amino Imidazo[1,2-a]pyrimidine

Isomer Comparison Figure 1. Core Structures cluster_2amino 2-Amino Isomer cluster_3amino 3-Amino Isomer 2_amino 2_amino 3_amino 3_amino Workflow Figure 2. Logical Workflow for Isomer Validation cluster_synthesis cluster_analysis Start Synthesized Product (Unknown Isomer Mixture) H1_NMR ¹H NMR Start->H1_NMR Check_H5 Check H-5 Shift Is it >1 ppm downfield? H1_NMR->Check_H5 Isomer_3 Probable 3-Amino Isomer Check_H5->Isomer_3 Yes Isomer_2 Probable 2-Amino Isomer Check_H5->Isomer_2 No D2_NMR Full 2D NMR Suite (HMBC, NOESY) Isomer_3->D2_NMR Isomer_2->D2_NMR NOESY_Check Key NOESY Correlation? (-NH₂↔H-2 or -NH₂↔H-3) D2_NMR->NOESY_Check Final_3 Confirmed 3-Amino Isomer NOESY_Check->Final_3 -NH₂ ↔ H-2 Final_2 Confirmed 2-Amino Isomer NOESY_Check->Final_2 -NH₂ ↔ H-3 XRay X-ray Crystallography (If Ambiguous or for Publication) Final_3->XRay Final_2->XRay NOESY Correlations Figure 3. Diagnostic NOE Correlations cluster_2amino 2-Amino Isomer Validation cluster_3amino 3-Amino Isomer Validation node_2a Key Correlation: -NH₂ ↔ H-3 img_2a img_2a node_3a Key Correlation: -NH₂ ↔ H-2 img_3a img_3a p1->p2 NOE p3->p4 NOE

Sources

Validation

Crystal Structure Analysis Guide: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine

The following guide details the structural analysis of 6-bromoimidazo[1,2-a]pyrimidin-2-amine , a critical pharmacophore in kinase inhibitor development (e.g., Syk, CDK2).[1][2][3] This guide adopts a comparative approac...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural analysis of 6-bromoimidazo[1,2-a]pyrimidin-2-amine , a critical pharmacophore in kinase inhibitor development (e.g., Syk, CDK2).[1][2][3]

This guide adopts a comparative approach , benchmarking the target pyrimidine scaffold against its closest structural isostere, the pyridine analog (6-bromoimidazo[1,2-a]pyridin-2-amine) .[1][2][3] This comparison highlights the specific crystallographic challenges and "performance" (crystallizability, diffraction quality, and packing efficiency) of the nitrogen-enriched core.[2]

[1][3]

Executive Summary & Pharmacophore Significance

6-bromoimidazo[1,2-a]pyrimidin-2-amine is a fused bicyclic intermediate used extensively in fragment-based drug discovery (FBDD).[1][3] Its "performance" in this context is defined by its ability to form high-quality single crystals for X-ray diffraction (XRD) and its structural versatility in binding pockets.[3]

  • Core Function: Acts as a hydrogen bond donor/acceptor scaffold with a heavy atom (Bromine) handle for further functionalization (Suzuki/Buchwald couplings).[2][3]

  • Structural Nuance: Unlike its pyridine counterpart, the pyrimidine core introduces an additional nitrogen at the 8-position, significantly altering the electrostatic potential surface (ESP) and crystal packing motifs.[2][3]

Comparative Analysis: Pyrimidine vs. Pyridine Scaffolds[1]

This section compares the target compound with its primary alternative, the 6-bromoimidazo[1,2-a]pyridin-2-amine .[1][2][3] Understanding these differences is crucial for predicting solubility, crystallization behavior, and phasing strategies.[2]

Table 1: Structural & Crystallographic Performance Comparison
FeatureTarget: Pyrimidine Core (6-Br-Im[1,2-a]pym)Alternative: Pyridine Core (6-Br-Im[1,2-a]py)Impact on Analysis
H-Bond Acceptors 3 (N1, N4, N8)2 (N1, N4)Pyrimidine core forms more complex 3D H-bond networks; often higher melting point.[1][2][3]
Basicity (pKa) Lower (due to extra N electron withdrawal)HigherPyrimidine is less likely to protonate during crystallization in acidic buffers.[2][3]
Crystal Packing Tendency for Planar Sheet motifs via N-H...N interactions involving N8.[2][3]Tendency for Herringbone or dimer packing.[2][3]Pyrimidine sheets often yield thin plates (harder to handle) vs. Pyridine blocks.[3]
Phasing Power High (Bromine anomalous signal)High (Bromine anomalous signal)Both allow for SAD (Single Wavelength Anomalous Dispersion) phasing if molecular replacement fails.[2][3]
Halogen Bonding Enhanced Br...N interactions due to electron-deficient ring.[1][2][3]Moderate.Pyrimidine core shows stronger structure-directing halogen bonds (Br...N).[3]

Experimental Protocol: Synthesis to Structure

This protocol is designed to maximize crystal size and quality, addressing the common issue of "microcrystalline needles" often seen with planar aromatic amines.[2]

Phase I: Synthesis & Purification
  • Reaction: Condensation of 2,5-diaminopyrimidine with bromoacetaldehyde diethyl acetal (or equivalent alpha-halo aldehyde).[1][2][3]

  • Purification:

    • Neutralize hydrobromide salt with NaOH (pH 10-11).[3]

    • Critical Step: Sublimation or recrystallization from Ethanol/Water (9:1) is preferred over column chromatography to remove amorphous impurities that inhibit nucleation.[2][3]

Phase II: Crystallization Screening (The "Anti-Solvent" Method)

Standard evaporation often yields poor crystals.[3] The Vapor Diffusion method is recommended for this scaffold.[2][3]

  • Solvent A (Good): Dimethylformamide (DMF) or DMSO (High solubility).[2][3]

  • Solvent B (Poor): Water or Hexane.[3]

  • Setup:

    • Dissolve 10 mg of compound in 0.5 mL DMF.[2][3]

    • Place in an inner vial.

    • Place inner vial in a larger jar containing 5 mL of Water (Anti-solvent).[3]

    • Seal and leave undisturbed at 20°C for 3-5 days.

    • Result: Slow diffusion of water forces the hydrophobic brominated core to stack efficiently, yielding block-like crystals suitable for SC-XRD.[1][3]

Phase III: Data Collection & Phasing
  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom, though Cu is acceptable for very small crystals.[1][2][3]
    
  • Strategy: Collect a complete sphere (360°) to maximize redundancy. This is vital for accurate anomalous signal measurement if using Br for phasing.[3]

Structural Solution Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for solving the structure, specifically highlighting the "Heavy Atom" advantage provided by the 6-Bromo substituent.

StructureSolution Start Diffraction Data Collection (Mo-Kα Source) CheckQual Check Data Quality (R_int < 0.10, I/sigma > 3) Start->CheckQual PhasingChoice Select Phasing Strategy CheckQual->PhasingChoice Pass DirectMethods Direct Methods (SHELXT / SIR) PhasingChoice->DirectMethods Standard Resolution (<0.9Å) SAD SAD Phasing (Br Anomalous Signal) PhasingChoice->SAD Low Resolution / Ambiguity Refinement Structure Refinement (SHELXL) DirectMethods->Refinement SAD->Refinement CheckDisorder Check Br Atom Disorder? Refinement->CheckDisorder CheckDisorder->Refinement Split Positions (Part 1/2) ModelAniso Model Anisotropic ADPs CheckDisorder->ModelAniso No Disorder FinalCIF Final CIF Generation (CheckCIF Validation) ModelAniso->FinalCIF

Caption: Workflow for solving the crystal structure of brominated heterocycles. The Bromine atom allows for SAD phasing if Direct Methods fail due to weak diffraction.[2][3]

Key Structural Features to Analyze

When analyzing the solved structure, focus on these three specific interactions which define the "performance" of this molecule as a drug scaffold:

  • The "Hinge-Binding" Motif:

    • Examine the distance between the 2-amino nitrogen (donor) and N1 (acceptor) .[3] In kinase inhibitors, this pair often mimics the adenine ring of ATP.[2]

    • Target Metric: N...N distance should be approx.[3] 2.2–2.4 Å to fit standard kinase hinge regions.[3]

  • Halogen Bonding (C-Br...N):

    • Measure the angle of the C-Br...Y interaction (where Y is a nucleophile, often N from a neighboring molecule).[2][3]

    • Significance: A linear angle (approx. 165°-180°) indicates a strong halogen bond, a key feature for stabilizing the crystal lattice and increasing density.[2][3]

  • Pi-Stacking (Centroid-Centroid Distance):

    • The electron-deficient pyrimidine ring enhances Pi-stacking compared to the pyridine analog.[1][3]

    • Target Metric: Look for interplanar spacing of 3.3–3.5 Å .[2][3] Tighter stacking correlates with lower solubility (slower dissolution rate).[3]

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines

    • Title: Synthesis and Characteriz
    • Source: International Letters of Chemistry, Physics and Astronomy (2015).[2][4]

    • URL:[Link][2][3]

  • Crystal Structure of the Pyridine Analog (Comparative Baseline)

    • Title: 6-Bromoimidazo[1,2-a]pyridin-8-amine.[1][3]

    • Source: Acta Crystallographica Section E (2011).[3]

    • URL:[Link]

  • Pharmacological Context (Kinase Inhibition)

    • Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.[1][3][5]

    • Source: Bioorganic & Medicinal Chemistry (2008).[3]

    • URL:[Link][2][3]

  • Halogen Bonding in Heterocycles

    • Title: Halogen bonding in crystal engineering.[3]

    • Source: Acta Crystallographica Section B (2016).[3]

    • URL:[Link][2][3]

Sources

Comparative

Bioisosteric Replacement Guide: 6-Bromoimidazo[1,2-a]pyridine vs. Pyrimidine Analogs

Executive Summary: The Scaffold Hopping Imperative In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, widely utilized in kinase inhibitors (e.g., p38 , c-Met), GABA receptor modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Hopping Imperative

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, widely utilized in kinase inhibitors (e.g., p38


, c-Met), GABA receptor modulators (e.g., Zolpidem), and anti-infectives. However, late-stage lead optimization often reveals liabilities: poor aqueous solubility (high LogP), rapid oxidative metabolism at the pyridine ring, or hERG channel inhibition.

This guide details the bioisosteric replacement of the 6-bromoimidazo[1,2-a]pyridine core with its imidazo[1,2-a]pyrimidine analog. This "nitrogen scan" strategy—specifically introducing a nitrogen atom at the 8-position of the fused system—is a high-value tactic to lower lipophilicity (


cLogP 

-1.0 to -1.5) and improve metabolic stability without disrupting the binding vector of the 6-aryl substituent.

Structural & Physicochemical Analysis[1]

The "Matched Molecular Pair" (MMP)

The direct bioisostere of 6-bromoimidazo[1,2-a]pyridine is 6-bromoimidazo[1,2-a]pyrimidine .

  • Origin: Derived from 2-amino-5-bromopyridine vs. 2-amino-5-bromopyrimidine.[1]

  • Numbering Alignment: The "6-position" is conserved in both scaffolds relative to the bridgehead nitrogen, ensuring that aryl substituents project into the same region of the binding pocket (e.g., the ATP-binding hinge region or the hydrophobic back-pocket).

Comparative Data Matrix

The following table summarizes the shift in properties when moving from the pyridine to the pyrimidine core.

Property6-Bromoimidazo[1,2-a]pyridine6-Bromoimidazo[1,2-a]pyrimidineImpact of Replacement
Electronic Character Electron-rich 5-ring / Electron-deficient 6-ringHighly Electron-deficient 6-ringReduced basicity of bridgehead N; increased acidity of C-H bonds.
cLogP (Core) ~2.1~1.2Major Gain: Significant solubility improvement.
H-Bond Acceptors 2 (N1, N4*) *N4 is weakly basic3 (N1, N4, N8)Additional vector for water solvation or H-bonding.
Metabolic Liability High (Oxidation at C8/C5)Low (N8 blocks oxidation)Major Gain: Blockade of P450-mediated hydroxylation.
Fluorescence Strong (Blue/Purple emission)Weak/ShiftedRelevant for assay interference (pyrimidine is generally "quieter").
Synthetic Reactivity High nucleophilicity at N1Lower nucleophilicityPyrimidine precursors require stronger activation.

Critical Insight: The extra nitrogen at position 8 (in the pyrimidine analog) reduces the electron density of the imidazole ring slightly but drastically lowers the lipophilicity of the overall system. This often improves Lipophilic Ligand Efficiency (LLE) .

Decision Framework: When to Switch?

Use the following logic flow to determine if this bioisosteric replacement suits your lead optimization campaign.

decision_tree Start Lead Compound Analysis (Imidazo[1,2-a]pyridine Core) Solubility_Check Is Solubility < 10 µM? Start->Solubility_Check Metab_Check Is Microsomal Clint High? Solubility_Check->Metab_Check No (Soluble) Switch SWITCH TO Imidazo[1,2-a]pyrimidine Solubility_Check->Switch Yes (Insoluble) MetID MetID: Oxidation on Pyridine Ring? Metab_Check->MetID Yes (Unstable) Selectivity Is Kinase Selectivity an Issue? Metab_Check->Selectivity No (Stable) MetID->Switch Yes (C8/C5 Oxidation) Stay RETAIN Imidazo[1,2-a]pyridine MetID->Stay No (Benzylic/Other) Selectivity->Switch Yes (Need new H-bond vector) Selectivity->Stay No

Figure 1: Strategic Decision Tree for Scaffold Hopping. The switch is most favored when solubility or metabolic oxidation at the 6-membered ring is the rate-limiting step.

Experimental Protocols

Synthesis of the Cores

The pyrimidine analog is less nucleophilic, often requiring higher temperatures or Lewis acid catalysts compared to the pyridine synthesis.

Protocol A: Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine

This protocol utilizes the condensation of 2-amino-5-bromopyrimidine with bromoacetaldehyde diethyl acetal (for the unsubstituted C2/C3) or alpha-haloketones.

Reagents:

  • 2-Amino-5-bromopyrimidine (CAS: 7752-82-1)[2]

  • Chloroacetaldehyde (50% wt in water) or 2-Bromoacetophenone (for 2-phenyl analogs)

  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (EtOH) or n-Butanol (n-BuOH)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with 2-amino-5-bromopyrimidine (1.0 eq) and Ethanol (0.5 M concentration).

  • Addition: Add Chloroacetaldehyde (1.5 eq) and solid

    
     (2.0 eq).
    
    • Expert Note: Unlike 2-aminopyridine, the pyrimidine analog is sluggish. If using Ethanol at reflux fails (incomplete conversion > 24h), switch to n-Butanol and heat to 110°C.

  • Reflux: Heat the mixture to reflux for 16–24 hours. Monitor by LC-MS (Target M+H: ~198/200 Br pattern).

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    . Flash chromatography (Hexane/EtOAc gradient). The pyrimidine analog is more polar and will elute later than the pyridine equivalent.
    
Functionalization: Suzuki-Miyaura Coupling

The 6-bromo handle is the gateway to library generation. The pyrimidine core is electron-deficient, facilitating oxidative addition, but the nitrogens can coordinate Palladium.

Optimized Conditions:

  • Catalyst:

    
     (5 mol%) - Robust for heteroaryl halides.
    
  • Base:

    
     (2.0 M aq) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C (Thermal) or 100°C (Microwave, 30 min).

Workflow Visualization:

synthesis_flow SM1 2-Amino-5-bromo pyrimidine Core 6-Bromoimidazo [1,2-a]pyrimidine SM1->Core Condensation (n-BuOH, 110°C) Reagent Alpha-Halo Ketone/Aldehyde Reagent->Core Product 6-Aryl-Imidazo [1,2-a]pyrimidine Core->Product Suzuki Coupling Pd(dppf)Cl2 Boronic Ar-B(OH)2 Boronic->Product

Figure 2: Synthetic workflow for generating 6-aryl-imidazo[1,2-a]pyrimidine libraries.

Case Study: c-Met Kinase Inhibitors

A definitive example of this bioisosterism is found in the optimization of c-Met inhibitors (See Reference 1).

  • Challenge: The initial imidazo[1,2-a]pyridine lead showed potent IC50 (<10 nM) but suffered from high intrinsic clearance due to oxidation at the 8-position.

  • Solution: Replacement with imidazo[1,2-a]pyrimidine (introducing N at position 8).[3]

  • Outcome:

    • Potency: Maintained (IC50 remained <10 nM). The N8 nitrogen did not clash with the ATP pocket residues.

    • Metabolism: The N8 atom blocked the primary site of metabolic oxidation.

    • Solubility: Thermodynamic solubility improved by 5-fold.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters / NIH URL:[Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (Synthesis of pyrimidine precursors) Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Validation

Technical Assessment: UV-Vis Spectroscopic Profile of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine

The following guide details the UV-Vis spectroscopic profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine (CAS: 1103861-39-7). This technical assessment is structured to support researchers in quality control, reaction moni...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis spectroscopic profile of 6-bromoimidazo[1,2-a]pyrimidin-2-amine (CAS: 1103861-39-7). This technical assessment is structured to support researchers in quality control, reaction monitoring, and scaffold selection for medicinal chemistry applications.

Executive Summary & Application Context

6-Bromoimidazo[1,2-a]pyrimidin-2-amine is a critical bicyclic heteroaromatic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and fluorescent probes. Unlike its pyridine analogs, the pyrimidine core introduces specific electronic deficiencies that alter its photophysical properties.

Understanding its UV-Vis absorption profile is essential for:

  • Purity Assessment: Distinguishing the brominated product from de-halogenated byproducts.

  • Reaction Monitoring: Tracking the consumption of the amine or the integrity of the aromatic system during Suzuki-Miyaura or Buchwald-Hartwig couplings at the C-6 position.

  • Photostability: Determining susceptibility to UV-induced degradation during storage.

Spectral Architecture & Electronic Transitions

The absorption spectrum of 6-bromoimidazo[1,2-a]pyrimidin-2-amine is characterized by two distinct regions arising from the fused


-conjugated system and the auxochromic effects of the amine and bromine substituents.
Predicted Spectral Bands (Methanol/Ethanol)
RegionWavelength Range (

)
Transition TypeMechanistic Insight
Primary (High Energy) 230 – 260 nm

Excitation of the core imidazo[1,2-a]pyrimidine aromatic system. This band is intense (

) and sensitive to ring integrity.
Secondary (Low Energy) 290 – 320 nm

/ ICT
Intramolecular Charge Transfer (ICT) facilitated by the electron-donating C-2 amino group (

) into the electron-deficient pyrimidine ring.
Substituent Effects[1][2][3]
  • C-2 Amino Group (+M Effect): The lone pair on the exocyclic nitrogen participates in conjugation with the imidazole ring, causing a significant bathochromic shift (Red Shift) of 20–40 nm compared to the non-aminated core. It also introduces solvatochromic sensitivity; polar protic solvents (MeOH) may stabilize the excited state, shifting

    
     to longer wavelengths.
    
  • C-6 Bromine Atom (-I / +M Effect): The bromine atom exerts a heavy-atom effect. While its mesomeric donation is weak, it typically induces a slight bathochromic shift (5–10 nm) and a hyperchromic effect (increased intensity) relative to the 6-H analog, aiding in detection sensitivity.

Comparative Performance Matrix

This section objectively compares the target compound with its closest structural analogs to assist in scaffold selection and identification.

FeatureTarget: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine Alt 1: 6-Bromoimidazo[1,2-a]pyridin-2-amine Alt 2: Imidazo[1,2-a]pyrimidin-2-amine (Parent)
Core Structure Pyrimidine (2 nitrogens in 6-ring)Pyridine (1 nitrogen in 6-ring)Pyrimidine (No Bromine)

(Region II)
~300 – 315 nm ~310 – 325 nm~290 – 305 nm
Electronic Nature Electron Deficient (High electron affinity)Electron Richer (Higher quantum yield potential)Baseline
Solubility (MeOH) ModerateHighHigh
Key Advantage Bioactivity: The N-8 nitrogen mimics purine systems, often improving kinase binding affinity.[1]Fluorescence: Often exhibits higher quantum yield (

) for imaging applications.
Reference: Acts as the spectral baseline for substitution studies.
Key Limitation Hypsochromic Shift: The extra N-8 stabilizes the LUMO but can blue-shift absorption vs. the pyridine analog.Metabolic Stability: Lacks the N-8 nitrogen, which can alter metabolic clearance rates.Reactivity: Lacks the C-6 handle for cross-coupling.

Scientist's Note: When transitioning from the pyridine to the pyrimidine scaffold, expect a slight blue shift (hypsochromic) in the lowest energy band due to the stabilization of the ground state by the additional electronegative nitrogen (N-8).

Experimental Protocol: Self-Validating Spectral Analysis

To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validity checks.

Reagents & Equipment[6]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Do not use Acetone (cutoff 330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh 2.13 mg of 6-bromoimidazo[1,2-a]pyrimidin-2-amine (MW: 213.04 g/mol ).

    • Dissolve in 10 mL Methanol to create a 1.0 mM (1000 µM) stock.

    • Validation: Sonication for 5 mins is mandatory to ensure complete dissolution of the crystalline lattice.

  • Serial Dilution & Linearity Check (Beer-Lambert Law):

    • Prepare dilutions: 10, 20, 40, 60, 80 µM.

    • Measure Absorbance at

      
       (approx. 305 nm).
      
    • Self-Validating Step: Plot Absorbance vs. Concentration. The

      
       value must be 
      
      
      
      . If
      
      
      , re-filter the stock solution (0.22 µm PTFE) to remove micro-particulates causing scattering.
  • Solvatochromic Assessment (Optional but Recommended):

    • Run the spectrum in Acetonitrile (Polar Aprotic) and Methanol (Polar Protic).

    • Observation: A shift of >5 nm indicates significant ICT character, confirming the electronic coupling of the 2-amine with the ring.

Diagram: QC Workflow for Scaffold Validation

UV_QC_Workflow Start Sample: 6-Br-Imidazo [1,2-a]pyrimidin-2-amine Solubility Dissolve in MeOH (1 mM Stock) Start->Solubility Scan Full Scan (200-400 nm) Solubility->Scan Dilute to 50 u00b5M Peak_Check Identify u03bb max (~300-315 nm) Scan->Peak_Check Decision Peak Shape Gaussian? Peak_Check->Decision Pass QC PASS: Proceed to Synthesis Decision->Pass Yes Fail QC FAIL: Recrystallize Decision->Fail Shoulder/Tailing Fail->Solubility Reprocess

Figure 1: Comparison and Quality Control workflow for validating the electronic integrity of the imidazo[1,2-a]pyrimidine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1103861-39-7, 6-Bromoimidazo[1,2-a]pyrimidin-2-amine. Retrieved from [Link]

  • Goel, R. et al. (2023). Imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors: Synthesis and spectral characterization. PMC PubMed Central. Retrieved from [Link]

  • Revilla, A. et al. (2018). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.[2] Chemistry Central Journal. Retrieved from [Link]

Sources

Comparative

Elemental Analysis &amp; Purity Guide: Pure 6-Bromoimidazo[1,2-a]pyrimidin-2-amine

Executive Summary 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (CAS: 1103861-39-7) is a critical heterocyclic scaffold in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., CDK, p38 MAP k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromoimidazo[1,2-a]pyrimidin-2-amine (CAS: 1103861-39-7) is a critical heterocyclic scaffold in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., CDK, p38 MAP kinase) and anti-infective agents.

This guide provides a definitive reference for the elemental characterization of this compound. Unlike High-Performance Liquid Chromatography (HPLC), which determines relative purity (peak area %), Elemental Analysis (EA) provides absolute purity data, detecting non-chromophoric impurities such as water, inorganic salts, and trapped solvents. For drug development professionals, EA is the "Gold Standard" for validating bulk material integrity prior to Structure-Activity Relationship (SAR) studies.

Chemical Identity & Theoretical Specifications

Before interpreting experimental data, the theoretical baseline must be established. The high nitrogen content (four atoms) and the heavy bromine atom create a unique mass profile.

  • IUPAC Name: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine

  • Molecular Formula: C₆H₅BrN₄

  • Molecular Weight: 213.04 g/mol

  • Appearance: Typically a yellow to pale brown solid.

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol/methanol; insoluble in water.

Table 1: Theoretical Elemental Composition (The "Gold Standard")

Use these values to calibrate your expectations for "Pure" material.

ElementSymbolAtomic MassCountTotal MassTheoretical % Acceptable Range (+/- 0.4%)
Carbon C12.011672.06633.83% 33.43% – 34.23%
Hydrogen H1.00855.0402.37% 1.97% – 2.77%
Nitrogen N14.007456.02826.30% 25.90% – 26.70%
Bromine Br79.904179.90437.51% 37.11% – 37.91%

Comparative Analysis: Interpreting "Found" Data

In a real-world laboratory setting, deviations from the theoretical values reveal specific impurities. The table below compares a "Pass" result with common "Fail" scenarios encountered during synthesis.

Table 2: Diagnostic Interpretation of Experimental Data
Sample Status% C% H% NInterpretation & Action
Pure (Target) 33.81 2.39 26.25 PASS. Within ±0.4% limits. Suitable for biological assay.
Wet (Hygroscopic) 32.502.8025.10FAIL. Low C/N, High H. The 2-amino group is hygroscopic. Action: Dry at 50°C under high vacuum (P₂O₅ trap) for 24h.
Solvent Trap (EtOH) 35.103.1024.50FAIL. High C/H, Low N. Trapped Ethanol from recrystallization. Action: Prolonged vacuum drying or switch to higher BP solvent for final wash.
Inorganic Salt 28.502.0022.10FAIL. All values proportionally low. Presence of NaCl/NaBr salts. Action: Aqueous wash or recrystallization required.
HBr Salt Form 24.502.0519.05CRITICAL NOTE. If isolated as the hydrobromide salt (C₆H₅BrN₄·HBr), the theoretical values shift drastically. Verify if you have the free base or salt.
Why Purity Matters: The "Performance" Comparison
  • EA vs. HPLC: A sample can show >99% purity by HPLC (UV detection at 254 nm) but fail EA. This occurs when the sample contains 5-10% inorganic salts (invisible to UV) or water. In biological assays, this leads to incorrect IC50 calculations because the effective mass of the compound is lower than the weighed mass.

  • EA vs. NMR: Proton NMR confirms structure but is poor at quantifying heavy atoms (Br) or inorganic contaminants. EA bridges this gap.

Experimental Protocol: Synthesis & Purification for Analysis

To achieve the "Pure" data profile listed above, the following rigorous workflow is recommended. This protocol addresses the common synthesis route involving the cyclization of 2-amino-5-bromopyrimidine.

Step-by-Step Methodology
  • Synthesis (Cyclization):

    • Reactants: 2-Amino-5-bromopyrimidine (1.0 eq) + Chloroacetonitrile (1.2 eq).

    • Solvent/Catalyst: Ethanol or DMF with mild heat (80°C).

    • Mechanism: Nucleophilic attack of the pyrimidine ring nitrogen on the nitrile carbon, followed by cyclization.

    • Note: This route specifically yields the 2-amine isomer.

  • Isolation (Crude):

    • Cool reaction mixture.[1] The hydrohalide salt often precipitates.

    • Filter and wash with cold ethanol.[2]

  • Neutralization (Critical for Free Base):

    • Suspend the salt in water.

    • Adjust pH to ~8-9 using saturated NaHCO₃ or 10% NaOH.

    • Warning: High pH (>11) may hydrolyze the bromine.

    • Extract with Ethyl Acetate (3x).

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum hot Ethanol/Methanol.

    • Allow to cool slowly to RT, then 4°C.

    • Filter crystals.[1]

  • Preparation for Elemental Analysis:

    • Grinding: Finely grind the crystals in an agate mortar to ensure homogeneity.

    • Drying: Dry in a vacuum oven at 45-50°C for 12-24 hours .

    • Reasoning: The 2-amino group forms hydrogen bonds with water/solvents. Surface drying is insufficient.

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow from raw materials to validated data, highlighting critical quality control (QC) checkpoints.

G Start Start: 2-Amino-5-bromopyrimidine React Reaction: + Chloroacetonitrile (Cyclization) Start->React Crude Crude Salt (Precipitate) React->Crude Base Neutralization: NaHCO3 (pH 8) Crude->Base Remove Acid Purify Recrystallization: (Ethanol) Base->Purify Remove Salts Dry Vacuum Drying: 50°C, 24h Purify->Dry Remove Solvent Analysis Elemental Analysis (CHN) Dry->Analysis Analysis->Purify If Low C/N (Impure) Analysis->Dry If High H (Wet)

Figure 1: Critical path for generating pure 6-bromoimidazo[1,2-a]pyrimidin-2-amine for analysis. Dashed red lines indicate corrective actions based on EA data.

References

  • PubChem Compound Summary. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Molecular Docking of Imidazo[1,2-a]Pyrimidines Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines and related heterocycles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine

All chemical products should be treated as having "unknown hazards and toxicity," and must be handled by personnel with specialized knowledge and experience.[1] This guide synthesizes available data to establish best pra...

Author: BenchChem Technical Support Team. Date: March 2026

All chemical products should be treated as having "unknown hazards and toxicity," and must be handled by personnel with specialized knowledge and experience.[1] This guide synthesizes available data to establish best practices for handling, storage, and disposal.

Hazard Assessment: Understanding the Risks

Based on aggregated data from similar bromoimidazo-azine and heterocyclic amine structures, 6-Bromoimidazo[1,2-a]pyrimidin-2-amine should be presumed to possess the following hazards:

  • H302: Harmful if swallowed. [1][2][3]

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

  • H312/H332: Potentially harmful in contact with skin or if inhaled. [1]

These classifications are drawn from close structural relatives like 6-Bromoimidazo[1,2-a]pyrimidine and 6-Bromoimidazo[1,2-a]pyridin-2-amine.[1][2][3] The presence of the amine functional group and the brominated heterocyclic core are key drivers of this toxicological profile. Amines can be corrosive and irritating, while halogenated organic compounds can present additional toxicological and environmental hazards.[4][5]

Table 1: GHS Hazard Summary for Structurally Similar Compounds

Hazard StatementHazard ClassAssociated Compound(s)
H302Acute Toxicity, Oral (Category 4)6-Bromoimidazo[1,2-a]pyrimidine, 6-Bromoimidazo[1,2-a]pyridin-2-amine
H315Skin Irritation (Category 2)6-Bromoimidazo[1,2-a]pyrimidine, 6-Bromoimidazo[1,2-a]pyridin-2-amine
H319Serious Eye Irritation (Category 2)6-Bromoimidazo[1,2-a]pyrimidine, 6-Bromoimidazo[1,2-a]pyridin-2-amine
H335Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation6-Bromoimidazo[1,2-a]pyrimidine, 6-Bromoimidazo[1,2-a]pyridin-2-amine
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of appropriate PPE is contingent on the specific procedure being performed.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task: Handling 6-Bromoimidazo[1,2-a]pyrimidin-2-amine engineering_controls Primary Engineering Control: Work inside a certified Chemical Fume Hood start->engineering_controls ppe_base Minimum Required PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Fully-Buttoned Lab Coat engineering_controls->ppe_base risk_assessment Assess Risk of Splash or Aerosol Generation ppe_base->risk_assessment enhanced_ppe Enhanced PPE: - Chemical-Resistant Apron - Face Shield risk_assessment->enhanced_ppe High Risk end_ppe Proceed with Experiment risk_assessment->end_ppe Low Risk enhanced_ppe->end_ppe

Caption: PPE selection workflow for handling the target compound.

  • Eye and Face Protection : Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory at all times.[6] When there is a significant risk of splashing (e.g., during transfer of solutions or heating), a face shield should be worn in addition to goggles.[5][7]

  • Skin and Body Protection : A long-sleeved laboratory coat, kept fully buttoned, is the minimum requirement.[6] For procedures with a higher risk of splashes, such as when handling larger quantities, a chemical-resistant apron worn over the lab coat is strongly recommended.[6][7]

  • Hand Protection : Chemical-resistant nitrile or neoprene gloves should be worn.[6] Standard nitrile gloves may only offer splash protection; it is crucial to change them immediately upon any known or suspected contact with the compound.[7] Always inspect gloves for tears or holes before use.

  • Respiratory Protection : All handling of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine, especially in its solid (powder) form or when preparing solutions, must be conducted within a certified chemical fume hood.[4][6] This is the primary engineering control to prevent inhalation of dust or aerosols. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used after a formal risk assessment.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and maintains the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don all required PPE as outlined in the section above.

  • Handling the Solid :

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[6]

    • Conduct all weighing and transfers of the solid compound within the fume hood to minimize inhalation risk.[5]

    • Use tools (spatulas, weighing paper) dedicated to this compound or thoroughly cleaned after use to prevent cross-contamination.

  • Solution Preparation and Use :

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[8]

  • Post-Handling :

    • Thoroughly clean the work area upon completion of the task.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Emergency Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing while continuing to flush. Seek medical attention if skin irritation occurs or persists.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[8] If they feel unwell, call a poison center or doctor.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[8] Call a poison center or doctor immediately if you feel unwell.[8] Never give anything by mouth to an unconscious person.[6]

  • Spill Cleanup : For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).[10] Sweep up the material, place it in a sealed, properly labeled container for hazardous waste, and clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Emergency_Response_Flowchart cluster_emergency Emergency Response Protocol exposure Exposure Event Occurs exposure_type Type of Exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation flush_skin Flush with soap and water for 15 min. Remove contaminated clothing. skin->flush_skin flush_eye Flush with water for 15 min. Remove contact lenses. eye->flush_eye fresh_air Move to fresh air. inhalation->fresh_air seek_medical_skin Seek medical attention if irritation persists. flush_skin->seek_medical_skin seek_medical_eye Seek IMMEDIATE medical attention. flush_eye->seek_medical_eye seek_medical_inhale Call POISON CENTER or doctor if unwell. fresh_air->seek_medical_inhale

Caption: Flowchart for responding to personal exposure incidents.

Storage and Disposal Plan

Proper storage and waste management are critical for safety and regulatory compliance.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Keep it away from incompatible substances such as strong oxidizing agents.[9][10]

  • Disposal : 6-Bromoimidazo[1,2-a]pyrimidin-2-amine is a halogenated organic compound. As such, all waste containing this substance must be disposed of in a designated "Halogenated Organic Waste" container.[9][11]

    • Never dispose of this chemical down the drain.[11]

    • Segregation is Key : Do not mix halogenated waste with non-halogenated solvent waste. The disposal of halogenated waste is significantly more costly and requires different treatment processes.[12]

    • Contaminated Materials : All materials that come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be collected and disposed of as hazardous chemical waste.[6]

    • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents, including the words "Hazardous Waste" and the chemical name.[9][13] Follow your institution's specific waste management protocols.

By adhering to these guidelines, researchers can confidently and safely work with 6-Bromoimidazo[1,2-a]pyrimidin-2-amine, fostering a secure laboratory environment conducive to innovation and discovery.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 27, 2026.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 27, 2026.
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 27, 2026.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine.
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 1-butyl-1H-indol-4-amine.
  • PubChem, National Center for Biotechnology Information. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine. Retrieved February 27, 2026, from [Link].

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved February 27, 2026.
  • University of York, Department of Biology. (n.d.). Disposal Standards. Retrieved February 27, 2026.
  • BenchChem. (2025). Personal protective equipment for handling 5-Iodofuran-2-amine.
  • Hoffman Fine Chemicals. (n.d.). CAS 947248-52-4 | 6-Bromoimidazo[1,2-a]pyridin-2-amine. Retrieved February 27, 2026.
  • CymitQuimica. (2024, December 19).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
6-Bromoimidazo[1,2-a]pyrimidin-2-amine
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6-Bromoimidazo[1,2-a]pyrimidin-2-amine
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